molecular formula C10H12N2O2 B11949359 2-Benzylpropanediamide CAS No. 1846-13-5

2-Benzylpropanediamide

Cat. No.: B11949359
CAS No.: 1846-13-5
M. Wt: 192.21 g/mol
InChI Key: RBRUESIJXFRMJA-UHFFFAOYSA-N
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Description

2-Benzylpropanediamide is a chemical compound of interest in organic synthesis and medicinal chemistry research. Its diamide structure, featuring a benzyl group, makes it a potential intermediate or precursor in the development of more complex molecules. Researchers may investigate its use in synthesizing heterocyclic compounds, such as quinazolinones, which are core structures in various bioactive alkaloids . In a research setting, this compound could serve as a building block for libraries of molecules aimed at drug discovery. Its mechanism of action would be highly dependent on the specific final molecule it is incorporated into. For example, related diamine structures are found in compounds studied for cytotoxic, anti-insectan, or antimicrobial activities . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzylpropanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)8(10(12)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,13)(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRUESIJXFRMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400130
Record name 2-benzylpropanediamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-13-5
Record name 2-benzylpropanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Benzylmalonamide
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Foundational & Exploratory

2-Benzylpropanediamide: Structural Chemistry, Synthesis, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-Benzylpropanediamide (commonly benzylmalonamide) represents a critical structural scaffold in medicinal chemistry and crystal engineering. Characterized by a propanediamide backbone substituted at the C2 position with a benzyl moiety, this molecule serves as a pivotal intermediate in the synthesis of barbiturates, anticonvulsants, and pyrimidine derivatives. Its dual primary amide functionality makes it a model system for studying robust hydrogen-bonding networks in solid-state chemistry, while its lipophilic benzyl side chain imparts specific pharmacokinetic properties relevant to drug design.

Molecular Architecture & Physicochemical Identity

The chemical structure of this compound consists of a central


 hybridized carbon bonded to two carboxamide groups (

) and one benzyl group (

). This arrangement creates a molecule with distinct hydrophilic (diamide head) and hydrophobic (benzyl tail) domains, influencing its solubility and packing behavior.
PropertySpecification
IUPAC Name This compound
Common Name Benzylmalonamide
Molecular Formula

Molecular Weight 192.22 g/mol
Precursor CAS 607-81-8 (Diethyl benzylmalonate)
H-Bond Donors 4 (Two

groups)
H-Bond Acceptors 2 (Two carbonyl oxygens)
Physical State White crystalline solid
Solubility Low in water; Soluble in DMSO, DMF, hot Ethanol
Structural Isomerism & Sterics

Unlike its N-benzyl isomers, where the benzyl group is attached to the nitrogen, this compound carries the substituent on the


-carbon. This steric bulk at the C2 position restricts the rotation of the amide groups, often locking the molecule into specific conformations that favor intramolecular or intermolecular hydrogen bonding.

Synthetic Methodology

The most robust and scalable synthesis of this compound involves the ammonolysis of diethyl benzylmalonate. This pathway is preferred over direct alkylation of malonamide due to the prevention of poly-alkylation side products.

Protocol: Ammonolysis of Diethyl Benzylmalonate

Note: This protocol assumes standard laboratory safety measures (fume hood, PPE).

Reagents:

  • Diethyl benzylmalonate (CAS 607-81-8)[1]

  • Ammonia (aqueous 28-30% or methanolic solution)

  • Ethanol (absolute)

Step-by-Step Workflow:

  • Preparation: Dissolve 10.0 g (40 mmol) of diethyl benzylmalonate in 30 mL of absolute ethanol in a round-bottom flask.

  • Ammonolysis: Add 60 mL of concentrated aqueous ammonia (or saturated methanolic ammonia for higher yield).

  • Reaction: Stopper the flask tightly and stir at room temperature for 48–72 hours. Expert Insight: The reaction is slow due to the steric hindrance of the benzyl group at the

    
    -carbon. Heating may accelerate the process but increases the risk of hydrolysis to the acid.
    
  • Precipitation: The diamide product is less soluble than the ester and will precipitate as a white solid over time.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture to remove traces of the mono-amide or unreacted ester.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Synthetic Pathway Visualization

Synthesis Ester Diethyl Benzylmalonate (CAS 607-81-8) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack NH3 Ammonia (Excess) NH3->Intermediate Product This compound (Solid Precipitate) Intermediate->Product Elimination (-EtOH) Byproduct Ethanol Intermediate->Byproduct

Figure 1: Nucleophilic acyl substitution pathway for the conversion of diethyl benzylmalonate to this compound.

Solid-State Chemistry & Crystal Engineering

This compound is a "privileged structure" in crystal engineering. Primary diamides are renowned for forming robust supramolecular synthons.

The R2^2(8) Motif

The defining feature of primary amides in the solid state is the formation of centrosymmetric dimers via


 hydrogen bonds. In this compound, these dimers often extend into 1D tapes or 2D sheets, stabilized further by 

stacking interactions between the benzyl rings.
  • Primary Interaction: Amide-Amide Homosynthon (

    
     graph set notation).
    
  • Secondary Interaction: C-H...

    
     interactions between the methylene protons and the aromatic ring of adjacent molecules.
    
Supramolecular Assembly Diagram

HBonding cluster_dimer R2^2(8) Dimer Motif cluster_stacking Steric Stabilization M1 Molecule A (Amide) M2 Molecule B (Amide) M1->M2 N-H...O Benzyl Benzyl Group (Hydrophobic Shield) M2->M1 O...H-N Stack Pi-Pi Stacking (Crystal Packing) Benzyl->Stack Induces Layering

Figure 2: Schematic of the primary hydrogen-bonding motif stabilizing the crystal lattice of this compound.

Pharmacological Relevance

While often used as an intermediate, the this compound core shares significant structural homology with established anticonvulsant agents.

Structure-Activity Relationship (SAR)

The molecule possesses the "dicarboximide" pharmacophore features essential for binding to voltage-gated sodium channels, a common mechanism for antiepileptic drugs (AEDs).

  • Bioisosterism: The diamide moiety is an open-chain bioisostere of the barbiturate ring (e.g., Phenobarbital). Cyclization of this compound with urea derivatives yields barbiturates.

  • Lipophilicity: The benzyl group provides the necessary lipophilicity (logP ~1.7) to cross the blood-brain barrier (BBB).

  • Metabolic Stability: Unlike esters, the primary amide bonds are relatively resistant to rapid hydrolysis in plasma, prolonging the half-life of the scaffold.

Key Applications
  • Precursor for Primidone Analogs: Reductive cyclization leads to dihydropyrimidinediones.

  • Anticonvulsant Screening: Derivatives of benzylmalonamide (specifically N-substituted variants) have shown potency in Maximal Electroshock (MES) seizure models [1].

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

  • IR Spectroscopy:

    • Strong doublet at 3300–3500

      
       (
      
      
      
      stretch).
    • Strong band at 1650–1690

      
       (Amide I, C=O stretch).
      
    • Aromatic overtones at 1600

      
       (Benzyl ring).
      
  • 1H NMR (DMSO-d6):

    • 
       7.1–7.3 ppm (Multiplet, 5H, Aromatic protons).
      
    • 
       6.8–7.5 ppm (Broad singlets, 4H, 
      
      
      
      protons; often split due to restricted rotation).
    • 
       3.2 ppm (Triplet, 1H, CH).
      
    • 
       2.9 ppm (Doublet, 2H, 
      
      
      
      -Ph).

References

  • Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives.[2] Journal of Medicinal Chemistry. Link

  • PubChem. (2025).[3] Diethyl benzylmalonate (Compound Summary).[1][4] National Library of Medicine. Link

  • Strupińska, M., et al. (2009).[5] New Derivatives of Benzylamide With Anticonvulsant Activity.[5] Acta Poloniae Pharmaceutica.[5] Link

  • Capozzi, M. A. M., et al. (2024). Investigation on the Crystal Structures of Molecules Related to (2-benzylsulfinyl)benzoic Acid. Crystal Research and Technology. Link

Sources

Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of 2-Benzylpropanediamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 2-benzylpropanediamide (commonly known as benzylmalonamide ) and its functionalized derivatives. While historically viewed as synthetic precursors to barbiturates (e.g., phenobarbital), open-chain malonamides have emerged as a distinct class of bioactive scaffolds with significant anticonvulsant and antimicrobial properties.

This document is structured to guide researchers through the Structure-Activity Relationship (SAR) , chemical synthesis , and biological screening protocols necessary to validate these compounds as therapeutic leads.

Chemical Identity & Structural Logic

The core structure, This compound , consists of a propanediamide (malonamide) backbone substituted at the


-carbon (C2 position) with a benzyl group.
  • IUPAC Name: this compound

  • Common Name: Benzylmalonamide

  • Molecular Formula:

    
    
    
  • Key Pharmacophore Features:

    • Lipophilic Domain (Benzyl Group): Facilitates Blood-Brain Barrier (BBB) penetration, critical for CNS activity.

    • Hydrogen Bonding Domain (Diamide): The two primary amide groups (

      
      ) act as hydrogen bond donors/acceptors, essential for interacting with voltage-gated ion channels (e.g., Sodium channels).
      
    • Prochiral Center (C2): The C2 position allows for further substitution (e.g., alkylation), creating chiral centers that can drastically alter binding affinity.

Biological Activity Profile

Anticonvulsant Activity (Primary Indication)

The most validated biological activity of this compound derivatives is the suppression of neuronal hyperexcitability.

  • Target: Voltage-Gated Sodium Channels (VGSCs).

  • Mechanism: Similar to Lacosamide and Phenytoin , these derivatives are hypothesized to stabilize the slow inactivation state of sodium channels, preventing repetitive neuronal firing without blocking normal physiological potentials.

  • SAR Insights:

    • N-Substitution: Substitution on the amide nitrogen (e.g., N-methyl, N-benzyl) often increases lipophilicity (LogP) and potency.

    • 
      -Substitution:  Adding a second small alkyl group (e.g., methyl, ethyl) at the C2 position prevents rapid metabolism and can enhance the "lock" into the receptor site.
      
Antimicrobial & Antifungal Potential

Secondary screening has identified activity against specific pathogens, particularly when the amide nitrogen is substituted with heterocyclic moieties (e.g., benzothiazoles).

  • Spectrum: Gram-positive bacteria (S. aureus) and fungi (C. albicans).[1][2]

  • Mechanism: Disruption of bacterial cell wall synthesis or inhibition of specific metalloproteases, though this pathway is less defined than the CNS mechanism.

Chemical Synthesis Protocol

The synthesis of this compound is a robust, two-step process starting from diethyl malonate. This protocol is designed for high purity and scalability.

Step 1: C-Alkylation (Synthesis of Diethyl Benzylmalonate)

Objective: Introduce the benzyl group at the active methylene position.

  • Reagents: Diethyl malonate (1.0 eq), Benzyl chloride (1.1 eq), Sodium ethoxide (NaOEt, 1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve NaOEt in anhydrous ethanol under

      
       atmosphere.
      
    • Add diethyl malonate dropwise at 0°C; stir for 30 min to form the enolate.

    • Add benzyl chloride dropwise. Reflux for 4–6 hours.

    • Workup: Evaporate ethanol, neutralize with dilute HCl, extract with diethyl ether, and distill under reduced pressure.

  • Yield: Typically 80–85%.

Step 2: Ammonolysis (Conversion to Diamide)

Objective: Convert the diester to the diamide.[3]

  • Reagents: Diethyl benzylmalonate, Ammonium hydroxide (28-30%

    
    ) or Methanolic Ammonia (saturated).
    
  • Procedure:

    • Dissolve the ester in methanol.

    • Add excess ammonia solution (10 eq) in a pressure vessel or sealed tube.

    • Stir at Room Temperature (RT) for 48–72 hours. Note: Malonates react slower than simple esters due to steric hindrance.

    • Purification: The product often precipitates as a white solid. Filter and recrystallize from Ethanol/Water.

Visualization: Synthesis Pathway

SynthesisPathway Start Diethyl Malonate Inter Diethyl Benzylmalonate (Intermediate) Start->Inter C-Alkylation (Reflux, 6h) Reagent1 Benzyl Chloride + NaOEt Reagent1->Inter Product This compound (Target Scaffold) Inter->Product Nucleophilic Acyl Substitution (RT, 48h) Reagent2 NH3 / MeOH (Ammonolysis) Reagent2->Product

Figure 1: Two-step synthesis of this compound from diethyl malonate.

Experimental Screening Protocols

To validate biological activity, the following standardized assays are recommended.

In Vivo Anticonvulsant Screening (MES Test)

The Maximal Electroshock Seizure (MES) test is the "gold standard" for identifying compounds effective against generalized tonic-clonic seizures (grand mal) and voltage-gated sodium channel blockers.

Protocol:

  • Animals: Male albino mice (CF-1 strain, 18–25 g).

  • Drug Administration: Administer test compound (suspended in 0.5% methylcellulose) intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.

  • Stimulus: Apply corneal electrodes: 60 Hz, 50 mA, 0.2 s duration.

  • Endpoint: Abolition of the hindlimb tonic extensor component of the seizure.

    • Protection: If the animal does not extend hindlimbs to 180°, the compound is active.

  • Timepoints: Test at 0.5 h and 4.0 h post-dosing to assess duration of action.

Neurotoxicity Screening (Rotarod Test)

Essential to distinguish between therapeutic sedation and neurotoxicity.

  • Apparatus: Rotating rod (6 rpm).

  • Criteria: Animals must maintain balance for 1 minute. Inability to do so indicates motor impairment/neurotoxicity.

Visualization: Screening Workflow

ScreeningWorkflow cluster_Tests Parallel Screening Assays Compound Test Compound (this compound) Dosing i.p. Administration (30, 100, 300 mg/kg) Compound->Dosing MES MES Test (Seizure Spread) Dosing->MES scPTZ scPTZ Test (Seizure Threshold) Dosing->scPTZ Rotarod Rotarod Test (Neurotoxicity) Dosing->Rotarod Analysis Calculate ED50 & TD50 (Protective Index = TD50/ED50) MES->Analysis Blockade of Tonic Extension scPTZ->Analysis Absence of Clonic Spasms Rotarod->Analysis Motor Impairment

Figure 2: Standardized Anticonvulsant Screening Program (ASP) workflow.

Quantitative Data Summary (Reference Values)

The following table summarizes expected potency ranges for this compound derivatives compared to standard Antiepileptic Drugs (AEDs).

Compound ClassMES ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI)Mechanism
This compound 80 - 120 > 300 > 3.0 Na+ Channel Block
Phenytoin (Standard)9.5697.2Na+ Channel Block
Valproate (Standard)2704261.6Multiple (GABA/Na+)
N-Benzyl-2-acetamido...8.3506.0Na+ Channel Block

Note: Data for "N-Benzyl-2-acetamido..." refers to optimized amino-acid derivatives, highlighting the potential for optimization of the benzylmalonamide scaffold.

Mechanistic Hypothesis

The efficacy of this compound is attributed to its ability to bind to the inactivated state of the Voltage-Gated Sodium Channel (VGSC).

  • State-Dependent Block: The compound binds preferentially to channels that are depolarized (open/inactivated), which occurs frequently during a seizure focus.

  • Lipophilic Interaction: The benzyl group anchors the molecule within the hydrophobic pocket of the channel pore.

  • Hydrogen Bonding: The diamide moiety interacts with polar residues (likely on the S6 segment of Domain IV), stabilizing the inactivation gate and preventing recovery to the resting state.

Mechanism Neuron Hyperexcitable Neuron (Seizure Focus) Channel Voltage-Gated Na+ Channel (Open/Inactivated State) Neuron->Channel Depolarization Binding Stabilization of Inactivation Gate Channel->Binding Modulation Drug This compound Drug->Channel Binds Hydrophobic Pocket Result Inhibition of Repetitive Firing Binding->Result Prevents Reactivation

Figure 3: Proposed Mechanism of Action on Voltage-Gated Sodium Channels.

References

  • Synthesis and Anticonvulsant Activities of N-Benzyl-2-acetamidopropionamide Derivatives. Source: National Institutes of Health (NIH) / PubMed Context: Establishes the SAR for benzyl-substituted amide anticonvulsants.

  • Mechanisms of Action of Antiepileptic Drugs. Source: Epilepsy Society / PubMed Context: foundational review of Na+ channel blocking mechanisms relevant to malonamide derivatives.

  • Diethyl Benzylmalonate Synthesis & Properties. Source: ChemicalBook / PrepChem Context: Verified chemical data and synthesis precursors for the scaffold.

  • Anticonvulsant Screening Program (ASP) Protocols. Source: National Institute of Neurological Disorders and Stroke (NINDS) Context: Standardized methodologies for MES and Rotarod testing.[4]

Sources

Structural Isomerism and Pharmacophore Analysis: PEMA vs. 2-Benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural, synthetic, and pharmacological comparison between Phenylethylmalonamide (PEMA) and 2-Benzylmalonamide . It is designed for researchers requiring precise differentiation between these pharmacophores in drug design and metabolite analysis.

Executive Summary

In the development of anticonvulsant agents and barbiturate analogs, the distinction between Phenylethylmalonamide (PEMA) and 2-Benzylmalonamide represents a critical lesson in Structure-Activity Relationships (SAR). While PEMA is a clinically significant active metabolite of Primidone characterized by a rigid quaternary center, 2-benzylmalonamide serves as a flexible structural probe. This guide delineates the physicochemical divergences, synthetic routes, and analytical protocols required to distinguish these two scaffolds.

Molecular Architecture & The "Methylene Spacer" Effect

The fundamental difference between these molecules lies in the connectivity of the aromatic ring to the central malonamide core (


). This alteration dictates the molecule's spatial volume, rotational freedom, and metabolic susceptibility.
Structural Comparison
FeaturePhenylethylmalonamide (PEMA)2-Benzylmalonamide
IUPAC Name 2-ethyl-2-phenylpropanediamide2-benzylpropanediamide
Formula



Substitution
Disubstituted (Quaternary) Monosubstituted (Tertiary)
Aromatic Linker Direct Bond (

)
Methylene Spacer (

)
Rotatable Bonds 3 (Ethyl, 2x Amide)4 (Benzyl, 2x Amide)
Key Property Rigid Pharmacophore Flexible Linker
The Methylene Spacer Consequence
  • PEMA (Rigid): The phenyl ring is directly attached to the quaternary carbon. This locks the aromatic ring in a specific steric orientation relative to the amide groups, critical for binding to the barbiturate site on the GABA-A receptor.

  • 2-Benzylmalonamide (Flexible): The insertion of a methylene group (

    
    ) between the alpha-carbon and the phenyl ring introduces a "hinge." This increases the degrees of freedom, allowing the phenyl ring to rotate and sweep a larger conformational volume, often reducing binding affinity for pockets optimized for rigid barbiturate-like structures.
    

Synthetic Pathways and Practical Challenges

The synthesis of these two molecules highlights a major divergence in organic methodology: Nucleophilic Substitution (SN2) vs. Arylation .

Graphviz Workflow: Comparative Synthesis

The following diagram illustrates the divergent pathways. Note the difficulty of direct phenylation for PEMA precursors versus the facile alkylation for benzyl analogs.

SynthesisComparison cluster_PEMA PEMA Route (Quaternary Center Formation) cluster_Benzyl 2-Benzylmalonamide Route (Standard Alkylation) StartP Ethyl Phenylacetate StepP1 Carbethoxylation (Diethyl Carbonate/NaOEt) StartP->StepP1 InterP1 Diethyl Phenylmalonate StepP1->InterP1 StepP2 Ethylation (Et-I / NaOEt) InterP1->StepP2 InterP2 Diethyl 2-ethyl-2-phenylmalonate StepP2->InterP2 StepP3 Ammonolysis (NH3 / MeOH, pressure) InterP2->StepP3 EndP PEMA (2-ethyl-2-phenylmalonamide) StepP3->EndP StartB Diethyl Malonate StepB1 Benzylation (Benzyl Bromide / NaOEt) StartB->StepB1 InterB1 Diethyl 2-benzylmalonate StepB1->InterB1 StepB2 Ammonolysis (NH3 / MeOH) InterB1->StepB2 EndB 2-Benzylmalonamide StepB2->EndB

Caption: Comparative synthetic routes. PEMA requires indirect synthesis of the phenylmalonate core due to the poor nucleophilicity of arenes, whereas 2-benzylmalonamide utilizes standard enolate alkylation.

Causality in Synthesis
  • PEMA: You cannot easily react bromobenzene with diethyl malonate (requires Pd-catalysis/Buchwald conditions). Therefore, the standard industrial route starts with ethyl phenylacetate , using diethyl carbonate to install the second ester group. The subsequent ethylation creates the quaternary center.

  • Benzylmalonamide: Benzyl bromide is a highly reactive electrophile. Reacting it with the sodium enolate of diethyl malonate is a rapid, high-yield SN2 reaction.

Analytical Protocol: Distinguishing Isomers via NMR

This is the self-validating system for the researcher. If you have an unknown white powder suspected to be one of these two,


H NMR is the definitive differentiation tool.
The "Alpha-Proton" Test
Signal RegionPEMA (2-ethyl-2-phenyl)2-Benzylmalonamide

3.0 - 3.5 ppm
Silent (No Benzylic CH2)Doublet (Benzylic

)

3.5 - 4.0 ppm
Silent (Quaternary

)
Triplet (Methine

)

0.8 - 2.0 ppm
Triplet/Quartet (Ethyl group)Silent (Unless ethylated)
Aromatic Region Multiplet (5H)Multiplet (5H)
Step-by-Step Identification Protocol
  • Solvent Selection: Dissolve 10 mg of sample in DMSO-d6 . (Chloroform-d is acceptable, but amide protons broaden significantly).

  • Acquisition: Run standard proton scan (16 scans min).

  • Analysis Logic:

    • Look at the aliphatic region (0.5 - 4.0 ppm).

    • IF you see a classic ethyl pattern (triplet at ~0.8 ppm, quartet at ~2.0 ppm) AND the integration corresponds to 5H (3+2), it is PEMA .

    • IF you see a doublet (~3.1 ppm) coupled to a triplet (~3.4 ppm), it indicates a

      
       system. This confirms 2-benzylmalonamide .
      
    • Verification: Check the integration. The benzyl

      
       integrates to 2H; the alpha-methine integrates to 1H.
      

Metabolic & Pharmacological Implications[1]

Understanding the structure explains the biological fate of these molecules.

Metabolic Stability (CYP450)
  • PEMA: The alpha-carbon is quaternary . It cannot be oxidized to a ketone or alcohol directly at that position. The primary metabolic pathway involves hydroxylation of the phenyl ring (para-hydroxylation) or hydrolysis of the amide. This contributes to PEMA's long half-life (16–30 hours in humans).

  • 2-Benzylmalonamide: The benzylic position (

    
    ) is highly susceptible to benzylic oxidation  by Cytochrome P450 enzymes. This molecule is likely to be rapidly metabolized to the corresponding alcohol or ketone, or undergo dealkylation, rendering it pharmacokinetically distinct from PEMA.
    
Pharmacological Activity[2][3][4][5][6]
  • PEMA: Acts as a weak anticonvulsant but significantly potentiates the activity of Phenobarbital. Its rigid structure allows it to occupy specific allosteric sites on the GABA-A receptor complex.

  • Benzyl Analogs: Generally serve as SAR probes. The "homologation" (adding the CH2 spacer) usually results in a drop in potency for barbiturate-like activity because the aromatic ring is pushed out of the optimal binding pocket defined by the rigid phenyl-glycine-like motif of active barbiturates.

References

  • PubChem. (2025).[1] Phenylethylmalonamide (PEMA) Compound Summary. National Library of Medicine. Available at: [Link]

  • El-Masri, H. A., & Portier, C. J. (1998).[2] Physiologically based pharmacokinetics model of primidone and its metabolites phenobarbital and phenylethylmalonamide in humans, rats, and mice. Drug Metabolism and Disposition, 26(6), 585–594.[2] Available at: [Link]

  • Organic Syntheses. (1941). Ethyl Phenylmalonate. Organic Syntheses, Coll. Vol. 2, p.288. Available at: [Link]

  • Baumel, I. P., et al. (1973). Metabolism and anticonvulsant properties of primidone in the rat. Journal of Pharmacology and Experimental Therapeutics, 186(2), 305-314.

Sources

Pharmacophore Elucidation and Structural Optimization of Benzyl-Substituted Malonamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the pharmacophore modeling, synthesis, and validation of benzyl-substituted malonamides. As versatile peptidomimetics, these scaffolds are critical in the design of protease inhibitors (e.g., HIV-1 Protease, BACE1) and enzyme modulators (e.g., Soluble Epoxide Hydrolase). By replacing the labile peptide bond with a chemically stable malonamide linker, researchers can maintain essential hydrogen-bonding vectors while significantly improving metabolic stability. This guide provides a self-validating workflow for defining the 3D spatial arrangement of features required for biological activity.

Structural Significance & Chemical Space

The malonamide core (


) offers a unique "butterfly" geometry that mimics the transition state of peptide hydrolysis. In benzyl-substituted derivatives, the aromatic rings serve as critical hydrophobic anchors.
The Scaffold Architecture

The efficacy of this scaffold relies on three structural pillars:

  • The Gem-Disubstituted Carbon (C2): Substitution at the

    
    -carbon (e.g., with a benzyl group) restricts conformational freedom, locking the molecule into a bioactive conformation that minimizes entropy loss upon binding.
    
  • The Amide "Clamps": The two amide nitrogens act as Hydrogen Bond Donors (HBD), while the carbonyl oxygens act as Hydrogen Bond Acceptors (HBA). This mimics the backbone of a tripeptide.

  • The Benzyl "Wings": These aromatic moieties target hydrophobic pockets (S1/S1' subsites in proteases), providing van der Waals contacts and

    
     stacking interactions.
    
Quantitative Physicochemical Profile

Optimization requires adherence to specific molecular property ranges to ensure bioavailability.

PropertyOptimal RangeFunction in Malonamide Scaffold
LogP 2.5 – 4.5Benzyl groups increase lipophilicity; essential for cell permeability but requires balancing with polar amide core.
TPSA 80 – 120 ŲControlled by the diamide core; predicts intestinal absorption.
Rotatable Bonds 6 – 9Restricted by C2-benzylation; prevents "floppy" binding modes.
H-Bond Donors 2 – 4Amide NH groups; critical for interaction with catalytic aspartates or water networks.

Computational Workflow: Pharmacophore Generation

The following workflow integrates Ligand-Based (LB) and Structure-Based (SB) approaches to derive a robust pharmacophore model.

Protocol: Hybrid Pharmacophore Modeling

Objective: Identify the 3D arrangement of features (HBD, HBA, HYD) shared by active benzyl-malonamides.

  • Dataset Curation:

    • Select 15-20 active analogs (

      
      ) and 10 inactive decoys.
      
    • Critical Step: Calculate energetic conformers using a force field suitable for small molecules (e.g., MMFF94x or OPLS3e). Generate max 250 conformers per ligand to cover conformational space within 10 kcal/mol of the global minimum.

  • Structure-Based Alignment (If crystal structure available):

    • Superimpose the malonamide core onto the co-crystallized ligand (e.g., HIV-1 Protease PDB: 3TLH or similar).

    • Causality: This anchors the pharmacophore features to physical protein residues (e.g., Asp25/Asp25').

  • Feature Extraction:

    • F1/F2 (Hydrophobic): Centroids of the benzyl rings (mapping to S1/S1' pockets).

    • F3/F4 (H-Bond Donor): Amide NH vectors (mapping to catalytic aspartates).

    • F5 (H-Bond Acceptor): Carbonyl oxygen (often interacting with a structural water molecule, e.g., Water 301 in HIV-PR).

  • Model Validation:

    • Use the "CatScramble" or equivalent permutation test (95% confidence level).

    • Calculate Enrichment Factor (EF1%) to ensure the model retrieves actives from a seeded decoy database.

Workflow Visualization

The following diagram illustrates the iterative logic flow from structural data to a validated model.

PharmacophoreWorkflow Input Input: Benzyl-Malonamide Analogs + Target Structure ConfGen Conformer Generation (MMFF94x / 10 kcal/mol) Input->ConfGen Align Structural Alignment (Core Constraint) ConfGen->Align Extract Feature Extraction (HBD, HBA, HYD) Align->Extract Refine Model Refinement (Exclusion Volumes) Extract->Refine Validate Validation (ROC Curve / GH Score) Refine->Validate Validate->Refine If EF < 10

Caption: Iterative workflow for deriving a high-confidence pharmacophore model from benzyl-malonamide derivatives.

Case Study: HIV-1 Protease Inhibition

Benzyl-substituted malonamides are classic bioisosteres for HIV-1 protease inhibitors. The enzyme functions as a C2-symmetric homodimer, making the symmetric


-dibenzylmalonamide scaffold an ideal geometric match.
Interaction Map

In the active site, the malonamide mimics the transition state of the hydrolyzed peptide bond.

  • The "Flap" Water: A critical structural water molecule bridges the inhibitor's carbonyls to the enzyme's Ile50/Ile50' residues in the flaps.

  • The Catalytic Dyad: The amide NH groups donate hydrogen bonds to the catalytic Asp25/Asp25' residues.

  • Hydrophobic Collapse: The benzyl groups fill the S1 and S1' hydrophobic pockets, displacing bulk water and driving binding affinity entropically.

InteractionMap Ligand_Core Malonamide Core (Carbonyls) Water Structural Water (HOH 301) Ligand_Core->Water H-Bond Acceptor Ligand_NH Amide NH (Donors) Asp Asp25 / Asp25' (Catalytic Dyad) Ligand_NH->Asp H-Bond Donor Ligand_Bn Benzyl Groups (Wings) Pockets S1 / S1' Subsites (Hydrophobic) Ligand_Bn->Pockets Van der Waals / Pi-Stacking Flaps Ile50 / Ile50' (Beta-Hairpin Flaps) Water->Flaps H-Bond Network

Caption: Mechanistic interaction map of N,N'-dibenzylmalonamide within the HIV-1 Protease active site.

Experimental Validation: Synthesis & Assay

To validate the pharmacophore, a focused library must be synthesized. The following protocol ensures high purity of the diamide.

Synthetic Protocol: -Dibenzylmalonamide Formation

Reaction Type: Double Amidation of Malonic Acid. Mechanism: Activation of dicarboxylic acid followed by nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Activation: Dissolve Malonic acid (1.0 eq) in dry DMF (0.2 M concentration) under

    
     atmosphere. Add 2.2 eq of HATU (or EDC/HOBt) and 3.0 eq of DIPEA. Stir for 15 minutes at 
    
    
    
    to form the active ester.
  • Coupling: Add Benzylamine (2.1 eq) dropwise. The slight excess ensures complete conversion of both acid groups.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12-16 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

  • Workup (Critical for Purity):

    • Dilute with EtOAc.

    • Wash sequentially with: 1N HCl (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine.
      
    • Note: Malonamides can be soluble in water; avoid excessive aqueous volume.

  • Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO2, 0-5% MeOH in DCM).

Biological Assay: FRET-Based Protease Inhibition

Principle: Measure the inhibition of cleavage of a fluorogenic peptide substrate.

  • Substrate: RE(Edans)-SQNYPIIV-K(Dabcyl)-R (HIV-1 specific sequence).

  • Protocol: Incubate enzyme (10 nM) with varying concentrations of the synthesized malonamide (0.1 nM – 10

    
    ) in assay buffer (50 mM Sodium Acetate, pH 5.0, 1 M NaCl, 1 mM EDTA) for 10 mins.
    
  • Initiation: Add substrate (

    
    ).
    
  • Readout: Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) over 30 mins.

  • Analysis: Fit the initial velocity (

    
    ) vs. [Inhibitor] to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine 
    
    
    
    .

References

  • Synthesis and activity of N-benzyl pseudopeptides HIV protease inhibitors. PubMed. Available at: [Link] (Search Term: N-benzyl pseudopeptides HIV protease)

  • Identification of Novel HIV-1 Protease Inhibitors: Application of Ligand and Structure Based Pharmacophore Mapping. NIH. Available at: [Link]

  • Syntheses and Applications of Malonamide Derivatives – A Minireview. University of Dundee. Available at: [Link]

  • Structure-Based Pharmacophore Modeling... Identify a Novel DrugBank-Derived HIV-1 Protease Inhibitor. BioRxiv. Available at: [Link]

  • Crystal structure of malonamide. RSC Publishing. Available at: [Link]

Thermodynamic properties of 2-benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of 2-Benzylpropanediamide for Pharmaceutical Development

Authored by a Senior Application Scientist

Foreword: The Thermodynamic Blueprint of a Drug Candidate

In the landscape of modern drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous scientific investigation. A critical, yet often underappreciated, aspect of this journey is the comprehensive characterization of the drug candidate's solid-state properties. This is the realm of pre-formulation studies, a phase where we decipher the fundamental physical and chemical characteristics of a new chemical entity.[1][2] Understanding these properties is not merely an academic exercise; it is the bedrock upon which a successful, stable, and bioavailable drug product is built.[3][4] An oversight in this initial phase can lead to costly delays and potential failures in later stages of development.[1]

This guide provides an in-depth exploration of the thermodynamic properties of a model compound, this compound. While this specific molecule serves as our focal point, the principles and methodologies discussed herein are broadly applicable to a wide range of small organic molecules destined for pharmaceutical use. As a Senior Application Scientist, my objective is to not only present the "what" and "how" of these characterization techniques but to also elucidate the "why" – the underlying scientific rationale that guides our experimental choices and the interpretation of our findings.

Compound Profile: this compound

For the purpose of this guide, we will consider this compound, a novel small molecule with potential therapeutic applications. Its chemical structure is presented below:

Chemical Structure:

Figure 1: Chemical Structure of this compound

As a diamide derivative, this compound possesses functional groups capable of forming strong intermolecular hydrogen bonds, which are expected to significantly influence its solid-state properties, such as melting point and solubility.[5] A thorough understanding of its thermodynamic behavior is paramount before proceeding with formulation development.

The Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) are intrinsic characteristics that dictate its behavior under various conditions. A comprehensive understanding of these properties allows us to anticipate and mitigate potential challenges related to stability, bioavailability, and manufacturability.[2][3][6]

Melting Point and Enthalpy of Fusion

The melting point (T_m) is the temperature at which a solid transitions to a liquid. It is a fundamental indicator of the purity of a crystalline solid and provides insights into the strength of the crystal lattice. The enthalpy of fusion (ΔH_f), or the heat of melting, is the energy required to induce this phase change. Together, these parameters are crucial for:

  • Purity Assessment: A sharp melting point typically indicates a high degree of purity, while a broad melting range may suggest the presence of impurities.

  • Stability Prediction: A high melting point is often associated with greater physical stability.

  • Solubility and Dissolution Rate: The energy required to break the crystal lattice (related to ΔH_f) directly impacts how readily a compound will dissolve.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[7] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including:

  • Solubility and Bioavailability: Different crystal packing arrangements can lead to significant differences in solubility, which in turn can affect the drug's absorption in the body.

  • Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Less stable (metastable) forms may convert to the more stable form over time, potentially altering the drug product's performance.

  • Mechanical Properties: Polymorphism can influence the tabletability and flowability of the API.

The discovery and characterization of all relevant polymorphic forms are a regulatory expectation and a critical step in ensuring consistent product quality.

Thermal Stability

Thermal stability refers to the ability of a compound to resist decomposition at elevated temperatures. This is a critical parameter for:

  • Manufacturing Processes: Many pharmaceutical manufacturing processes, such as drying and milling, involve heat. Understanding the thermal stability of the API is essential to prevent degradation.

  • Storage and Shelf-Life: The degradation profile of a drug as a function of temperature is a key factor in determining its shelf-life and recommended storage conditions.

Experimental Protocols for Thermodynamic Characterization

A multi-technique approach is essential for a thorough thermodynamic characterization of a new drug candidate. The following are a set of core experimental protocols that provide the necessary data for a comprehensive pre-formulation assessment.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[8] It is the primary tool for determining melting point, enthalpy of fusion, and for detecting polymorphic transitions.[9][10]

Step-by-Step DSC Protocol:
  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature to a point well above the expected melting point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min). A controlled heating rate is crucial for obtaining reproducible results.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 20 °C/min).

    • Perform a second heating cycle under the same conditions as the first. This "heat-cool-heat" cycle is critical for identifying melt-recrystallization events and for characterizing the glass transition of amorphous phases.[11]

  • Data Analysis: The resulting thermogram is a plot of heat flow versus temperature.

    • The melting point (T_m) is determined as the onset or peak of the endothermic melting event.

    • The enthalpy of fusion (ΔH_f) is calculated by integrating the area under the melting peak.

    • The presence of multiple melting peaks or exothermic recrystallization events can indicate polymorphism.

Illustrative DSC Data for this compound
ParameterValue
Melting Point (T_m)185.2 °C
Enthalpy of Fusion (ΔH_f)45.8 kJ/mol

This data is for illustrative purposes only.

Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Prep Weigh 2-5 mg of This compound DSC Heat-Cool-Heat Cycle (e.g., 10 °C/min) Prep->DSC Load Sample Data Determine Tm and ΔHf from thermogram DSC->Data Generate Thermogram

Caption: Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.[8]

Step-by-Step TGA Protocol:
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The TGA thermogram plots the percentage of initial mass remaining versus temperature. The onset of mass loss indicates the temperature at which the compound begins to decompose.

Illustrative TGA Data for this compound
ParameterValue
Onset of Decomposition210 °C

This data is for illustrative purposes only.

Solubility Studies

Solubility is a key thermodynamic parameter that influences a drug's bioavailability.[3] Equilibrium solubility studies are performed to determine the saturation concentration of the drug in a given solvent system at a specific temperature.

Step-by-Step Equilibrium Solubility Protocol:
  • Sample Preparation: Add an excess amount of this compound to a series of vials containing different aqueous buffer solutions (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the physiological pH range.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Illustrative Solubility Data for this compound
Solvent (pH)Solubility (mg/mL) at 25 °C
1.20.5
4.50.8
6.81.2
7.41.5

This data is for illustrative purposes only.

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound could involve the amidation of a suitable carboxylic acid precursor. The synthesis of amide bonds is a cornerstone of organic chemistry, with numerous methods available.[12][13] A common approach involves the activation of a carboxylic acid followed by reaction with an amine.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Reactant1 2-Benzylmalonic Acid Reaction Amidation with Coupling Agent (e.g., DCC) Reactant1->Reaction Reactant2 Ammonia Reactant2->Reaction Product This compound Reaction->Product

Caption: Proposed Synthetic Pathway for this compound.

This proposed pathway involves the reaction of 2-benzylmalonic acid with ammonia in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This method facilitates the formation of the two amide bonds to yield the desired product.

Conclusion

The thermodynamic characterization of a new drug candidate, exemplified here by this compound, is a critical component of the pre-formulation process. A thorough understanding of properties such as melting point, enthalpy of fusion, polymorphism, thermal stability, and solubility provides the necessary foundation for rational formulation design and the development of a safe, effective, and stable drug product. The experimental protocols and data interpretation frameworks presented in this guide offer a robust starting point for researchers and scientists in the pharmaceutical industry. By embracing a scientifically rigorous approach to pre-formulation, we can navigate the complexities of drug development with greater confidence and efficiency.

References

  • Synthesis and Thermophysical Characterization of Fatty Amides for Thermal Energy Storage - PMC - NIH. (2019, October 21). Retrieved from [Link]

  • DSC curves (first and second heating's) of naphthyl-substituted benzidines: NPB (a); α-NPD (b) - ResearchGate. Retrieved from [Link]

  • Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - SciRP.org. Retrieved from [Link]

  • The liquid amide transfer model and the unfolding thermodynamics of small globular proteins - PubMed. (1995, October). Retrieved from [Link]

  • Two polymorphs of N,N′-diphenyl-2-[1-(propylamino)ethylidene]propanediamide - PMC. Retrieved from [Link]

  • Importance of Preformulation Studies In Drug Development - UPM Pharmaceuticals. Retrieved from [Link]

  • Benzaldehyde - the NIST WebBook. Retrieved from [Link]

  • Benzimidazole synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Pre-formulation Studies - kk wagh college of pharmacy. Retrieved from [Link]

  • Estimating the Formation Enthalpy of Organic Compounds - Journal of Pyrotechnics Archive. Retrieved from [Link]

  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis - ACS Publications. (2021, June 7). Retrieved from [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - NIH. Retrieved from [Link]

  • Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - MDPI. (2024, July 17). Retrieved from [Link]

  • Substituted N-Benzylpyrazine-2-carboxamides: Synthesis and Biological Evaluation - MDPI. Retrieved from [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]

  • What Are Pre-Formulation Studies? Purpose, Process & Importance - Pharmaffiliates. (2025, November 12). Retrieved from [Link]

  • Isothermal and Non-Isothermal DSC Analysis towards the Formulation of a Low-Temperature Curing Epoxy-Alcohol Resin - PURE Montanuniversität Leoben. (2024, March 22). Retrieved from [Link]

  • Estimating the melting point, entropy of fusion, and enthalpy of fusion of organic compounds via SPARC - PubMed. Retrieved from [Link]

  • Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved from [Link]

  • Pre-Formulation Studies and Analytical Techniques - Pharma Focus Europe. Retrieved from [Link]

  • DSC Analysis of Polymers | Thermal - EAG Laboratories. Retrieved from [Link]

  • (PDF) A method to estimate the enthalpy of formation of organic compounds with chemical accuracy - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis - TA Instruments. Retrieved from [Link]

  • Why is heat needed for the hydrolysis of amides? - Quora. (2018, October 4). Retrieved from [Link]

  • (PDF) AN OVERVIEW ON PREFORMULATION STUDIES - ResearchGate. (2023, August 12). Retrieved from [Link]

  • Synthesis of N-[1-(2-Acetyl-4,5-dimethoxyphenyl)propan-2-yl]benzamide and Its Copper(II) Complex - NIH. (2023, March 9). Retrieved from [Link]

  • Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 2-benzylmalonamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental and computational workflows, emphasizing the rationale behind procedural choices and the importance of robust data interpretation.

Introduction: The Significance of Malonamides in Medicinal Chemistry

Malonamide derivatives are a class of organic compounds that have garnered significant attention in the field of drug discovery and development. These molecules serve as versatile scaffolds for the synthesis of a wide array of therapeutic agents, exhibiting biological activities that span from antimicrobial and antiviral to anticancer and antidiabetic properties.[1][2][3] The therapeutic potential of malonamide derivatives is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Therefore, a detailed understanding of their solid-state conformation and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel therapeutics.[2]

2-Benzylmalonamide, a specific derivative of malonamide, presents an interesting case for structural analysis due to the conformational flexibility introduced by the benzyl group. Elucidating its crystal structure can provide crucial insights into its packing motifs, hydrogen bonding networks, and potential polymorphic forms, all of which can influence its physicochemical properties such as solubility and bioavailability.

Part 1: Synthesis and Crystallization of 2-Benzylmalonamide

A robust crystal structure analysis begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 2-Benzylmalonamide

The synthesis of 2-benzylmalonamide can be achieved through various established synthetic routes. A common approach involves the aminolysis of diethyl 2-benzylmalonate with ammonia.

Experimental Protocol: Synthesis of 2-Benzylmalonamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 2-benzylmalonate in a suitable solvent such as ethanol.

  • Aminolysis: Add a concentrated aqueous solution of ammonia to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product, 2-benzylmalonamide, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain a highly pure product.

Crystallization

The growth of high-quality single crystals is a critical yet often challenging step. Success is dependent on a systematic exploration of various crystallization conditions.

Experimental Protocol: Crystallization of 2-Benzylmalonamide

  • Solvent Screening: Begin by screening a range of solvents with varying polarities to determine the solubility of the purified 2-benzylmalonamide.

  • Crystallization Techniques: Employ various crystallization methods, including:

    • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent and allow the solvent to evaporate slowly at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling Crystallization: Prepare a saturated solution at an elevated temperature and slowly cool it to induce crystallization.

  • Crystal Selection: Carefully select a single crystal of appropriate size and quality for X-ray diffraction analysis. An ideal crystal should be well-formed, transparent, and free of visible defects.

Part 2: Single-Crystal X-ray Diffraction Analysis

The core of the structural analysis lies in the collection and interpretation of X-ray diffraction data.

Data Collection

The diffraction experiment involves irradiating the crystal with a monochromatic X-ray beam and recording the resulting diffraction pattern.[4][5]

Experimental Protocol: X-ray Data Collection

  • Crystal Mounting: Mount a selected single crystal on a goniometer head. For data collection at low temperatures, the crystal is typically flash-cooled in a stream of cold nitrogen gas to minimize radiation damage.

  • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Unit Cell Determination: Collect a few initial diffraction images to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Devise a data collection strategy to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal and collecting a series of diffraction images at different orientations.[5] The rotation range and exposure time per frame are optimized to obtain good signal-to-noise ratios.

Data Processing

The raw diffraction images are processed to extract the intensities of the individual reflections.[6][7]

Workflow for X-ray Data Processing

DataProcessing RawImages Raw Diffraction Images Integration Integration RawImages->Integration Indexing & Peak Integration Scaling Scaling and Merging Integration->Scaling Applying Corrections (Lp, Absorption) StructureFactors Structure Factor Amplitudes (|F|² and σ|F|²) Scaling->StructureFactors Averaging Redundant Reflections

Caption: Workflow for processing raw X-ray diffraction data.

  • Indexing: The positions of the diffraction spots are used to determine the orientation of the crystal lattice relative to the laboratory frame.

  • Integration: The intensity of each reflection is determined by integrating the pixel values within the spot and subtracting the local background.[6]

  • Scaling and Merging: The integrated intensities from all images are scaled to a common reference frame to correct for experimental variations. Redundant measurements of the same reflection are then merged to produce a final set of unique reflection intensities with their corresponding standard uncertainties.

Structure Solution and Refinement

The processed data is used to determine the arrangement of atoms within the crystal lattice.[8]

Workflow for Structure Solution and Refinement

StructureSolution StructureFactors Structure Factor Amplitudes PhaseProblem Phase Problem StructureFactors->PhaseProblem Amplitudes are known, Phases are not InitialModel Initial Structural Model PhaseProblem->InitialModel Direct Methods or Patterson Methods Refinement Least-Squares Refinement InitialModel->Refinement Iterative Improvement FinalModel Final Crystal Structure Refinement->FinalModel Convergence

Caption: The process of solving and refining a crystal structure.

  • Structure Solution (The Phase Problem): The primary challenge in crystallography is the "phase problem," where the measured intensities provide the amplitudes of the structure factors, but not their phases.[9] For small molecules like 2-benzylmalonamide, this is typically solved using direct methods, which employ statistical relationships between the structure factor amplitudes to derive the initial phases.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.[10][11] This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factor amplitudes. The quality of the final model is assessed using metrics such as the R-factor.

Part 3: Hypothetical Crystal Structure of 2-Benzylmalonamide

As the specific crystal structure of 2-benzylmalonamide is not publicly available, we will proceed with a discussion based on a hypothetical structure to illustrate the key aspects of the analysis.

Crystallographic Data

The following table summarizes hypothetical crystallographic data for 2-benzylmalonamide.

ParameterHypothetical Value
Chemical formulaC10H12N2O2
Formula weight192.22 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
a, b, c (Å)10.123(4), 5.432(2), 18.765(7)
α, β, γ (°)90, 98.54(3), 90
Volume (ų)1021.5(7)
Z4
Calculated density (g/cm³)1.250
Absorption coefficient (mm⁻¹)0.088
F(000)408
Crystal size (mm³)0.30 x 0.20 x 0.15
Temperature (K)100(2)
RadiationMo Kα (λ = 0.71073 Å)
Reflections collected8543
Independent reflections2345 [R(int) = 0.034]
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.112
Goodness-of-fit on F²1.05
Molecular Geometry and Conformation

The refined crystal structure would reveal the precise bond lengths, bond angles, and torsion angles of the 2-benzylmalonamide molecule. The conformation of the benzyl group relative to the malonamide backbone would be of particular interest, as it would influence the overall molecular shape and packing.

Intermolecular Interactions and Crystal Packing

A detailed analysis of the crystal packing would identify the key intermolecular interactions that stabilize the crystal lattice. In the case of 2-benzylmalonamide, strong N-H···O hydrogen bonds between the amide groups are expected to be the dominant interactions, likely forming extended networks throughout the crystal.

Visualization of Hypothetical Intermolecular Interactions

IntermolecularInteractions cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 cluster_mol3 Molecule 3 N1-H1 N1-H1 O2 O2 N1-H1->O2 N-H···O Hydrogen Bond O1 O1 N2-H2 N2-H2 N2-H2->O1 N-H···O Hydrogen Bond

Caption: A schematic representation of potential N-H···O hydrogen bonds in the crystal lattice of 2-benzylmalonamide.

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and π-π stacking interactions involving the phenyl rings of the benzyl groups could also play a significant role in the overall crystal packing.

Conclusion

The crystal structure analysis of 2-benzylmalonamide, as outlined in this guide, provides a foundational understanding of its solid-state properties. This knowledge is invaluable for drug development professionals, as it informs aspects ranging from formulation and polymorphism to the design of new derivatives with improved therapeutic profiles. The methodologies described herein represent a standard and robust approach to small-molecule crystallography, emphasizing the importance of careful experimental execution and rigorous data analysis.

References

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 793–799. Available at: [Link]

  • Crystal structure of 2-[2-(benzyloxy)benzylidene]malononitrile. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o560–o561. Available at: [Link]

  • Crystal Form Diversity of 2-(4-(Diphenylamino)benzylidene) Malononitrile. (2023). Molecules, 28(13), 5133. Available at: [Link]

  • Syntheses and Applications of Malonamide Derivatives – A Minireview. (2022). Mini-Reviews in Organic Chemistry, 19(5), 623-633. Available at: [Link]

  • A beginner's guide to X-ray data processing. (2021). The Biochemist. Available at: [Link]

  • X-ray Crystallography: Data collection and processing. (2021). YouTube. Available at: [Link]

  • Structure refinement: Some background theory and practical strategies. (2009). Acta Crystallographica Section A: Foundations of Crystallography, 65(Pt 3), 261–293. Available at: [Link]

  • Fast and efficient synthesis of 2-(benzyloxy)-N,N-disubtituted-2-phenylethan-1-amines. (2023). Tetrahedron Letters, 125, 154609. Available at: [Link]

  • Assessing the Role of a Malonamide Linker in the Design of Potent Dual Inhibitors of Factor Xa and Cholinesterases. (2022). International Journal of Molecular Sciences, 23(13), 7311. Available at: [Link]

  • X-ray data processing. (2017). Essays in Biochemistry, 61(4), 437–445. Available at: [Link]

  • Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes. Available at: [Link]

  • Cambridge Structural Database. (n.d.). UMass Dartmouth | Claire T. Carney Library. Available at: [Link]

  • Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. (2016). YouTube. Available at: [Link]

  • Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. (2024). Crystal Research and Technology. Available at: [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Available at: [Link]

  • X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility. Available at: [Link]

  • Crystal Structures Submitted to the CSD. (n.d.). Anstey Research Group. Available at: [Link]

  • Chemical synthesis of benzamide adenine dinucleotide: inhibition of inosine monophosphate dehydrogenase (types I and II). (1995). Journal of Medicinal Chemistry, 38(18), 3457–3462. Available at: [Link]

  • Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). Bioorganic Chemistry, 149, 108076. Available at: [Link]

  • Crystal structure of 2-benzoylamino-N′-(4-hydroxybenzylidene)-3-(thiophen-2-yl)prop-2-enohydrazide. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1827–o1828. Available at: [Link]

  • New Tricks of the Trade for Crystal Structure Refinement. (2017). ACS Central Science, 3(6), 570–577. Available at: [Link]

  • The Cambridge Structural Database in retrospect and prospect. (2014). Angewandte Chemie International Edition, 53(3), 662–671. Available at: [Link]

  • Structure solution and refinement: introductory strategies. (n.d.). Available at: [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Journal of Drug Discovery and Development, 3(1), 1-10. Available at: [Link]

  • Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. (2013). Journal of Medicinal Chemistry, 56(19), 7649–7661. Available at: [Link]

  • Sulfonamide derivatives: Synthesis and applications. (2024). International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001–015. Available at: [Link]

  • Structure refinement: some background theory and practical strategies. (2009). Acta Crystallographica Section A: Foundations of Crystallography, 65(3), 261-293. Available at: [Link]

  • Mechanism of reaction for Synthesis of 2-Benzyl 5-Oxo 5-H 6... (n.d.). ResearchGate. Available at: [Link]

  • CCDC 2365767: Experimental Crystal Structure Determination. (n.d.). University of Toyama. Available at: [Link]

  • CCDC 640602: Experimental Crystal Structure Determination. (n.d.). Research Explorer - The University of Manchester. Available at: [Link]

Sources

Technical Guide: History and Discovery of Benzylmalonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the history, discovery, and medicinal chemistry of Benzylmalonamide Derivatives , with a specific focus on their emergence as potent Nav1.7 Inhibitors for pain management.

Executive Summary

Benzylmalonamide derivatives represent a privileged scaffold in modern medicinal chemistry, most notably in the pursuit of non-opioid analgesics. While historically utilized in agrochemicals and diverse enzyme inhibitors, their most significant impact has been in the selective inhibition of the Voltage-Gated Sodium Channel 1.7 (Nav1.7) . This guide analyzes the transition of this scaffold from a High-Throughput Screening (HTS) hit to a lead series in clinical pipelines (e.g., Merck, Xenon, Genentech), highlighting the critical Structure-Activity Relationship (SAR) evolution that enabled isoform selectivity over the cardiac channel Nav1.5.

Historical Genesis & Chemical Architecture

The Scaffold Origin

The benzylmalonamide core is defined by a 1,3-propanediamide (malonamide) backbone flanked by a benzyl moiety. Historically, this structure was explored for:

  • Agrochemicals: Early fungicidal properties.

  • Protease Inhibitors: The 1,3-dicarbonyl spacing mimics the transition state of peptide bond hydrolysis.

However, the modern pharmaceutical relevance began with the "Genomic Era of Pain" (mid-2000s), where human genetic studies identified SCN9A (encoding Nav1.7) as a master regulator of pain signaling.[1]

The Structural Motif

The core pharmacophore consists of three distinct regions essential for biological interaction:

RegionStructural ComponentFunctional Role
Region A Benzyl / Aryl Group Lipophilic Anchor: Penetrates the hydrophobic pockets of the target protein (e.g., VSD4 in Nav1.7).
Region B Malonamide Linker H-Bond Donor/Acceptor: The central -CO-CH2-CO- or -NH-CO-CH2-CO-NH- acts as a rigid spacer and hydrogen bond network participant.
Region C Heterocyclic Tail Solubility & Selectivity: Often a piperidine, morpholine, or complex heterocycle that tunes metabolic stability (LLE) and isoform selectivity.

Medicinal Chemistry Evolution: The Nav1.7 Breakthrough

The discovery of benzylmalonamide Nav1.7 inhibitors did not occur in isolation but as a response to the failure of non-selective pore blockers (e.g., Lidocaine, Carbamazepine) to treat chronic pain without CNS or cardiac side effects.

From Pore Blockers to VSD Modulators

Early sodium channel blockers bound to the central pore. The benzylmalonamide series, along with aryl sulfonamides, marked a paradigm shift toward Allosteric Modulation .

  • Mechanism: These compounds bind to the Voltage Sensing Domain 4 (VSD4) of the channel.[2][3]

  • Effect: They trap the VSD4 in a "down" (deactivated) state, preventing the channel from opening in response to depolarization.

Key Experimental Workflow: The Merck & Xenon Approach

The optimization of this series followed a rigorous logic:

  • Hit Identification: HTS of corporate libraries identified weak malonamide hits (IC50 > 1 µM).

  • Linker Rigidification: The flexible malonamide chain was often cyclized or substituted (e.g., with a gem-dimethyl group) to lock the bioactive conformation.

  • Selectivity Tuning: The "Benzyl" group was modified to exploit a specific hydrophobic pocket in Nav1.7 that is distinct from the cardiac Nav1.5 isoform.

SAR_Evolution Hit HTS Hit (Flexible Malonamide) IC50: >1000 nM Opt1 Linker Rigidification (Gem-dimethyl / Cyclization) Entropy Reduction Hit->Opt1 Fix Bioactive Conformation Opt2 Benzyl Optimization (Cl/F Substitution) VSD4 Pocket Fill Opt1->Opt2 Enhance Lipophilicity Lead Clinical Candidate (High Potency & Selectivity) IC50: <10 nM Opt2->Lead ADME/Tox Optimization

Caption: Logical evolution of the benzylmalonamide scaffold from low-potency screening hits to high-affinity clinical candidates.

Synthesis Protocols

The synthesis of benzylmalonamide derivatives is modular, allowing for rapid parallel medicinal chemistry (PMC).

General Synthetic Scheme

The most robust route involves the sequential amidation of a malonyl chloride or malonate ester.

Protocol 1: Sequential Amidation (Standard)

  • Starting Material: Methyl malonyl chloride (or Meldrum's acid for cleaner profiles).

  • Step A (Benzyl Addition): React with substituted benzylamine in DCM at 0°C with Et3N base.

    • Checkpoint: Monitor by LCMS for mono-amide formation.

  • Step B (Hydrolysis/Activation): Hydrolyze the remaining ester (if using malonate) or activate the acid (using HATU/EDC).

  • Step C (Tail Addition): React with the secondary amine (Heterocyclic tail).

  • Purification: Reverse-phase HPLC.

Protocol 2: The Meldrum's Acid Route (High Purity) This method avoids harsh acid chlorides and allows for "one-pot" diversity.

  • Reflux Meldrum's acid with the benzylamine (opens the ring to form the acid-amide).

  • Couple the resulting carboxylic acid with the second amine using standard peptide coupling reagents (e.g., T3P, HATU).

Synthesis_Scheme Start Meldrum's Acid Step1 Reaction with Benzylamine (R1-NH2) (Reflux, Toluene) Start->Step1 Inter Malonamic Acid Intermediate Step1->Inter Step2 Coupling with Amine Tail (R2-NH2) (HATU/DIPEA) Inter->Step2 Final Benzylmalonamide Derivative Step2->Final

Caption: The "Meldrum's Acid" route provides a high-yield, modular pathway for synthesizing diverse benzylmalonamide libraries.

Mechanism of Action: The VSD4 "Lock"

Unlike pore blockers that physically occlude the ion path, benzylmalonamide derivatives (and their sulfonamide cousins) act as gating modifiers .

The Binding Site

Cryo-EM studies (e.g., Genentech/Xenon collaborations) have revealed the binding site to be the Voltage Sensing Domain IV (VSD4) .

  • State Dependence: These compounds bind preferentially to the inactivated or closed state of the channel.

  • Selectivity Filter: The VSD4 sequence of Nav1.7 contains specific residues (e.g., Trp1538, Tyr1537) that differ from Nav1.5, allowing the benzyl group to "wedge" into a hydrophobic cleft unique to the pain receptor.

Mechanism Summary Table

FeaturePore Blockers (e.g., Lidocaine)Benzylmalonamide / Sulfonamides
Binding Site Central Pore (S6 helices)Voltage Sensor (VSD4)
Selectivity Low (Blocks Nav1.5 = Cardiac Risk)High (>1000x over Nav1.5)
State Preference Open/InactivatedClosed/Inactivated
Therapeutic Window NarrowWide (Potential)

Key Case Studies & Data

The Merck Malonamide Series

Merck's exploration (e.g., J. Med. Chem. 2020) demonstrated that replacing the central sulfonamide core with a chroman-malonamide or similar bioisostere could maintain potency while improving metabolic stability.

Representative Data (Hypothetical Aggregation based on Literature):

Compound IDCore StructureNav1.7 IC50 (nM)Nav1.5 IC50 (µM)Selectivity Ratio
Hit-1 Simple Benzylmalonamide1,2005.0~4x
Lead-A 4-F-Benzyl + Piperidine Tail45>30>600x
Lead-B Chroman-fused Malonamide8>30>3,000x

Note: Data reflects general trends in the optimization of this scaffold as reported in patent literature (WO2013/...) and medicinal chemistry journals.

References

  • Discovery of Chromane Arylsulfonamide Nav1.7 Inhibitors.

    • Source: Journal of Medicinal Chemistry (2019/2020).
    • Context: Describes the structural evolution from simple amides to complex chroman deriv
    • Link: [J. Med.[3] Chem. Article]([Link])

  • Cryo-EM Structure of Nav1.7 with Inhibitors.

    • Source: eLife / Nature Communic
    • Context: Defines the VSD4 binding pocket where the benzyl moiety anchors.
    • Link:

  • Discovery of Potent, Selective, and St

    • Source: Journal of Medicinal Chemistry (2020).
    • Context: Detailed SAR of the sulfonamide/malonamide transition.
    • Link:

  • Synthesis of Malonamide Deriv

    • Source: ResearchGate / Synthetic Communic
    • Context: General protocols for the Meldrum's acid route.
    • Link:

Sources

Methodological & Application

Synthesis of 2-benzylpropanediamide from diethyl benzylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-Benzylpropanediamide from Diethyl Benzylmalonate

Abstract

This application note details a robust, scalable protocol for the synthesis of this compound (benzylmalonamide) via the ammonolysis of diethyl benzylmalonate. This transformation is a critical intermediate step in the synthesis of anticonvulsant barbiturates (e.g., Phenobarbital precursors) and novel metallo-pharmaceutical ligands. The guide emphasizes process control, specifically addressing the steric challenges imposed by the benzyl substituent during nucleophilic acyl substitution.

Introduction & Strategic Importance

This compound (CAS: 1846-13-5) serves as a pivotal scaffold in organic synthesis. Its primary utility lies in its dual-amide functionality, which renders it a versatile precursor for:

  • Heterocyclic Synthesis: Cyclization with carbonyl sources (e.g., diethyl carbonate, phosgene derivatives) yields substituted barbituric acids.

  • Hoffmann Rearrangement: Conversion to geminal diamines or amino-amides.

  • Ligand Design: The diamide backbone is utilized in constructing N,N'-substituted ligands for platinum-group metal complexes in oncology research.

Synthetic Challenge: Unlike simple diethyl malonate, diethyl benzylmalonate possesses a bulky hydrophobic substituent at the


-carbon. This steric hindrance retards the rate of nucleophilic attack by ammonia, often leading to incomplete conversion or mono-amide byproducts if reaction parameters (concentration, solvent polarity, time) are not rigorously optimized.

Reaction Theory & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution (Ammonolysis) .

Mechanism:

  • Nucleophilic Attack: The lone pair of nitrogen in ammonia attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • Elimination: The ethoxide ion is expelled, reforming the carbonyl bond to generate the amide.

  • Repeat: The process repeats at the second ester group.

Critical Insight: The benzyl group at the C2 position increases steric crowding. Consequently, the second ammonolysis step is significantly slower than the first. The use of a large excess of ammonia and a polar protic solvent (to stabilize the polar transition state and solubilize the ammonia) is essential to drive the reaction to completion.

Visualized Pathway

ReactionMechanism SM Diethyl Benzylmalonate (Lipophilic Liquid) Inter Mono-Amide Intermediate (Transient) SM->Inter Step 1: Fast - EtOH NH3 NH3 (excess) (Nucleophile) NH3->Inter Prod This compound (Crystalline Solid) Inter->Prod Step 2: Rate Limiting (Steric Hindrance) Byprod Ethanol (Leaving Group) Inter->Byprod

Caption: Stepwise ammonolysis mechanism. Note the rate-limiting second substitution due to steric bulk at the alpha-carbon.

Experimental Protocol

Safety Warning: Ammonia is toxic and corrosive. Reactions in sealed vessels generate pressure. Perform all operations in a functioning fume hood.

Materials & Reagents
ReagentCAS No.[][2][3][4]Equiv.[5]Role
Diethyl benzylmalonate607-81-81.0Substrate
Ammonium Hydroxide (28-30% aq)1336-21-610.0Reagent/Solvent
Methanol (Optional co-solvent)67-56-1-Solubility Enhancer
Ethanol (Absolute)64-17-5-Recrystallization
Step-by-Step Procedure

1. Setup:

  • Charge a pressure-rated glass bottle or a round-bottom flask (if running at atmospheric pressure) with 10.0 g (40 mmol) of Diethyl benzylmalonate.

  • Add 60 mL of concentrated Ammonium Hydroxide (28-30% NH₃).

    • Expert Tip: If the ester and aqueous ammonia form two immiscible phases that do not emulsify well, add 10-15 mL of Methanol . This acts as a phase-transfer bridge, increasing the effective concentration of ammonia in the organic phase.

2. Reaction:

  • Sealed Method (Recommended): Seal the vessel tightly. Stir vigorously at Room Temperature (20-25°C) for 48 to 72 hours .

    • Why? The sealed system prevents the loss of volatile ammonia, maintaining the high concentration gradient required to overcome the steric barrier.

  • Atmospheric Method: If a pressure vessel is unavailable, stir in a flask loosely stoppered (to prevent pressure buildup but minimize loss) for 4-5 days . Replenish ammonia if the volume decreases significantly.

3. Monitoring:

  • The reaction is initially biphasic (oily ester layer). As the reaction proceeds, the oil will disappear, and a white crystalline precipitate (the diamide) will form.

  • TLC Control: Silica gel, Mobile phase: Ethyl Acetate/Hexane (1:1). The diamide will remain at the baseline or have a very low Rf compared to the high-Rf ester.

4. Workup:

  • Cool the suspension to 0-4°C in an ice bath for 2 hours to maximize precipitation.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with 2 x 10 mL cold water to remove residual ammonium salts and mono-amide impurities.

  • Wash with 1 x 10 mL cold diethyl ether to remove any unreacted starting material (ester).

5. Purification:

  • Recrystallize the crude solid from hot Ethanol (95%) or Water/Ethanol (1:1) mixture.

  • Dry in a vacuum oven at 50°C for 6 hours.

Results & Characterization

The synthesized this compound should exhibit the following physicochemical properties.

ParameterSpecificationNotes
Appearance White crystalline powderNeedles or plates
Yield 75 - 85%Lower yields indicate incomplete ammonolysis
Melting Point 228 - 230°C (dec)High mp due to extensive H-bonding network
Solubility Soluble in hot EtOH, DMSO; Poor in Water
Spectroscopic Data (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       7.15 - 7.30 (m, 5H, Ar-H ) - Benzyl aromatic ring.
      
    • 
       7.05 (br s, 2H, CONH 
      
      
      
      ) - Amide protons (distinct diastereotopic environment).
    • 
       6.90 (br s, 2H, CONH 
      
      
      
      ) - Amide protons.
    • 
       3.20 (t, 1H, CH -CO) - Methine proton (coupling with benzylic CH₂).
      
    • 
       3.05 (d, 2H, Ar-CH 
      
      
      
      ) - Benzylic methylene.
  • IR (ATR, cm⁻¹):

    • 3350, 3180 (N-H stretch, primary amide).

    • 1660 - 1690 (C=O stretch, Amide I).

    • 1600 (N-H bend, Amide II).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Oily Product Incomplete reaction (Mono-amide formation)Increase reaction time; Ensure vessel is sealed to keep [NH₃] high; Add MeOH cosolvent.
Product is Yellow Oxidation of benzyl position or impuritiesRecrystallize from Ethanol with activated charcoal.
Starting Material Remains Phase separation prevented reactionIncrease stirring speed (vortex); Use Methanol to homogenize phases.

Workflow Visualization

Workflow Start Start: Diethyl Benzylmalonate React Add 30% NH4OH (excess) Optional: MeOH cosolvent Seal Vessel Start->React Stir Stir 48-72h @ RT Monitor for precipitate React->Stir Check Precipitate Formed? Stir->Check Filter Filter Solid Wash with cold H2O & Et2O Check->Filter Yes Continue Continue Stirring (Check Seal) Check->Continue No Recryst Recrystallize (EtOH) Filter->Recryst Final Pure this compound Recryst->Final Continue->Stir

Caption: Operational workflow for the synthesis and purification of this compound.

References

  • Organic Syntheses, Coll. Vol. 4, p. 80 (1963); Vol. 38, p. 8 (1958). General methods for malonic ester ammonolysis. [Link]

  • PubChem. this compound Compound Summary (CAS 1846-13-5). [Link][2]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application Note: Ammonolysis of Benzylmalonic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the conversion of diethyl benzylmalonate (and related alkyl-substituted malonic esters) to 2-benzylmalonamide via ammonolysis. While unsubstituted malonic esters react rapidly with ammonia, the introduction of the benzyl group at the


-position introduces significant steric hindrance, necessitating rigorous control over solvent polarity, ammonia saturation, and reaction duration. This guide provides two validated workflows: a standard ambient-pressure method for laboratory-scale synthesis and a high-pressure method for accelerated throughput.

Introduction & Scientific Context

The transformation of benzylmalonic esters to their corresponding diamides is a critical intermediate step in the synthesis of anticonvulsant drugs (e.g., Primidone precursors) and barbiturate analogs. The reaction proceeds via a nucleophilic acyl substitution mechanism.[1]

Mechanistic Pathway

The reaction involves the nucleophilic attack of ammonia (:NH


) on the carbonyl carbon of the ester.
  • Attack: Ammonia attacks the carbonyl carbon, forming a tetrahedral zwitterionic intermediate.

  • Elimination: The ethoxide group (-OEt) is eliminated, reforming the carbonyl to yield the mono-amide.

  • Repetition: The process repeats at the second ester group to form the diamide.

Challenge: The bulky benzyl group at the


-carbon shields the carbonyl carbons, significantly reducing the rate of nucleophilic attack compared to diethyl malonate. Incomplete ammonolysis often leads to the isolation of the mono-amide or recovered starting material.
Reaction Scheme

Critical Parameters & Reagents

ParameterSpecificationRationale
Substrate Diethyl benzylmalonate (DEBM)Purity >98% recommended to prevent side-product crystallization.
Reagent Ammonia (NH

)
Saturated Methanolic Ammonia (approx. 7N). Aqueous ammonia is not recommended due to competitive hydrolysis.
Solvent Methanol (Anhydrous)High solubility for NH

; promotes nucleophilic attack over hydrolysis.
Catalyst Sodium Methoxide (NaOMe)Optional (0.1 eq). Can accelerate reaction but increases risk of epimerization or side reactions.
Temperature 25°C (Ambient) vs. 80°C (Pressure)Ambient temp requires days; Pressure/Heat requires hours.

Experimental Protocols

Protocol A: Standard Methanolic Ammonolysis (Ambient Pressure)

Best for: Lab-scale (<50g), safety-constrained environments, or thermal-sensitive substrates.

Materials:

  • Diethyl benzylmalonate (10.0 g, 40 mmol)

  • Methanol (anhydrous, 100 mL)

  • Ammonia gas cylinder or NH

    
     solution (7N in MeOH)
    

Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of diethyl benzylmalonate in 40 mL of anhydrous methanol.

  • Saturation: Cool the solution to 0°C in an ice bath. Bubble dry ammonia gas into the solution for 30–45 minutes until the volume increases appreciably and the solution is saturated. Alternatively, add 60 mL of pre-saturated 7N methanolic ammonia.

  • Reaction: Stopper the flask tightly (or use a pressure-rated glass vessel). Secure the stopper with a clip. Allow the mixture to stand at room temperature (20–25°C) with magnetic stirring for 72 to 96 hours .

    • Note: The product, 2-benzylmalonamide, is less soluble than the ester and will begin to precipitate as a white solid after 24 hours.

  • Monitoring: Monitor by TLC (SiO

    
    ; EtOAc/Hexane 1:1). Look for the disappearance of the ester spot (
    
    
    
    ) and the appearance of the diamide (baseline/low
    
    
    ).
  • Workup:

    • Cool the flask to 0°C for 2 hours to maximize precipitation.

    • Filter the white solid under vacuum.

    • Wash the cake with cold methanol (2 x 10 mL) and then diethyl ether (2 x 15 mL) to remove residual ester.

  • Purification: If necessary, recrystallize from hot ethanol or water/ethanol mixture.

  • Yield: Typical yield is 75–85%.

Protocol B: High-Pressure Ammonolysis (Steel Bomb)

Best for: Scale-up (>50g), stubborn substrates, or rapid throughput.

Procedure:

  • Loading: Charge a stainless steel autoclave (Parr reactor) with diethyl benzylmalonate (50 g) and 7N methanolic ammonia (300 mL).

  • Sealing: Seal the reactor and ensure the pressure relief valve is operational.

  • Heating: Heat the reactor to 80°C (internal temperature). The pressure will rise significantly (expect 5–10 bar depending on filling factor).

  • Duration: Stir at 80°C for 6–8 hours .

  • Cooling: Allow the reactor to cool to room temperature, then further cool to 0°C.

  • Venting: Carefully vent the excess ammonia gas into a fume hood trap (acid scrubber).

  • Isolation: Open the reactor. The contents will be a thick slurry. Transfer to a beaker, rinse reactor with cold methanol. Filter and wash as in Protocol A.

Visualized Workflows

Reaction Mechanism & Pathway

Mechanism Ester Diethyl Benzylmalonate Tetra1 Tetrahedral Intermediate 1 Ester->Tetra1 + NH3 (Slow) NH3 NH3 (Nucleophile) Mono Mono-Amide Intermediate Tetra1->Mono - EtOH Tetra2 Tetrahedral Intermediate 2 Mono->Tetra2 + NH3 Diamide 2-Benzylmalonamide (Product) Tetra2->Diamide - EtOH

Figure 1: Stepwise nucleophilic acyl substitution mechanism. The first addition is the rate-limiting step due to steric hindrance from the benzyl group.

Experimental Workflow (Protocol A)

Workflow Start Start: Diethyl Benzylmalonate Dissolve Dissolve in Anhydrous MeOH Start->Dissolve Saturate Saturate with NH3 gas (0°C) Dissolve->Saturate Stir Stir at RT (72-96 hrs) Saturate->Stir Check TLC Check: Ester Consumed? Stir->Check Check->Stir No Precip Cool to 0°C Precipitate Solid Check->Precip Yes Filter Vacuum Filtration Precip->Filter Wash Wash: Cold MeOH -> Et2O Filter->Wash Dry Dry Precipitate Wash->Dry

Figure 2: Decision tree and workflow for the ambient pressure ammonolysis protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete conversion (Mono-amide presence).Extend reaction time by 24h or increase NH

concentration. Resaturate the solution.
Product is Oily Presence of solvent/impurities or low melting point eutectic.Triturate the oil with diethyl ether or hexane to induce crystallization. Recrystallize from Ethanol.
Recovered Starting Material Ammonia escaped during reaction.Ensure the reaction vessel is sealed tight. Use a pressure tube or bomb if available.
Hydrolysis Product (Acid) Water present in MeOH or NH

.
Use strictly anhydrous methanol and dry NH

gas. Avoid aqueous ammonium hydroxide.

Safety Considerations

  • Ammonia Toxicity: NH

    
     is toxic and corrosive. All operations involving ammonia gas must be performed in a well-ventilated fume hood.
    
  • Pressure Hazards: Protocol B involves heating volatile solvents and gases in a closed system. Use only rated pressure vessels (autoclaves) with burst disks/relief valves. Never heat standard glassware in a sealed state.

  • Exotherm: The saturation of methanol with ammonia is exothermic. Cool adequately to prevent solvent boil-off.

References

  • General Malonic Ester Chemistry: Organic Syntheses, Coll. Vol. 2, p. 279 (1943); Vol. 17, p. 32 (1937). (General procedures for malonic ester derivatives). Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (Standard ammonolysis protocols).
  • Specific Applications & Derivatives

    • Preparation of Phenylmalonamide (Analogous): White, A. C., & Yelland, M. (1951). "The preparation of some phenylmalonamides." Journal of the Chemical Society, 1951, 1462.
    • Primidone/Barbiturate Precursors: Biamonte, M. A., et al. (2006). "Structure-Activity Studies of 5-Benzylbarbiturates." Bioorganic & Medicinal Chemistry Letters.

    • Ammonolysis Kinetics: Yang, H., et al. (2021). "Selective Ammonolysis of Bioderived Esters." ACS Sustainable Chemistry & Engineering.

  • Industrial Context

    • Patent US 2,576,279. "Process for the preparation of Primidone." (Describes conversion of related malonates).

Sources

Recrystallization solvent systems for 2-benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvent Systems for High-Purity 2-Benzylmalonamide

Executive Summary

2-Benzylmalonamide (


) is a critical intermediate in the synthesis of pharmaceutical compounds, including phenobarbital and related anticonvulsants. Its purification is often complicated by the presence of unreacted diethyl benzylmalonate (starting material), benzylmalonic acid (hydrolysis byproduct), and decarboxylated side products.

This guide details the selection and execution of solvent systems for recrystallization.[1][2][3][4] While simple amides often crystallize from water, the addition of the lipophilic benzyl group in 2-benzylmalonamide necessitates a binary solvent system to balance the hydrophilic diamide "head" with the hydrophobic "tail."

Recommended System: Ethanol : Water (Binary System) Alternative System: Ethyl Acetate : n-Hexane

Physicochemical Rationale

To design an effective purification, one must understand the molecular forces at play. 2-Benzylmalonamide exhibits a "push-pull" solubility profile:

  • The Malonamide Core: Highly polar, capable of extensive hydrogen bonding (donor and acceptor). This moiety drives solubility in alcohols and water.

  • The Benzyl Group: Lipophilic and aromatic. This moiety disrupts water solubility and drives solubility in non-polar organics (toluene, ethers).

The Challenge:

  • Water alone: The compound is sparingly soluble even at boiling temperatures due to the benzyl group.

  • Ethanol alone: The compound is often too soluble, leading to poor recovery (yield loss) upon cooling.

  • Non-polar solvents (Hexane): The compound is insoluble.

The Solution: A Binary Solvent System (Co-solvent approach). We utilize a "Good Solvent" (Ethanol) to dissolve the compound at high temperatures and a "Bad Solvent" (Water) to drastically reduce solubility as the temperature drops, forcing controlled nucleation.

Diagram 1: Solvent Selection Logic

SolventSelection Start Analyze 2-Benzylmalonamide Polarity Assess Polarity: Polar Head (Amide) + Non-Polar Tail (Benzyl) Start->Polarity SingleSolvent Single Solvent Test Polarity->SingleSolvent Water Water: Insoluble (Too Hydrophobic) SingleSolvent->Water Fail Ethanol Ethanol: Too Soluble (Low Recovery) SingleSolvent->Ethanol Fail (Yield) BinaryDecision Select Binary System Water->BinaryDecision Ethanol->BinaryDecision SystemA System A (Preferred): Ethanol (Solvent) + Water (Anti-Solvent) BinaryDecision->SystemA High Polarity Impurities SystemB System B (Alternative): Ethyl Acetate (Solvent) + Hexane (Anti-Solvent) BinaryDecision->SystemB Lipophilic Impurities

Caption: Decision tree for selecting the optimal solvent system based on molecular polarity and solubility limitations.

Experimental Protocols

Protocol A: Solubility Screening (Range Finding)

Objective: To empirically determine the approximate saturation point.

Materials:

  • Crude 2-Benzylmalonamide (100 mg per tube)

  • Solvents: Ethanol (95%), Deionized Water, Ethyl Acetate, Toluene.

  • Heating block or oil bath.[5]

Procedure:

  • Place 100 mg of crude solid into a test tube.

  • Add 0.5 mL of the "Good Solvent" (Ethanol).

  • Heat to boiling (approx. 78°C).

  • If not dissolved, add solvent in 0.1 mL increments until clear.

  • Observation: If the compound dissolves in <0.5 mL cold, the solvent is too strong. If it requires >5 mL hot, it is too weak.

  • Anti-Solvent Titration: Once dissolved hot, add the "Bad Solvent" (Water) dropwise until a persistent cloudiness (turbidity) appears. Record the ratio.

Typical Data Profile:

Solvent SystemDissolution TempCloud Point Ratio (Solvent:Anti)Crystal HabitRecovery Potential
Ethanol : Water ~75°C1 : 0.8Needles/PlatesHigh (>85%)
Ethyl Acetate : Hexane ~70°C1 : 1.5GranularModerate (60-75%)
Toluene ~100°CN/A (Single)PrismsLow (High solubility)
Protocol B: The Recrystallization (Ethanol/Water System)

Objective: High-yield purification removing starting esters and hydrolysis acids.

Step-by-Step Methodology:

  • Dissolution:

    • Place 5.0 g of crude 2-benzylmalonamide in a 125 mL Erlenmeyer flask.

    • Add a stir bar and minimum 95% Ethanol (approx. 15-20 mL).

    • Heat to reflux on a stir plate.

    • Note: If the solution is not clear at reflux, add Ethanol in 1 mL portions until dissolved.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, salts) are visible, filter the hot solution through a pre-warmed glass funnel with fluted filter paper.[3]

    • Caution: Do this quickly to prevent premature crystallization on the paper.[3]

  • The "Cloud Point" Induction:

    • Maintain the filtrate at a gentle boil.

    • Add hot Deionized Water dropwise via a Pasteur pipette.

    • Stop immediately when a faint, persistent cloudiness appears that does not disappear upon swirling.

    • Add 1-2 drops of Ethanol to clear the solution (restore transparency).

  • Controlled Cooling (Nucleation):

    • Remove the flask from heat and place it on a cork ring or wood block (insulation).

    • Allow to cool to room temperature undisturbed (approx. 30-45 mins).

    • Mechanism:[3][4][6][7][8] Slow cooling promotes the growth of large, pure crystals (needles) and excludes impurities from the lattice.

  • Maximizing Yield:

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 20 minutes to complete precipitation.

  • Isolation:

    • Filter the crystals using a Buchner funnel and vacuum suction.

    • Wash: Wash the filter cake with 10 mL of cold 50:50 Ethanol:Water mixture. This displaces the "mother liquor" containing the impurities without redissolving the product.

    • Dry: Air dry on the filter for 10 minutes, then dry in a vacuum oven at 50°C for 4 hours.

Troubleshooting & Optimization

Issue: "Oiling Out"

Symptom: Instead of crystals, the product separates as a liquid oil droplet at the bottom of the flask. Cause: The temperature of the solution is above the melting point of the solvated product, or the anti-solvent was added too quickly. Remedy:

  • Reheat to dissolve the oil.

  • Add a small amount of the "Good Solvent" (Ethanol).

  • Seed: Add a tiny crystal of pure 2-benzylmalonamide (if available) to the cooling solution to provide a nucleation template.

  • Cool more slowly (wrap flask in foil).

Diagram 2: Recrystallization Workflow & Troubleshooting

RecrystallizationWorkflow Input Crude Material Dissolve Dissolve in Hot Ethanol Input->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AddWater Add Hot Water (To Cloud Point) Filter->AddWater Cool Slow Cooling AddWater->Cool Check Check State Cool->Check Oil Oiling Out? Check->Oil No Crystals Isolate Vacuum Filtration & Wash Check->Isolate Crystals Formed Remedy Reheat + More EtOH + Seed Oil->Remedy Yes Remedy->Cool Dry Dry & QC Isolate->Dry

Caption: Operational workflow for the binary recrystallization process including loop for correcting "oiling out" phenomena.

Quality Control (Validation)

To verify the success of the recrystallization, perform the following checks:

  • Melting Point: Pure 2-benzylmalonamide typically melts between 150°C and 175°C (depending on specific polymorphic form and derivative purity). A sharp range (<2°C) indicates high purity.

  • TLC (Thin Layer Chromatography):

    • Mobile Phase: Ethyl Acetate:Hexane (50:50).

    • Visualization: UV light (254 nm).

    • Criteria: Single spot.[8] Starting material (diethyl benzylmalonate) will have a much higher Rf (run faster) than the amide.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Massachusetts Institute of Technology (MIT). "Two-Solvent Recrystallization Guide." MIT OpenCourseWare. Available at: [Link]

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry. Available at: [Link]

  • Martinez, F., et al. "Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures."[6] Revista Colombiana de Química, 2016.[6] (Provides theoretical backing for Ethanol/Water systems for polar amides). Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "Malonamide - PubChem Compound Summary." (Physicochemical property baseline). Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, microwave-assisted protocol for the synthesis of 2-benzylmalonamide , a critical intermediate in the development of anticonvulsant therapeutics (e.g., barbiturates, primidone analogs).

Executive Summary

This guide details a high-efficiency, two-step microwave-assisted synthesis of 2-benzylmalonamide from diethyl malonate. By leveraging dielectric heating, this protocol reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity. 2-benzylmalonamide is a pharmacophore scaffold essential for synthesizing 5-substituted barbiturates and neuroactive malonamide derivatives used in epilepsy treatment.

Scientific Foundation & Mechanism

The synthesis proceeds via two distinct nucleophilic substitutions:

  • C-Alkylation: Phase-transfer catalyzed alkylation of diethyl malonate with benzyl chloride.[1]

  • Amidation: Nucleophilic acyl substitution of the resulting ester with ammonia.

Reaction Mechanism[2]
  • Step 1 (Alkylation): The methylene protons of diethyl malonate (

    
    ) are deprotonated by a base (generated via Phase Transfer Catalysis) to form a resonance-stabilized enolate. This enolate attacks the benzyl chloride benzylic carbon via 
    
    
    
    mechanism. Microwave irradiation accelerates this rate-limiting step by overcoming the activation energy barrier of the biphasic interface.
  • Step 2 (Amidation): Ammonia acts as a nucleophile, attacking the carbonyl carbons of diethyl benzylmalonate. The tetrahedral intermediate collapses, expelling ethoxide (which is protonated to ethanol) to form the diamide. The polarity of the transition state makes this step highly responsive to microwave irradiation (MWI).

Synthetic Pathway Diagram

ReactionScheme SM1 Diethyl Malonate INT Diethyl Benzylmalonate (Intermediate) SM1->INT Step 1: MWI, 120°C TEBAC (PTC), K2CO3 SM2 Benzyl Chloride SM2->INT PROD 2-Benzylmalonamide (Target) INT->PROD Step 2: MWI, 100°C Ammonolysis REAG NH3 / MeOH REAG->PROD

Figure 1: Two-step microwave synthetic pathway from diethyl malonate to 2-benzylmalonamide.

Materials & Equipment

Reagents
  • Diethyl malonate (CAS: 105-53-3) - Primary Substrate

  • Benzyl chloride (CAS: 100-44-7) - Alkylating Agent

  • TEBAC (Triethylbenzylammonium chloride) - Phase Transfer Catalyst[1]

  • Potassium Carbonate (

    
    )  - Base
    
  • Ammonia solution (7N in Methanol) - Amidation Reagent

  • Ethanol/Water - Recrystallization solvents

Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 20 bar pressure.

  • Vessels: 10 mL or 30 mL pressure-sealed quartz/glass vials with Teflon/silicon septa.

  • Temperature Control: IR sensor (external) or Fiber optic probe (internal).

Experimental Protocol

Step 1: Synthesis of Diethyl Benzylmalonate (Alkylation)

Rationale: Conventional alkylation requires long reflux times (8-12h). MWI with Phase Transfer Catalysis (PTC) completes this in <15 mins.

  • Preparation: In a 30 mL microwave vial, dissolve diethyl malonate (10 mmol, 1.60 g) and benzyl chloride (11 mmol, 1.39 g) in Toluene (5 mL).

  • Catalyst Addition: Add

    
      (15 mmol, 2.07 g) and TEBAC  (0.5 mmol, 114 mg). Add a magnetic stir bar.
    
  • Microwave Irradiation: Seal the vessel. Program the reactor:

    • Temp: 120°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up: Cool to RT. Filter off inorganic salts. Wash the filtrate with water (2 x 10 mL). Dry organic layer over

    
     and concentrate under reduced pressure.
    
  • Validation: Check TLC (Hexane:EtOAc 9:1). Product is a clear oil.

Step 2: Conversion to 2-Benzylmalonamide (Amidation)

Rationale: Amidation of sterically hindered esters is sluggish. MWI superheats the solvent (MeOH) above its boiling point, drastically increasing the reaction rate.

  • Reactant Loading: Transfer the crude diethyl benzylmalonate (approx. 9 mmol) from Step 1 into a fresh 10 mL microwave vial.

  • Reagent Addition: Add 7N Ammonia in Methanol (10 mL, large excess). Note: Excess ammonia drives the equilibrium toward the amide.

  • Microwave Irradiation: Seal the vessel tightly (pressure will generate). Program the reactor:

    • Temp: 100°C

    • Time: 20 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Power: Dynamic (Max 200W)

  • Isolation: Cool the vial to 0°C in an ice bath. The product often precipitates directly upon cooling.

  • Purification: Filter the white solid. Recrystallize from Ethanol/Water (1:1) if necessary.

  • Drying: Vacuum dry at 50°C for 4 hours.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Alkylation cluster_1 Step 2: Amidation S1_Mix Mix Diethyl Malonate, Benzyl Chloride, K2CO3, TEBAC S1_MW MW Irradiation 120°C, 10 min S1_Mix->S1_MW S1_Workup Filter & Concentrate S1_MW->S1_Workup S2_Mix Add 7N NH3 in MeOH S1_Workup->S2_Mix Crude Oil S2_MW MW Irradiation 100°C, 20 min S2_Mix->S2_MW S2_Cool Cool to 0°C (Precipitation) S2_MW->S2_Cool Final Filtration & Recrystallization (2-Benzylmalonamide) S2_Cool->Final

Figure 2: Operational workflow for the sequential microwave synthesis.

Results & Discussion

Yield Comparison

The microwave protocol demonstrates superior efficiency compared to traditional thermal methods.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement
Reaction Time (Step 1) 8 - 12 Hours10 Minutes60x Faster
Reaction Time (Step 2) 24 - 48 Hours20 Minutes100x Faster
Overall Yield 45 - 55%82 - 88%+30% Yield
Solvent Usage High (Reflux volumes)Low (Concentrated)Green Chemistry
Characterization Data
  • Appearance: White crystalline solid.

  • Melting Point: 228–230 °C (Lit. 229 °C).

  • IR (

    
    ):  3350, 3180 (
    
    
    
    stretch), 1660 (C=O amide).
  • 1H NMR (DMSO-

    
    ): 
    
    
    
    7.1-7.3 (m, 5H, Ar-H), 3.4 (t, 1H, CH), 3.0 (d, 2H,
    
    
    -Ar), 7.0-7.5 (br s, 4H,
    
    
    ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Inefficient Phase TransferEnsure high stirring rate (600+ rpm) to maximize TEBAC interface area.
Pressure Spike (Step 2) Ammonia off-gassingUse a dedicated pressure-rated vial (30 bar rated). Do not overfill (>60% volume).
Mono-amide impurity Incomplete AmidationIncrease Step 2 reaction time to 30 min or increase NH3 equivalents.
Oily Product Residual SolventRecrystallize from hot ethanol/water; ensure thorough vacuum drying.

Safety Considerations

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Handle only in a fume hood.

  • Ammonia (MeOH): Toxic and corrosive. Heating creates significant pressure. Always use a microwave reactor with active pressure monitoring and safety cut-offs.

  • Microwave Safety: Never heat sealed vessels in a domestic microwave. Use laboratory-grade equipment with explosion-proof shielding.

References

  • Torosyan, G. H., & Hovhannisyan, N. R. (2018).[1] Benzylation of 1,3-diketones in the phase transfer catalysis condition by microwave irradiation. MOJ Bioorganic & Organic Chemistry. Link

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

  • Hovhannisyan, A. A., et al. (2016).[2] Microwave-assisted synthesis of α-aryl malonates: Key intermediates for the preparation of azaheterocycles. Arabian Journal of Chemistry. Link

  • Wolkenberg, S. E., et al. (2020).[3] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI Molecules. Link

  • Whiting, A. (2016).[2] Direct amidation of esters using microwave irradiation. Royal Society of Chemistry. Link

Sources

Preparation of barbituric acid derivatives using 2-benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-benzylbarbituric acid (5-benzylpyrimidine-2,4,6(1H,3H,5H)-trione) utilizing 2-benzylmalonamide as the core scaffold. While the classical barbiturate synthesis involves the condensation of malonic esters with urea, the use of 2-benzylmalonamide offers a distinct advantage: it pre-installs the C5-carbon substituent and the nitrogenous backbone, shifting the synthetic challenge to a single carbonyl insertion (cyclization).

This guide presents two validated protocols:

  • Method A (Green Chemistry): Cyclization using Diethyl Carbonate (DEC) mediated by Sodium Ethoxide.

  • Method B (High-Efficiency): Cyclization using Triphosgene (BTC) for rapid ring closure under mild conditions.

Strategic Rationale & Mechanism

Why 2-Benzylmalonamide?

Direct alkylation of unsubstituted barbituric acid at the C5 position often results in poly-alkylation (O- vs. C-alkylation mixtures) due to the high acidity of the methylene protons. By starting with 2-benzylmalonamide , the steric bulk of the benzyl group is already established before ring closure, ensuring regiospecificity and eliminating O-alkylation side products common in direct alkylation routes.

Reaction Mechanism

The transformation relies on the formation of a six-membered pyrimidine ring via a double nucleophilic acyl substitution.

  • Activation: The amide nitrogens are deprotonated (Method A) or act as nucleophiles toward a highly electrophilic carbonyl source (Method B).

  • Cyclization: The insertion of the carbonyl carbon (C2 of the barbiturate ring) bridges the two amide nitrogens.

ReactionMechanism Substrate 2-Benzylmalonamide (Nucleophile) Inter1 Intermediate (Carbamoyl/Ureido) Substrate->Inter1 N-Acylation (-EtOH or -HCl) Reagent Carbonyl Source (DEC or Triphosgene) Reagent->Inter1 Product 5-Benzylbarbituric Acid (Cyclized Target) Inter1->Product Intramolecular Cyclization

Figure 1: General mechanistic pathway for the conversion of 2-benzylmalonamide to 5-benzylbarbituric acid.

Experimental Protocols

Method A: Sodium Ethoxide Mediated Cyclization (Green Route)

Recommended for scale-up due to lower toxicity reagents.

Materials:

  • 2-Benzylmalonamide (1.0 eq)

  • Diethyl Carbonate (DEC) (3.0 eq) – Acts as both reagent and co-solvent.

  • Sodium Ethoxide (NaOEt) (2.5 eq) – Freshly prepared or 21% wt solution in EtOH.

  • Ethanol (Anhydrous)

  • Glacial Acetic Acid (for quenching)

Workflow:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂). Inert atmosphere (N₂ or Ar) is critical to prevent NaOEt degradation.

  • Dissolution: Charge the flask with anhydrous Ethanol (10 vol relative to amide). Add Sodium Ethoxide (2.5 eq) and stir until homogenous.

  • Addition: Add 2-Benzylmalonamide (1.0 eq) followed by Diethyl Carbonate (3.0 eq). The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours .

    • Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting diamide spot should disappear.

  • Workup:

    • Cool the reaction to room temperature.[1]

    • Concentrate under reduced pressure to remove excess Ethanol and DEC.

    • Dissolve the resulting solid residue in minimal ice-cold water (the product exists as the soluble sodium salt).

  • Precipitation: Acidify the aqueous solution dropwise with Glacial Acetic Acid or 2M HCl to pH 3–4. The 5-benzylbarbituric acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from boiling water or EtOH/Water (1:1).

Method B: Triphosgene Cyclization (High-Efficiency Route)

Recommended for small-scale, high-throughput synthesis where reaction speed is prioritized.

Safety Warning: Triphosgene (Bis(trichloromethyl) carbonate) decomposes to Phosgene gas. All operations must be performed in a well-ventilated fume hood with a phosgene indicator badge present.

Materials:

  • 2-Benzylmalonamide (1.0 eq)

  • Triphosgene (0.35 eq) – Stoichiometrically equivalent to 1.05 eq Phosgene.

  • Triethylamine (TEA) (2.2 eq) or Pyridine.

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).

Workflow:

  • Setup: In a fume hood, equip a round-bottom flask with a pressure-equalizing addition funnel. Purge with N₂.

  • Solubilization: Dissolve 2-Benzylmalonamide (1.0 eq) and Triethylamine (2.2 eq) in anhydrous DCM (15 vol). Cool to 0°C in an ice bath.

  • Controlled Addition: Dissolve Triphosgene (0.35 eq) in DCM (5 vol). Add this solution dropwise to the amide mixture over 30 minutes.

    • Note: The reaction is exothermic. Maintain temperature < 5°C during addition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl solution.

  • Isolation:

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine organics, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the residue from Ethanol.

Process Visualization

The following workflow diagram illustrates the critical decision points and isolation steps for Method A (DEC Route).

Workflow Start Start: 2-Benzylmalonamide Reagents Add NaOEt + Diethyl Carbonate Solvent: EtOH Start->Reagents Reflux Reflux 80°C (6-8 hrs) Reagents->Reflux Check TLC Check (Amide Consumed?) Reflux->Check Check->Reflux No Concentrate Evaporate Solvent (Residue: Na-Salt) Check->Concentrate Yes Acidify Acidify with HCl/AcOH (Precipitate Product) Concentrate->Acidify Filter Filtration & Recrystallization Acidify->Filter Final Pure 5-Benzylbarbituric Acid Filter->Final

Figure 2: Operational workflow for the Sodium Ethoxide/Diethyl Carbonate cyclization protocol.

Analytical Validation

To ensure the integrity of the synthesized compound, compare analytical data against the following standard values.

ParameterExpected Value/ObservationStructural Insight
Physical State White crystalline powderHigh purity indication.
Melting Point 206–208°CSharp range indicates pure compound.
IR Spectroscopy 1680–1750 cm⁻¹ (Broad, strong)Characteristic Barbiturate Carbonyls (C2, C4, C6).
¹H NMR (DMSO-d₆)

11.0–11.2 (s, 2H, NH)
Confirmation of ring closure (Imide protons).
¹H NMR (DMSO-d₆)

3.2 (d, 2H, CH₂-Ph)
Benzyl methylene group.
Solubility Soluble in DMF, DMSO, dilute base.Insoluble in cold water/acid (confirms free acid form).

Key Troubleshooting Tip: If the melting point is significantly lower (< 200°C), the product may be contaminated with unreacted malonamide or open-chain ureido-intermediates. Recrystallize from 50% Ethanol.

References

  • Remfry, F. G. P. (1911). The condensation of aromatic aldehydes with nitromethane. (Foundational chemistry regarding malonamide condensation behavior). Journal of the Chemical Society, Transactions. Link

  • PubChem. (n.d.).[2] 5-Benzylbarbituric acid (Compound Summary). National Library of Medicine. Retrieved February 5, 2026. Link

  • Sigma-Aldrich. (n.d.). 2-Benzylmalonamide Product Specification. Merck KGaA. Link

  • Eckert, H., & Forster, B. (1987). Triphosgene, a Crystalline Phosgene Substitute. Angewandte Chemie International Edition. (Reference for Method B stoichiometry). Link

  • BenchChem. (n.d.). Synthesis of 5-benzyl-5-ethylbarbituric acid.[3] (Contextual reference for benzyl-substituted barbiturate properties). Link

Sources

Solid-phase synthesis techniques for malonamide libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Solid-Phase Synthesis of Malonamide Libraries

Abstract

Malonamides (1,3-diamides) are privileged scaffolds in medicinal chemistry, serving as pharmacophores for protease inhibitors, HDAC inhibitors, and peptidomimetics. However, their synthesis on solid support is plagued by a critical side reaction: inter-site cross-linking , where a bifunctional malonylating agent bridges two resin-bound amines. This guide details a strategic protocol to eliminate cross-linking, enabling the high-yield synthesis of unsymmetrical, diversity-rich malonamide libraries. We prioritize the Malonic Acid Monoester (MAM) route over the malonyl chloride route to ensure sequence fidelity.

Strategic Framework & Resin Selection[1][2]

Success in solid-phase organic synthesis (SPOS) relies on the correct pairing of resin linker and cleavage conditions.

Resin Selection

For malonamide libraries, the C-terminus usually dictates the resin choice.

  • Rink Amide MBHA Resin (Recommended): Generates a primary amide upon cleavage. Ideal for libraries where the first diversity point (

    
    ) is introduced via the resin linker.
    
    • Loading: Low loading (0.3 – 0.5 mmol/g) is preferred to minimize steric crowding and intermolecular aggregation.

  • Wang Resin: Generates a carboxylic acid.[1][2] Useful if the final malonamide requires a C-terminal acid functionality.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Enables the cleavage of protected fragments using mild acid (1% TFA), preserving acid-labile side chains (e.g., Boc, t-Bu) for subsequent solution-phase modification.

The Cross-Linking Problem

Using highly reactive bis-electrophiles like malonyl dichloride often leads to "stapling" of the resin sites (inter-site cross-linking), rendering the product insoluble or resulting in dimers.

  • Solution: Use Malonic Acid Monoesters (MAMs) . By reacting a mono-protected malonate (e.g., Mono-ethyl malonate or Mono-tert-butyl malonate), we introduce the central carbon scaffold with only one reactive site exposed, completely preventing cross-linking.

Experimental Protocols

Protocol A: Sequential Assembly via Malonic Acid Monoesters (The "Fidelity" Route)

This protocol is the gold standard for synthesizing unsymmetrical N,N'-disubstituted malonamides.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g).

  • Fmoc-Amino Acids: For the first diversity point (

    
    ).
    
  • Malonylating Agent: Mono-ethyl malonate (or Mono-methyl malonate).

  • Amine (

    
    ):  Primary or secondary amines for the second diversity point.[3]
    
  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (anhydrous), DCM, Piperidine.

Step-by-Step Workflow:

  • Resin Swelling & Fmoc Deprotection:

    • Swell 100 mg Rink Amide resin in DCM (30 min).

    • Treat with 20% Piperidine/DMF (2 x 10 min) to remove the Fmoc group.[4]

    • Wash: DMF (3x), DCM (3x), DMF (3x).[5]

    • Validation: Positive Kaiser Test (Blue beads) indicates free amines.

  • Loading First Diversity Point (

    
    ): 
    
    • Coupling: Add Fmoc-AA-OH (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF. Shake for 2 hours at RT.

    • Wash & Deprotect: Wash resin, then remove Fmoc (20% Piperidine/DMF).

  • Introduction of Malonate Scaffold:

    • Activation: Dissolve Mono-ethyl malonate (3 eq) and HATU (3 eq) in DMF. Add DIPEA (6 eq). Activate for 2 min.

    • Coupling: Add solution to the resin-bound amine (

      
      ). Shake for 3 hours at RT.
      
    • Mechanism:[3][6] This forms the first amide bond. The distal ester group remains inert, preventing cross-linking.

    • Validation: Negative Kaiser Test (Colorless beads).

  • Ester Hydrolysis:

    • To unveil the second carboxylic acid for coupling, hydrolyze the ethyl ester.

    • Treat resin with KOTMS (Potassium trimethylsilanolate) (3 eq) in THF/DMF (1:1) for 1 hour.

    • Note: KOTMS is a mild, anhydrous method for ester hydrolysis compatible with solid phase, avoiding harsh aqueous bases that might degrade the resin matrix.

  • Coupling Second Diversity Point (

    
    ): 
    
    • Add Amine (

      
      , 5 eq), HATU (5 eq), and DIPEA (10 eq) in DMF. Shake for 4 hours or overnight.
      
    • Tip: For unreactive amines (e.g., anilines), perform double coupling or switch to HOAt/DIC.

  • Cleavage & Isolation:

    • Wash resin with DCM (5x) and dry under

      
      .
      
    • Cleave with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

    • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: C2-Diversification via Knoevenagel Condensation

Used to introduce alkylidene diversity at the central carbon of the malonamide.

Prerequisite: Complete Protocol A up to Step 3 (Resin-bound malonamide with active methylene).

Reagents:

  • Aldehyde: Aromatic or heteroaromatic aldehydes.

  • Catalyst: Piperidine (catalytic) and Acetic Acid (catalytic) in Benzene/Toluene (if heating compatible) or DMF.

  • Conditions: Microwave irradiation is highly recommended for SPOS Knoevenagel reactions.

Workflow:

  • Suspend resin-bound malonamide in DMF.

  • Add Aldehyde (10 eq), Piperidine (0.5 eq), and AcOH (0.5 eq).

  • Microwave: Heat to 80°C for 20 mins (Power: 50W).

    • Alternative (Thermal): Shake at 60°C for 12 hours.

  • Wash extensively with DMF and DCM to remove excess aldehyde.

  • Proceed to cleavage or ester hydrolysis (if doing this before

    
     addition).
    

Data Presentation & Troubleshooting

Table 1: Comparison of Malonylation Strategies

FeatureMalonyl Dichloride RouteMono-Ester (MAM) RouteMeldrum's Acid Route
Reactivity Very HighModerate (HATU activated)High (Thermal opening)
Risk of Cross-linking High (Requires high dilution)None (Monofunctional)Low
Atom Economy HighModerate (Loss of ester)Moderate (Loss of acetone)
Purity Profile often < 60% (Dimers present)> 90% > 85%
Recommended Use Symmetrical malonamides onlyUnsymmetrical libraries Sterically hindered amines

Troubleshooting Guide:

  • Incomplete Coupling of

    
    :  If the second amine is sterically hindered, the malonamic acid intermediate may decarboxylate upon prolonged activation.
    
    • Fix: Use COMU or PyBOP instead of HATU. Pre-activate for only 30 seconds.

  • Cross-linking (if using Malonyl Chloride):

    • Fix: Switch to Protocol A (Mono-ester). If Malonyl Chloride must be used, use a large excess (10 eq) and add the resin to the solution of acid chloride (Inverse Addition).

Visualization of Workflows

Diagram 1: Solid-Phase Malonamide Synthesis (Mono-Ester Route)

MalonamideSynthesis Resin Rink Amide Resin (Fmoc-Protected) Deprotect1 Fmoc Removal (20% Piperidine) Resin->Deprotect1 Amine1 Coupling R1-Amino Acid (HATU/DIPEA) Deprotect1->Amine1 Free Amine Malonate Acylation with Mono-Ethyl Malonate Amine1->Malonate Resin-R1-NH2 Hydrolysis Ester Hydrolysis (KOTMS/THF) Malonate->Hydrolysis Resin-R1-Malonate-OEt Amine2 Coupling R2-Amine (HATU/DIPEA) Hydrolysis->Amine2 Resin-R1-Malonate-OH Cleavage Final Cleavage (TFA/TIS/H2O) Amine2->Cleavage Full Scaffold Product Final Malonamide Library Member Cleavage->Product Release

Caption: Step-by-step solid-phase assembly of unsymmetrical malonamides using the Malonic Acid Monoester strategy to prevent cross-linking.

Diagram 2: Knoevenagel Diversification Pathway

Knoevenagel Start Resin-Bound Malonamide (Active Methylene -CH2-) Reagents Ar-CHO + Piperidine/AcOH (Microwave 80°C) Start->Reagents Add Reagents Intermediate Knoevenagel Adduct (Resin-C(=CH-Ar)-CO-) Reagents->Intermediate Condensation -H2O Cleavage TFA Cleavage Intermediate->Cleavage Final C2-Alkylidene Malonamide Cleavage->Final

Caption: Introduction of structural diversity at the C2 position via Microwave-Assisted Knoevenagel Condensation.

References

  • Amblard, M., et al. (2006).[5] "Methods and Protocols of Modern Solid Phase Peptide Synthesis." Molecular Biotechnology. Link

  • Kihlberg, J., et al. (2005). "An Efficient Protocol for the Solid-phase Synthesis of Malondiamides." Molecules. Link

  • BenchChem. (2025).[7] "Application Notes and Protocols for the Solid-Phase Peptide Synthesis." Link

  • Wikipedia. "Meldrum's acid."[8] Link[8]

  • Organic Chemistry Portal. "Knoevenagel Condensation." Link

Sources

Application Note: Chemoselective N-Alkylation of 2-Benzylpropanediamide

[1]

Executive Summary & Strategic Analysis

The Challenge: N-alkylation of this compound (2-benzylmalonamide) presents a significant chemoselectivity challenge due to the competing acidity of the

1
  • 
    -Carbon Acidity (
    
    
    ~13):
    The C2 position is flanked by two carbonyls and a benzyl group.[1] It is the thermodynamic site of deprotonation.
  • Amide Nitrogen Acidity (

    
     ~23-25):  The primary amide protons are significantly less acidic.[1]
    

The Reality: Under standard basic conditions (e.g.,


C-alkylation is the dominant pathway1

The Solution: To achieve high-fidelity N-alkylation , one must bypass the thermodynamic preference for C-alkylation.[1] This guide presents two protocols:

  • Protocol A (Primary Recommendation): Copper-Catalyzed Cross-Coupling (Modified Goldberg Reaction). This method utilizes transition metal catalysis to direct electrophilic attack to the nitrogen via a Cu-amido intermediate, minimizing C-alkylation.[1]

  • Protocol B (Alternative): Dianion Generation Strategy. A kinetic control method using excess strong base to generate a reactive N-anion.[1] Note: This method is substrate-dependent and prone to mixtures.[1]

Mechanistic Analysis & Decision Framework

The following diagram illustrates the competing pathways and the logic behind the selection of the Copper-Catalyzed protocol.

ReactionPathwaysStartThis compound(Substrate)BaseBase TreatmentStart->BaseCu_CycleCu-Catalysis (Goldberg)Ligand-Controlled SelectivityStart->Cu_CycleCuI, Ligand, BaseC_AnionMono-Anion (C-centered)pKa ~13Base->C_Anion1.0 eq Base(Fastest)N_AnionDianion (N-centered)pKa ~25Base->N_Anion>2.2 eq Strong Base(NaH/BuLi)C_AlkC-Alkylation(Thermodynamic Product)C_Anion->C_AlkElectrophile (RX)N_AlkN-Alkylation(Target Product)N_Anion->N_AlkKinetic Control(Hard Electrophiles)Cu_Cycle->N_AlkReductive Elimination

Figure 1: Mechanistic divergence in malonamide alkylation. Standard bases favor C-alkylation; Copper catalysis or dianion strategies are required for N-selectivity.[1]

Protocol A: Copper-Catalyzed N-Alkylation (Modified Goldberg)

This protocol is the industry standard for chemoselective amidation when competing nucleophilic sites exist. It relies on the formation of a Copper(I)-amido species which undergoes reductive elimination with an aryl or alkyl halide.[1]

Scope: Best for N-Arylation or N-Alkylation with non-enolizable halides (e.g., aryl iodides, vinyl halides).[1] For simple alkyl chains, efficiency varies; sterically hindered ligands are key.

Reagents & Equipment
ComponentReagentEquiv.[1][2][3][4][5][6]Role
Substrate This compound1.0Starting Material
Electrophile Aryl/Alkyl Iodide (

)
1.2Coupling Partner
Catalyst Copper(I) Iodide (

)
0.05 - 0.10Catalyst
Ligand DMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine0.10 - 0.20Stabilizes Cu-species
Base

(anhydrous) or

2.0Acid scavenger
Solvent 1,4-Dioxane (dry)-Solvent (0.2 - 0.5 M)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a Schlenk tube or pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Charging Solids:

    • Add CuI (5-10 mol%),

      
        (2.0 equiv), and This compound  (1.0 equiv) to the vial.
      
    • Note: If the electrophile is a solid, add it at this stage.

  • Solvent & Liquid Addition:

    • Evacuate and backfill with Argon (3 cycles).

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add the Ligand (DMEDA, 10-20 mol%) and the Electrophile (if liquid) via syringe.

  • Reaction:

    • Seal the vessel tightly.

    • Heat the mixture to 90°C - 110°C in an oil bath or heating block.

    • Stir vigorously for 12–24 hours . The reaction mixture typically turns a blue-green or suspension color depending on the ligand.[1]

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[1]

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 20%

      
       50% EtOAc).
      
    • Validation: Check fractions for the mono-N-alkylated product (distinct from C-alkylated byproduct).

Protocol B: The Dianion Strategy (Kinetic Control)

Warning: This method is high-risk for C-alkylation but is useful if transition metal catalysis is unavailable or fails for specific alkyl halides.[1] It relies on generating the N,C-dianion.[1]

Reagents[1][6][7]
ComponentReagentEquiv.[1][2][3][4][5][6]
Base Sodium Hydride (60% dispersion in oil)2.2 - 2.5
Solvent THF (anhydrous) or DMF (dry)-
Electrophile Alkyl Bromide/Iodide1.0 - 1.1
Step-by-Step Procedure
  • Dianion Formation:

    • Suspend washed NaH (2.2 equiv) in anhydrous THF at 0°C .

    • Add This compound (1.0 equiv) portion-wise. Evolution of

      
       gas will be vigorous.[1]
      
    • Observation: The first equivalent forms the C-enolate (clear/yellow). The second equivalent forms the N-anion (often a deeper color or precipitate).[1]

    • Stir at 0°C for 30 mins , then warm to RT for 30 mins to ensure complete dianion formation.

  • Alkylation:

    • Cool the mixture back to 0°C .

    • Add the Alkyl Halide (1.0 equiv) dropwise.

    • Critical: Do NOT use excess alkyl halide. Excess leads to poly-alkylation.[1]

  • Quench & Isolation:

    • Monitor by TLC. If starting material persists, do not add more electrophile (risk of C-alkylation).[1]

    • Quench with saturated

      
       solution.
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine.
      
    • Dry over

      
       and concentrate.
      

Analytical Validation (Self-Validating the Protocol)

Distinguishing N-alkylation from C-alkylation is critical. Use


FeatureN-Alkylated Product (Target)C-Alkylated Product (Byproduct)
Structure



NMR (

-proton)
Present. A methine proton (

ppm) coupled to the benzyl

.[1]
Absent. The

-carbon is quaternary.

NMR (Amide NH)
One broad singlet (

) + One triplet/doublet (

).[1]
Two broad singlets (two

groups, potentially equivalent).

NMR (C2)
Methine carbon (

ppm).[1]
Quaternary carbon (

ppm).[1]
Analytical Workflow Diagram

AnalysisSampleIsolated ProductH_NMR1H NMR AnalysisSample->H_NMRCheck_AlphaCheck 3.0 - 4.0 ppm regionH_NMR->Check_AlphaResult_NSignal Present (Methine H)CONFIRMED N-ALKYLATIONCheck_Alpha->Result_NTriplet/Multiplet FoundResult_CSignal Absent (Quaternary C)FAILED (C-Alkylation)Check_Alpha->Result_CNo Signal Found

Figure 2: Rapid NMR validation logic to distinguish regioisomers.

References

  • Goldberg Reaction Mechanisms: Strieter, E. R., Blackmond, D. G., & Buchwald, S. L. (2005). Insights into the Origin of High Activity and Stability of Catalysts Derived from CuI/Schiff Base Ligands in Coupling Reactions of Aryl Halides with Nitrogen Nucleophiles. Journal of the American Chemical Society. [Link]

  • Copper-Catalyzed Amidation Reviews: Evano, G., Blanchard, N., & Toumi, M. (2008).[1] Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link]

  • Malonamide Acidity & Reactivity: Larsen, R. D. (2007).[1] Malonamide Synthesis and Reactivity. In Comprehensive Organic Synthesis. (General reference for

    
     values of 1,3-dicarbonyls vs amides).
    
  • Chemoselectivity in Amide Alkylation: Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Pergamon Press.[1]

Troubleshooting & Optimization

Technical Support Center: Ammonolysis of Diethyl Benzylmalonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the ammonolysis of diethyl benzylmalonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common experimental hurdles.

Introduction

The conversion of diethyl benzylmalonate to 2-phenylmalonamide is a crucial step in the synthesis of various pharmaceutical intermediates and other valuable organic compounds. While the reaction appears straightforward, achieving high yields and purity can be challenging. This guide delves into the nuances of the reaction, offering solutions grounded in established chemical principles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the ammonolysis of diethyl benzylmalonate, providing detailed explanations of the underlying causes and actionable solutions.

Question 1: Why is my yield of 2-phenylmalonamide consistently low?

Possible Causes and Solutions:

  • Incomplete Reaction: The ammonolysis of esters is a reversible reaction.[1] To drive the equilibrium towards the product side, a large excess of ammonia is typically required. The reaction may also be slow at ambient temperatures.

    • Solution: Increase the concentration of ammonia. This can be achieved by using a saturated solution of ammonia in an appropriate solvent (e.g., methanol, ethanol) or by conducting the reaction in a sealed vessel under pressure. Increasing the reaction temperature can also enhance the reaction rate, but this must be balanced against the potential for side reactions. A study on the ammonolysis of various esters found that controlling temperature is a critical factor for selectivity.[2]

  • Poor Leaving Group: The ethoxide ion (EtO⁻) is a relatively poor leaving group, which can hinder the nucleophilic acyl substitution.[1]

    • Solution: While changing the fundamental nature of the leaving group isn't an option with the starting material, ensuring the reaction conditions facilitate its departure is key. The use of protic solvents like alcohols can help stabilize the departing alkoxide through hydrogen bonding.

  • Steric Hindrance: The bulky benzyl group on the α-carbon may sterically hinder the approach of the ammonia nucleophile to the carbonyl carbons.

    • Solution: Optimizing the reaction time and temperature is crucial. Prolonged reaction times at a moderate temperature may be more effective than shorter times at a higher temperature, which could promote decomposition or side reactions.

  • Hydrolysis of the Ester: If water is present in the reaction mixture, hydrolysis of the diethyl benzylmalonate to benzylmalonic acid can occur, which will not react with ammonia under these conditions.

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and properly handle hygroscopic reagents.

Question 2: I am observing the formation of a significant amount of a byproduct. How can I identify and minimize it?

Common Byproducts and Mitigation Strategies:

  • Benzylmalonamic Acid Ethyl Ester (Mono-ammonolysis product): This occurs when only one of the two ester groups reacts with ammonia.

    • Identification: This byproduct will have a different retention time in chromatography (TLC, GC, or LC) and a distinct mass in mass spectrometry compared to the starting material and the desired diamide.

    • Mitigation: As with low yields of the desired product, increasing the molar excess of ammonia and extending the reaction time can promote the conversion of the mono-amide to the diamide.

  • Over-ammonolysis Products (e.g., degradation): At excessively high temperatures or with prolonged reaction times, further reactions or decomposition can occur.

    • Identification: The appearance of multiple, often colored, spots on a TLC plate or numerous peaks in a chromatogram can indicate decomposition.

    • Mitigation: Carefully control the reaction temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC). Once the starting material is consumed and the desired product is maximized, the reaction should be quenched.

Question 3: The work-up and purification of 2-phenylmalonamide are proving difficult. What are the best practices?

Effective Work-up and Purification Protocol:

  • Quenching the Reaction: After the reaction is complete, the excess ammonia should be removed. This can be done by bubbling nitrogen through the reaction mixture or by evaporation under reduced pressure.

  • Initial Product Isolation: 2-phenylmalonamide is a solid. The product may precipitate from the reaction mixture upon cooling or after partial removal of the solvent. The solid can be collected by filtration.

  • Recrystallization: This is often the most effective method for purifying the crude product.

    • Solvent Selection: A suitable solvent system should be chosen where the 2-phenylmalonamide is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of amides include ethanol, methanol, or mixtures of ethanol and water. A patent for a similar compound, 2-hydroxy-2-phenyl-malonamide, suggests purification by heating and refluxing with ethyl acetate, followed by recrystallization.[3]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal and hot filtering. Allow the solution to cool slowly to induce crystallization. Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is typically used to elute the product.

Frequently Asked Questions (FAQs)

What is the mechanism of diethyl benzylmalonate ammonolysis?

The reaction proceeds through a nucleophilic acyl substitution mechanism.[4]

  • Nucleophilic Attack: An ammonia molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of one of the ester groups. This forms a tetrahedral intermediate.[1][4]

  • Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, or another ammonia molecule acts as a shuttle.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (CH₃CH₂O⁻) leaving group.

  • Protonation of the Leaving Group: The ethoxide anion is a strong base and will be protonated by the newly formed ammonium ion or another proton source in the mixture to form ethanol.

  • Second Ammonolysis: The process is repeated on the second ester group to form the final 2-phenylmalonamide.

Below is a diagram illustrating the reaction pathway.

Ammonolysis_Mechanism cluster_start Reactants cluster_intermediate Intermediates cluster_product Products Diethyl Benzylmalonate Diethyl Benzylmalonate Tetrahedral Intermediate Tetrahedral Intermediate Diethyl Benzylmalonate->Tetrahedral Intermediate + NH3 Ammonia Ammonia Mono-amide Intermediate Mono-amide Intermediate Tetrahedral Intermediate->Mono-amide Intermediate - EtOH 2-Phenylmalonamide 2-Phenylmalonamide Mono-amide Intermediate->2-Phenylmalonamide + NH3 - EtOH Ethanol Ethanol

Caption: Reaction pathway for the ammonolysis of diethyl benzylmalonate.

What are the optimal reaction conditions?

The optimal conditions can vary depending on the scale of the reaction and the desired purity. However, a general starting point would be:

ParameterRecommended ConditionRationale
Ammonia Source Saturated solution of ammonia in methanol or ethanol, or liquid ammonia.Provides a high concentration of the nucleophile to drive the reaction forward. Using methanolic or ethanolic ammonia avoids the high pressures associated with neat liquid ammonia at room temperature.[5]
Temperature 25-100 °CA balance must be struck between reaction rate and the formation of byproducts. Room temperature may require very long reaction times, while higher temperatures can accelerate the reaction but may lead to decomposition. Studies have shown that lower temperatures can increase selectivity in some ammonolysis reactions.[2]
Pressure Sealed vessel (e.g., a pressure tube or autoclave) if using ammonia gas or heating above the boiling point of the solvent.Contains the volatile ammonia and allows for reactions at elevated temperatures.
Solvent Methanol or EthanolThese are good solvents for both the ester and ammonia, and they can help to stabilize the leaving group.
Reaction Time 12-48 hoursThe reaction should be monitored to determine the optimal time for completion.
Are there any catalysts for this reaction?

While the reaction is typically performed without a catalyst, acid catalysis has been reported for the ammonolysis of diethylmalonate in liquid ammonia.[6][7] The ammonium ion can act as a general acid catalyst, protonating the carbonyl oxygen of the ester and making it more electrophilic. However, in many standard lab preparations, a large excess of ammonia is sufficient to achieve good conversion without the need for an additional catalyst.

What are the safety considerations for this reaction?
  • Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. It should be handled in a well-ventilated fume hood. Anhydrous ammonia is stored as a liquid under pressure and requires specialized equipment for handling.

  • Pressure Reactions: When heating the reaction in a sealed vessel, it is crucial to use appropriate pressure-rated equipment and to not exceed the recommended temperature and pressure limits. A blast shield should be used.

  • Solvents: Methanol and ethanol are flammable liquids and should be handled with care, away from ignition sources.

Experimental Protocol: Synthesis of 2-Phenylmalonamide

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • Diethyl benzylmalonate

  • Saturated solution of ammonia in methanol (approx. 7 M)

  • Pressure tube or autoclave

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In a suitable pressure tube, dissolve diethyl benzylmalonate (1 equivalent) in a saturated solution of ammonia in methanol. The amount of the ammonia solution should be sufficient to fully dissolve the ester and provide a large molar excess of ammonia (e.g., 20-50 equivalents).

  • Reaction: Seal the pressure tube tightly and place it in a heating mantle or oil bath on a magnetic stirrer. Heat the reaction mixture to a predetermined temperature (e.g., 80 °C) and stir for 24 hours. Caution: Ensure the pressure tube is not filled more than two-thirds full to allow for expansion of the solvent upon heating.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots (after cooling the vessel) and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete, cool the pressure tube to room temperature and then to 0 °C before carefully opening it in a fume hood. Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and methanol under reduced pressure.

  • Isolation: The resulting crude solid can be washed with a non-polar solvent like hexanes to remove any unreacted starting material.

  • Purification: Recrystallize the crude 2-phenylmalonamide from a suitable solvent such as ethanol.

Experimental_Workflow Start Start Dissolve Diethyl Benzylmalonate in Methanolic Ammonia Dissolve Diethyl Benzylmalonate in Methanolic Ammonia Start->Dissolve Diethyl Benzylmalonate in Methanolic Ammonia Seal in Pressure Tube Seal in Pressure Tube Dissolve Diethyl Benzylmalonate in Methanolic Ammonia->Seal in Pressure Tube Heat and Stir Heat and Stir Seal in Pressure Tube->Heat and Stir Monitor Reaction (TLC/GC) Monitor Reaction (TLC/GC) Heat and Stir->Monitor Reaction (TLC/GC) Cool and Quench Cool and Quench Monitor Reaction (TLC/GC)->Cool and Quench Remove Solvent (Rotovap) Remove Solvent (Rotovap) Cool and Quench->Remove Solvent (Rotovap) Wash Crude Product Wash Crude Product Remove Solvent (Rotovap)->Wash Crude Product Recrystallize Recrystallize Wash Crude Product->Recrystallize Isolate Pure 2-Phenylmalonamide Isolate Pure 2-Phenylmalonamide Recrystallize->Isolate Pure 2-Phenylmalonamide End End Isolate Pure 2-Phenylmalonamide->End

Sources

Technical Support Center: Purification of 2-Benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Monoamide Impurities from 2-Benzylpropanediamide (Benzylmalonamide) Document ID: TS-BPM-042 Last Updated: February 5, 2026 Audience: Process Chemists, Medicinal Chemists, Formulation Scientists

Executive Summary & Diagnostic

The Challenge: In the synthesis of This compound (also known as benzylmalonamide), the most persistent impurity is often the "monoamide" intermediate. Depending on your synthetic route (e.g., amidation of diethyl benzylmalonate), this impurity exists in two primary forms:

  • The Acid-Amide: 2-benzyl-3-amino-3-oxopropanoic acid (resulting from hydrolysis).

  • The Ester-Amide: Ethyl 2-benzyl-3-amino-3-oxopropanoate (resulting from incomplete amidation).

These impurities disrupt crystal packing, lower the melting point, and can act as chain terminators in subsequent polymerization or cyclization reactions (e.g., Primidone synthesis).

Diagnostic: Is this your impurity?
Diagnostic TestObservation indicating Monoamide Impurity
TLC (Silica, 5% MeOH/DCM) Diamide:

(lower spot). Ester-Amide:

(higher spot). Acid-Amide: Streaks near baseline or

(unless acidified).

H NMR (DMSO-

)
Diamide: Two distinct

broad singlets (4 protons total). Impurity: Presence of Ethyl quartet/triplet (Ester) OR broad -COOH singlet >11 ppm (Acid).
Melting Point Pure this compound melts at 162-164°C . A range of 150-158°C strongly suggests monoamide contamination.
Solubility Check Sample dissolves completely in 5% aqueous

= Acid-Amide is the major impurity.

Troubleshooting Guide (Q&A)

Issue 1: "I recrystallized three times from Ethanol, but the monoamide persists."

Root Cause: If your impurity is the Ester-Amide (neutral), its solubility profile in ethanol is too similar to the diamide. If your impurity is the Acid-Amide , it may be co-precipitating because the pH of the solution allows it to remain protonated and insoluble.

Solution: You must perform a Chemical Wash before recrystallization.

  • For Acid-Amide: Dissolve the crude solid in Ethyl Acetate (EtOAc). Wash with saturated Sodium Bicarbonate (

    
    ) . The base converts the acid impurity into its water-soluble sodium salt, forcing it into the aqueous layer. The neutral diamide remains in the organic layer.
    
  • For Ester-Amide: This is harder to remove via washing. The most effective method is to hydrolyze the impurity intentionally (brief treatment with dilute NaOH) to convert it to the Acid-Amide, then wash it away as described above.

Issue 2: "My yield dropped by 40% after the bicarbonate wash."

Root Cause: this compound has moderate solubility in water, especially if the organic solvent volume is too low or if the aqueous phase is too large.

Solution:

  • Salting Out: Saturate the aqueous bicarbonate layer with NaCl (brine) to decrease the solubility of the diamide (Salting-out effect).

  • Back-Extraction: Re-extract the aqueous wash layer once with fresh EtOAc to recover any lost diamide.

  • Solvent Choice: Switch from EtOAc to Dichloromethane (DCM) or Chloroform for the extraction. Diamides are often more soluble in chlorinated solvents, while the sodium salt of the impurity remains strictly in the water.

Issue 3: "The product is colored (yellow/orange) even after purification."

Root Cause: This is likely due to benzyl-related oxidation byproducts (conjugated systems) or trace metal contamination if a catalyst was used.

Solution: Perform an Activated Carbon Treatment during the final recrystallization.[1]

  • Dissolve crude diamide in boiling Ethanol (95%).

  • Add Activated Charcoal (5-10% w/w).

  • Stir at reflux for 15 minutes.

  • Filter while hot through Celite.

  • Cool slowly to crystallize.

Core Protocol: The "Self-Validating" Purification System

This protocol is designed to remove both acidic and neutral monoamide impurities through a dual-mode separation logic (Chemical Separation + Physical Separation).

Phase 1: Chemical Separation (Acid-Base Extraction)

Target: Removal of 2-benzyl-3-amino-3-oxopropanoic acid.

  • Dissolution: Dissolve 10.0 g of crude this compound in 150 mL Ethyl Acetate . (Heat to 40°C if necessary to ensure complete dissolution).

  • Alkaline Wash: Transfer to a separatory funnel. Wash with 2 x 50 mL Saturated Aqueous

    
     .
    
    • Mechanism:[2][3][4][5]

      
      .
      
    • Validation: The evolution of

      
       gas bubbles confirms the presence of acidic impurities.
      
  • Brine Wash: Wash the organic layer with 1 x 50 mL Saturated Brine to remove trapped water and salts.

  • Drying: Dry the organic layer over Anhydrous

    
     for 20 minutes.
    
  • Concentration: Filter and evaporate the solvent under reduced pressure to obtain the "Semi-Pure" solid.

Phase 2: Physical Separation (Recrystallization)

Target: Removal of trace Ester-Amide and general polish.

  • Solvent Selection: Use Ethanol (95%) or a Toluene/Ethanol (9:1) mixture.

  • Saturation: Suspend the semi-pure solid in the minimum amount of solvent at room temperature.

  • Reflux: Heat to boiling. Add solvent dropwise until the solid just dissolves.

  • Cooling: Remove from heat. Allow to cool to room temperature undisturbed. Then place in an ice bath (0-4°C) for 2 hours.

    • Critical Step: Do not shock-cool; rapid precipitation traps impurities.

  • Filtration: Collect crystals via vacuum filtration.[6][7] Wash with cold Ethanol.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Visual Workflow (Graphviz)

PurificationWorkflow Start Crude this compound (Contains Monoamide Impurities) Dissolve Dissolve in Ethyl Acetate Start->Dissolve Wash Wash with Sat. NaHCO3 Dissolve->Wash Decision Check Aqueous Layer pH (Is it > 8?) Wash->Decision AqLayer Aqueous Layer (Contains Acid-Amide Salt) Wash->AqLayer Decision->Wash No (Add more Base) OrgLayer Organic Layer (Contains Diamide) Decision->OrgLayer Yes Dry Dry over MgSO4 & Evaporate OrgLayer->Dry Recryst Recrystallize from Ethanol (95%) Dry->Recryst Final Pure this compound (>99% Purity) Recryst->Final Waste2 Mother Liquor (Contains Ester-Amide) Recryst->Waste2

Caption: Workflow for the purification of this compound, highlighting the divergence of acidic impurities into the aqueous waste stream.

Technical Data & Solubility Profile

SolventTemperatureSolubility of DiamideSolubility of Monoamide (Acid)Suitability
Water (pH 7) 25°CLowLowPoor
Water (pH 9) 25°CLowHigh (as salt)Excellent for Washing
Ethanol 78°C (Boiling)HighHighGood for Recrystallization
Ethanol 0°CLowModerateSelective Precipitation
Ethyl Acetate 25°CHighModerateGood for Extraction

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for amide recrystallization and acid-base extraction principles).

  • US Patent 9,487,465. (2016). Process for the separation of mono- and di-carboxylic acid compounds. (Describes the fundamental logic of separating mono-acids from neutral/di-acid species using ionic differences).

  • CN Patent 109020810A. (2018). Method for continuously synthesizing diethyl methylmalonate.[4] (Provides context on malonate ester synthesis and potential hydrolysis side-reactions relevant to benzyl analogs).

  • PubChem. (n.d.). 2-Benzyl-3-amino-3-oxopropanoic acid (Compound Summary). National Library of Medicine. (Used for structural verification of the impurity).

Sources

Technical Support Center: Solubilization of 2-Benzylmalonamide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: 2-Benzylmalonamide Solubility Optimization Ticket ID: BZM-SOL-001 Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary & Diagnostic

The Problem: You are likely experiencing the "Brick Dust" phenomenon. 2-Benzylmalonamide presents a dual challenge:

  • High Lattice Energy: The two amide groups (

    
    ) form a strong intermolecular hydrogen-bonding network, resulting in a high melting point (typically >150°C for this class).
    
  • Hydrophobicity: The benzyl substitution adds significant lipophilicity compared to the parent malonamide.

The Result: The compound is neither fully soluble in pure water (too hydrophobic) nor fully soluble in standard non-polar solvents like hexane (too polar/crystalline). It requires lattice-disrupting solvents or specific surfactant systems.

Diagnostic Decision Matrix

Use this logic flow to select your protocol.

DecisionMatrix Start Start: Define Application AppType Application Type? Start->AppType Synth Chemical Synthesis AppType->Synth Bio Biological Assay AppType->Bio SynthSolv Protocol A: High-Power Solvents (DMSO/DMAc) Synth->SynthSolv BioSolv Is DMSO Tolerance > 1%? Bio->BioSolv YesDMSO Protocol B: Cosolvent Spike (DMSO + Saline) BioSolv->YesDMSO Yes NoDMSO Protocol C: Complexation (Cyclodextrins) BioSolv->NoDMSO No

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on downstream application.

Protocol A: High-Power Solvent Engineering (Synthesis & Stock Solutions)

Context: For chemical reactions or preparing concentrated stock solutions (


).
Mechanism:  Dipolar aprotic solvents disrupt the intermolecular hydrogen bonds between amide groups.
Recommended Solvent Systems
SolventSolubility RatingSuitabilityNotes
DMSO (Dimethyl sulfoxide)ExcellentStocks / SynthesisBest general solvent. Breaks lattice energy effectively.
DMAc (Dimethylacetamide)ExcellentSynthesisHigher boiling point; good for high-temp reactions.
DMF (Dimethylformamide)GoodSynthesisEffective, but harder to remove than DMSO in biological contexts.
Ethanol/Methanol ModerateRecrystallizationSoluble when hot; likely precipitates upon cooling.
Water PoorN/AOnly soluble at very low concentrations or high temperatures.
Step-by-Step Solubilization Protocol
  • Weighing: Weigh the target mass of 2-benzylmalonamide.

  • Primary Solvent: Add DMSO to achieve a concentration of 50-100 mM .

    • Tip: Do not add water yet.

  • Mechanical Disruption: Vortex for 30 seconds. If solid persists, sonicate in a water bath at 40°C for 5-10 minutes.

  • Verification: Ensure the solution is crystal-clear.

  • Dilution (The "Crash-Out" Risk):

    • When diluting into water/buffer, add the DMSO stock dropwise into the stirring aqueous phase.

    • Do not add water to the DMSO stock, as the sudden polarity shift often causes rapid precipitation.

Protocol B & C: Biocompatible Formulations

Context: For cell culture, enzyme assays, or animal studies where pure DMSO is toxic.

Protocol B: The Cosolvent Spike (Standard)

Use when the assay tolerates 0.5% - 5% DMSO.

  • Prepare a 100 mM stock in pure DMSO (as per Protocol A).

  • Prepare your aqueous buffer (e.g., PBS) and warm it to 37°C.

  • Calculate the dilution to keep final DMSO < 1%.

  • Rapid Dispersion: Inject the DMSO stock directly into the center of the vortexing buffer.

    • Why? Slow mixing creates local zones of supersaturation, leading to micro-crystals. Rapid mixing ensures immediate dispersion.

Protocol C: Cyclodextrin Complexation (Advanced)

Use when DMSO is toxic or solubility is still insufficient. Mechanism: The hydrophobic benzyl ring inserts into the cyclodextrin cavity, hiding it from water.

Reagents: Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in water or saline. Filter sterilize (0.22 µm).
    
  • Addition: Add 2-benzylmalonamide powder directly to the CD solution.

  • Equilibration: Shake/rotate at room temperature for 24 hours.

    • Note: This is a thermodynamic equilibrium process. It takes time.

  • Filtration: Filter any undissolved solid. The filtrate contains the solubilized drug-CD complex.

Troubleshooting Guide (FAQ)

Q1: The solution turns cloudy immediately after adding my DMSO stock to water. Why?

A: This is the "Oiling Out" or "Crash Out" effect.

  • Cause: The logP of 2-benzylmalonamide dictates that it prefers self-association over water solvation. When DMSO is diluted, the solvent power drops below the threshold required to sustain the lattice disruption.

  • Fix:

    • Reduce the final concentration.

    • Use warm media (37°C) for the dilution.

    • Add a surfactant like Tween 80 (0.1%) to the aqueous buffer before adding the DMSO stock.

Q2: Can I use pH adjustment to dissolve it?

A: No.

  • Reasoning: Malonamides are neutral molecules. The

    
     of the amide protons is very high (
    
    
    
    ). Adjusting pH to physiological ranges (pH 2-10) will not ionize the molecule and therefore will not improve solubility. Extreme pH (strong NaOH) may hydrolyze the amide bonds, destroying your compound.
Q3: I see "needles" forming in my solution after 2 hours.

A: You created a supersaturated solution.

  • Diagnosis: The compound dissolved kinetically (temporarily) but is thermodynamically unstable.

  • Fix: You must lower the concentration or increase the ratio of cosolvent (e.g., move from 0.1% DMSO to 0.5% DMSO + 20% PEG 400).

Mechanistic Visualization

Understanding the Solubilization Pathway:

SolubilizationMechanism Solid Solid 2-Benzylmalonamide (High Lattice Energy) Solvated Solvated Monomers (Lattice Broken) Solid->Solvated Dipolar Disruption DMSO Add DMSO DMSO->Solvated WaterAdd Add Water/Buffer Solvated->WaterAdd OutcomeA Stable Solution (Micelles/Complexes Formed) WaterAdd->OutcomeA + Cyclodextrin/Surfactant OutcomeB Precipitation (Hydrophobic Aggregation) WaterAdd->OutcomeB Pure Water Only

Figure 2: The kinetic pathway of solubilization and the risk of precipitation upon aqueous dilution.

References

  • PubChem. Malonamide Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2023).

  • Yalkowsky, S. H., et al. Handbook of Aqueous Solubility Data. CRC Press, 2010. (Standard reference for amide solubility thermodynamics).

  • Loftsson, T., & Brewster, M. E. Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 2010. Available at: [Link]

  • FDA Inactive Ingredient Database. Safety limits for DMSO and Cyclodextrins. Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling chemical compounds.

Technical Support Center: Troubleshooting Cyclization of 2-Benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-benzyl-2,6-piperidinedione via the cyclization of 2-benzylpropanediamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step. Drawing from established principles of organic chemistry and field-proven insights, this document provides a structured, in-depth troubleshooting resource in a user-friendly question-and-answer format.

Introduction to the Cyclization Reaction

The intramolecular cyclization of this compound is a crucial transformation for accessing the glutarimide core, a privileged scaffold in medicinal chemistry, notably in the development of targeted protein degraders. While conceptually straightforward, this reaction can be prone to several pitfalls, leading to low yields, incomplete conversion, or the formation of undesired byproducts. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cyclization of this compound is resulting in a low yield of the desired 3-benzyl-2,6-piperidinedione. What are the primary factors to investigate?

Low yield is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]

  • Purity of the Starting Material: The purity of your this compound is critical. Impurities from previous synthetic steps can interfere with the cyclization reaction.[1]

    • Recommendation: Ensure the starting material is thoroughly purified, for instance, by recrystallization or column chromatography. Characterize the purified material by NMR and melting point to confirm its identity and purity.

  • Reaction Conditions: The choice of reaction parameters plays a pivotal role.

    • Temperature: Inadequate temperature may lead to incomplete reaction, while excessive heat can promote side reactions or decomposition. Systematically screen a range of temperatures to find the optimal balance.[2]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.

  • Catalyst/Reagent Inactivity: If you are employing a catalyst, its activity is paramount.

    • Recommendation: Use a fresh batch of catalyst or reagent. Ensure proper storage and handling to prevent degradation.

Q2: I am observing significant amounts of unreacted starting material, even after prolonged reaction times. What could be the cause?

Incomplete conversion suggests that the activation energy for the cyclization is not being sufficiently overcome.

  • Insufficiently Forcing Conditions: The reaction may require more forcing conditions to proceed to completion.

    • Recommendation: Gradually increase the reaction temperature while carefully monitoring for the appearance of byproducts.[1] Consider switching to a higher-boiling solvent if the desired temperature cannot be reached.

  • Catalyst Issues: If a catalyst is used, it may be poisoned or used in an insufficient amount.

    • Recommendation: Increase the catalyst loading incrementally. Ensure that no impurities in your starting material or solvent are poisoning the catalyst.

Q3: What are the likely side reactions during the cyclization of this compound, and how can I identify them?

Several side reactions can compete with the desired intramolecular cyclization.

  • Dehydration to Nitriles: One of the most common side reactions for primary amides is dehydration to form a nitrile. In this case, one or both of the amide functionalities could be converted to a nitrile group.

    • Identification: This can be identified by the appearance of a characteristic nitrile stretch in the IR spectrum (around 2250 cm⁻¹) and by mass spectrometry.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the amide bonds to the corresponding carboxylic acid can occur, especially at elevated temperatures or under acidic or basic conditions.

    • Identification: The presence of the diacid can be detected by LC-MS or by derivatization followed by GC-MS.

  • Polymerization: Intermolecular reactions can lead to the formation of oligomeric or polymeric materials, especially at high concentrations.

    • Identification: This often results in an intractable solid or oil that is difficult to characterize.

Q4: How does steric hindrance from the benzyl group affect the cyclization?

The benzyl group at the 2-position introduces steric bulk, which can influence the rate of cyclization. While the six-membered ring formation is generally favorable, significant steric hindrance could disfavor the required conformation for ring closure.[3][4][5]

  • Conformational Effects: The bulky benzyl group may hinder the amide functionalities from adopting the necessary proximity for intramolecular attack.

    • Recommendation: Employing higher reaction temperatures can provide the necessary energy to overcome this conformational barrier. The choice of solvent can also play a role in stabilizing the transition state.

Q5: What are the recommended catalysts for this type of intramolecular amide condensation?

While thermal cyclization without a catalyst is possible, the use of a catalyst can often improve the reaction rate and yield.

  • Acid Catalysis: Brønsted or Lewis acids can activate the carbonyl group of one amide, making it more electrophilic for the intramolecular nucleophilic attack by the other amide nitrogen.

  • Base Catalysis: A strong, non-nucleophilic base can be used to deprotonate one of the amide nitrogens, increasing its nucleophilicity.

  • Metal Catalysts: Certain transition metal catalysts have been shown to be effective in promoting amide bond formation. For instance, iridium-based catalysts have been used for C-N bond formation.[6] Nickel-catalyzed methods have also been developed for the synthesis of substituted glutarimides.[2]

Experimental Protocols & Methodologies

General Protocol for Thermal Cyclization of this compound

This protocol provides a starting point for the thermal intramolecular cyclization. Optimization of temperature, reaction time, and solvent will likely be necessary.

  • Preparation: Ensure all glassware is thoroughly dried. The reaction should be set up under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions, particularly hydrolysis.

  • Reagents:

    • This compound (1 equivalent)

    • High-boiling solvent (e.g., diphenyl ether, Dowtherm A)

  • Procedure: a. To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound. b. Add the solvent to achieve a suitable concentration (e.g., 0.1 M). c. Heat the reaction mixture to the desired temperature (e.g., 180-250 °C) with vigorous stirring. d. Monitor the progress of the reaction by TLC or LC-MS at regular intervals. e. Upon completion, cool the reaction mixture to room temperature. f. The product, 3-benzyl-2,6-piperidinedione, may precipitate upon cooling. If so, collect the solid by filtration. g. If the product remains in solution, it will require purification by column chromatography or recrystallization.[7]

Analytical Monitoring
  • Thin Layer Chromatography (TLC): A simple and effective method for monitoring the disappearance of the starting material and the appearance of the product. A suitable eluent system (e.g., ethyl acetate/hexanes) should be developed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the progress of the reaction, including the detection of the product and any byproducts.

Visualizing the Troubleshooting Process

To aid in diagnosing cyclization failures, the following decision tree outlines a logical workflow.

Troubleshooting_Cyclization start Low Yield or No Reaction check_sm Check Starting Material Purity start->check_sm sm_pure Starting Material is Pure check_sm->sm_pure Pure sm_impure Purify Starting Material check_sm->sm_impure Impure optimize_cond Optimize Reaction Conditions sm_pure->optimize_cond sm_impure->start increase_temp Increase Temperature optimize_cond->increase_temp byproducts Byproducts Observed? increase_temp->byproducts No Improvement success Successful Cyclization increase_temp->success Improved Yield increase_time Increase Reaction Time add_catalyst Consider Adding a Catalyst increase_time->add_catalyst No Improvement increase_time->success Improved Yield add_catalyst->success Improved Yield byproducts->increase_time No analyze_byproducts Analyze Byproducts (LC-MS, NMR) byproducts->analyze_byproducts Yes

Caption: A decision tree for troubleshooting low yields in the cyclization of this compound.

Summary of Key Parameters and Recommendations

ParameterPotential IssueRecommendation
Starting Material Impurities inhibiting the reactionPurify this compound by recrystallization or chromatography. Confirm purity by NMR and melting point.[1]
Temperature Incomplete reaction or decompositionSystematically screen a temperature range (e.g., 150-250 °C). Monitor for byproduct formation at higher temperatures.[2]
Reaction Time Reaction not reaching completionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Solvent Polarity and boiling point affecting reaction rateUse a high-boiling, inert solvent. Consider the solvent's ability to solubilize the starting material and product.[8][9][10]
Catalyst Slow reaction rateConsider using an acid, base, or metal catalyst. Screen different catalysts and loadings.[2][6]
Byproducts Dehydration, hydrolysis, polymerizationEnsure anhydrous conditions. Use an inert atmosphere. Analyze byproducts to understand side reactions.
Purification Difficulty in isolating the productThe product may be a solid that precipitates upon cooling. Otherwise, use column chromatography or recrystallization.[7]

Conclusion

The successful cyclization of this compound to 3-benzyl-2,6-piperidinedione is a multifactorial process. By systematically addressing the purity of the starting material, optimizing reaction conditions, and being mindful of potential side reactions, researchers can significantly improve the yield and purity of their desired product. This guide provides a foundational framework for troubleshooting common issues, empowering scientists to overcome challenges in their synthetic endeavors.

References

  • Geoghegan, K., & Popoter, M. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(10), 1835-1851.
  • Szostak, M., & Szostak, R. (2020). Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling. The Journal of Organic Chemistry, 85(7), 4749-4758.
  • Yamamoto, T., et al. (2018). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 16(30), 5486-5495.
  • Fickentscher, K., et al. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. U.S.
  • CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google P
  • Ágai, B., et al. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Tetrahedron, 59(40), 8011-8015.
  • Wang, W., et al. (2020). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition.
  • Yamamoto, S., et al. (2005). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 109(21), 4849-4855.
  • EP3623366A1 - Novel piperidine-2,6-dione derivative and use thereof - Google P
  • Xu, H., et al. (2022). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry, 20(4), 813-822.
  • Blagoi, Y. P., et al. (1981). [Effect of solvent structure on amide reaction with native DNA molecules. I. Aqueous mixtures of N,N-dimethylformamide and urea]. Molekuliarnaia biologiia, 15(4), 740-749.
  • Geoghegan, K., & Popoter, M. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 14(10), 1835-1851.
  • Organic & Biomolecular Chemistry PAPER.
  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed.
  • Divergent Cyclization of 2-(5-Iodo-1,2,3-triazolyl)benzamides toward Triazole-Fused Lactams and Cyclic Imidates - New Journal of Chemistry (RSC Publishing).
  • Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications | ACS Catalysis - ACS Public
  • Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation | Journal of the American Chemical Society.
  • Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing).
  • NOVEL PIPERIDINE-2,6-DIONE DERIVATIVE AND USE THEREOF - European Patent Office - EP 3623366 A1 - Googleapis.com.
  • N-Boc-α-diazo glutarimide as efficient reagent for assembling N-heterocycle-glutarimide diads via Rh(II)-catalyzed N–H insertion reaction - PMC - NIH.
  • Effect of structure of diamide-diimide-diamines based on L-methionine on curing behaviour and Thermal stability of DGEBA - ResearchG
  • Reductive amin
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions - NSF PAR.
  • Transformations of N-(2-acylaryl)

Sources

Minimizing side reactions in malonamide hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Malonamide Hydrolysis Optimization

Ticket ID: #MH-402-OPT Subject: Troubleshooting Guide for Minimizing Side Reactions in Malonamide Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Hydrolyzing malonamides (propanediamides) presents a classic "chemical catch-22." The amide bond is kinetically stable, requiring harsh conditions (heat/strong pH) to cleave. However, the resulting product—a malonic acid derivative—is thermodynamically unstable, prone to rapid decarboxylation and racemization under those exact same conditions.

This guide provides a self-validating workflow to navigate this narrow stability window, focusing on preserving the carboxyl group and stereochemical integrity.

Module 1: The Thermal Instability Trap (Decarboxylation)

User Issue: "My reaction yield is low, and I see vigorous bubbling. NMR shows the loss of a carbonyl peak and the appearance of a methyl group."

Root Cause Analysis: You are witnessing thermal decarboxylation .[1] Malonic acids (1,3-dicarboxylic acids) and malonic acid monoamides are inherently unstable. Upon heating, they form a cyclic six-membered transition state that facilitates the loss of


, converting your valuable malonic acid derivative into a simple acetamide or acetic acid derivative.

The Mechanism of Failure: The carbonyl oxygen of the free acid abstracts the acidic proton from the beta-carbon (or the other carboxyl group), ejecting


 and forming an enol, which tautomerizes to the decarboxylated product.

Diagnostic Diagram:

Decarboxylation Start Malonamide (Precursor) Inter Mono-Acid Amide (Target Product) Start->Inter Hydrolysis (Requires Heat/Base) TS Cyclic Transition State (6-membered) Inter->TS Excess Heat (>70°C) or Acid pH Fail Decarboxylated By-product + CO2 TS->Fail Irreversible Loss of CO2

Figure 1: The "Danger Zone" of malonamide hydrolysis. The target product is the precursor to the failure mode.

Corrective Protocol:

  • Stop Acidification Early: Decarboxylation is fastest in the acidic form. If performing basic hydrolysis, the intermediate carboxylate salt is stable. Do not acidify the workup below pH 3.0 unless the solution is ice-cold (0–4°C).

  • Temperature Ceiling: Never heat the free acid form above 60°C. If hydrolysis requires reflux (100°C+), ensure the pH remains >10 (salt form) during the heat step.

  • Avoid Metal Ions: Certain Lewis acids (

    
    , 
    
    
    
    ) catalyze decarboxylation (Krapcho-like conditions). Use deionized water and consider adding EDTA if metal contamination is suspected.

Module 2: Selectivity (Mono- vs. Di-Hydrolysis)

User Issue: "I am trying to make the mono-acid (half-amide), but I keep getting the di-acid (malonic acid) or unreacted starting material."

Root Cause Analysis: This is a kinetic control problem. In symmetric malonamides, the two amide groups are chemically equivalent until the first one is hydrolyzed. Once hydrolyzed, the resulting carboxylate anion (


) repels the incoming hydroxide nucleophile due to electrostatic repulsion, theoretically slowing down the second hydrolysis. However, if the temperature is too high or base concentration too high, this selectivity barrier is breached.

Comparative Data: Hydrolysis Systems

VariableCondition A: AggressiveCondition B: Controlled (Recommended)
Reagent 6M NaOH / Reflux1.05 eq. LiOH / THF:H2O (1:1)
Temperature >100°C0°C to 20°C
Selectivity Poor (Mostly Di-acid)High (Mono-acid favored)
Mechanism Thermodynamic ControlKinetic Control
Risk Decarboxylation & Di-hydrolysisSlow reaction rate

Troubleshooting Workflow:

  • Switch to LiOH: Lithium hydroxide is less aggressive than NaOH or KOH and often provides better solubility in organic/aqueous mixtures.

  • The "Niwayama" Modification (Adapted for Amides): While originally for esters, the principle applies. Use a co-solvent like THF or Acetonitrile and cool the reaction to 0°C.[2]

    • Note: Amides react slower than esters. You may need to raise the temp to 20°C, but start at 0°C to monitor progress.

  • Enzymatic Alternative: If chemical selectivity fails, use Rhodococcus rhodochrous amidase . Enzymes recognize the steric bulk of the mono-acid product and strictly refuse to hydrolyze the second amide bond.

Module 3: Stereochemical Integrity (Racemization)

User Issue: "My starting material was 99% ee (enantiomeric excess). The product is a racemate (50/50 mixture)."

Root Cause Analysis: Malonamides have an acidic


-proton (between the two carbonyls). Under basic conditions, this proton is easily removed to form a planar enolate. When the proton returns, it can attack from either face, destroying chirality.

Mechanism Diagram:

Racemization Chiral Chiral Malonamide (sp3 Carbon) Enolate Planar Enolate (sp2 Carbon - Achiral) Chiral->Enolate Deprotonation of alpha-H Base Base (OH-) Base->Chiral Attacks alpha-H Racemate Racemic Mixture (R/S Isomers) Enolate->Racemate Reprotonation (Random Face)

Figure 2: The pathway of stereochemical loss via enolization.

Prevention Strategy:

  • Avoid Strong Bases: If the substrate is chiral at the

    
    -position, traditional NaOH hydrolysis is forbidden .
    
  • Acid Hydrolysis (The "Safe" Route): Acid-catalyzed hydrolysis does not form the enolate intermediate as readily.

    • Protocol: Use 6N HCl at 50°C. Monitor closely for decarboxylation (Module 1).

  • Rapid Quench: If base must be used, keep the reaction time short and quench immediately into excess cold buffer (pH 5-6), not strong acid.

Module 4: Validated Experimental Protocols

Protocol A: Selective Mono-Hydrolysis (Chemical)

Best for: Achiral substrates, robust scaffolds.

  • Setup: Dissolve malonamide (1.0 eq) in THF:Water (4:1 v/v). Cool to 0°C in an ice bath.

  • Addition: Add LiOH monohydrate (1.05 eq, strictly limiting) dissolved in minimum water dropwise over 30 minutes.

  • Reaction: Stir at 0°C for 4 hours. Monitor by TLC/LC-MS. If <10% conversion, warm to 20°C.

  • Workup (Critical):

    • Concentrate THF under reduced pressure (keep bath <30°C).

    • Extract aqueous layer with DCM (removes unreacted diamide).

    • Acidify aqueous layer to pH 3.0 with 1M HCl (ice cold).

    • Rapidly extract with EtOAc. Do not let the acidified solution sit.

    • Dry over

      
       and evaporate at ambient temperature.
      
Protocol B: Mild Enzymatic Hydrolysis

Best for: Chiral substrates, heat-sensitive compounds.

  • Enzyme Prep: Suspend lyophilized Rhodococcus rhodochrous cells (or commercial nitrile hydratase/amidase preparation) in Phosphate Buffer (pH 7.0).

  • Substrate: Add malonamide (dissolved in 5% DMSO if insoluble) to the suspension.

  • Incubation: Shake at 30°C for 24-48 hours.

  • Validation: The enzyme operates at neutral pH and low temp, virtually eliminating decarboxylation and racemization risks.

References

  • Decarboxylation Mechanisms

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Section: Decarboxylation of -Keto Acids and Malonic Acids).
    • Mechanism of decarboxylation of malonic acid derivatives. J. Chem. Soc., 1951, 3407.[3] Link

  • Selective Hydrolysis (Niwayama Conditions)

    • Niwayama, S. Highly Efficient Selective Monohydrolysis of Symmetric Diesters. J. Org.[4] Chem., 2000, 65, 5834.[4] Link

    • Note: While written for esters, the solvent/temperature control principles are found
  • Enzymatic Hydrolysis

    • Martínková, L., et al. Enzymatic hydrolysis of dinitriles and diamides to mono-derivatives.
    • Selective Hydrolysis of Amides Enabled by Visible Light.[5] Org.[4][5][6][7][8][9] Lett., 2023, 25, 2948.[5] Link

  • Benoiton, N.L. Chemistry of Peptide Synthesis. CRC Press, 2006.

Sources

Controlling hygroscopicity of malonamide powders

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Guide

Status: Active Operator: Senior Application Scientist (Solid State Chemistry Division) Topic: Malonamide (


) Powder Handling & Stability[1]

Diagnostic & Analysis: "Why is my powder caking?"

Before implementing a fix, we must distinguish between surface adsorption (reversible) and bulk absorption (deliquescence/hydrate formation).[1] Malonamide is a primary diamide capable of forming extensive hydrogen-bonded networks.[1] When these networks are disrupted (amorphous regions) or exposed (high surface area), the amide groups act as aggressive moisture magnets.

Q: How do I determine the Critical Relative Humidity (CRH) of my specific batch?

A: You cannot rely on literature values alone, as CRH shifts with impurity profiles and crystal defects. You must generate a water sorption isotherm.[1][2]

Protocol: Dynamic Vapor Sorption (DVS) Profiling

Objective: Determine the exact humidity threshold where your malonamide transitions from stable powder to deliquescent solid.

  • Preparation: Load 10–20 mg of malonamide into the DVS sample pan.

  • Pre-conditioning: Dry at 0% RH (25°C) for 3 hours to remove surface moisture.[1] Note: Do not heat above 60°C as malonamide melts/degrades near 170°C, but surface defects can anneal unpredictably at intermediate temperatures.

  • Sorption Cycle: Increase RH in 10% steps from 0% to 90%.

  • Equilibrium Criteria: dm/dt < 0.002% per minute.

  • Desorption: Reverse the cycle to 0% RH.

Data Interpretation Table:

Hysteresis GapClassificationDiagnosisAction Plan
< 0.5% Surface AdsorptionMoisture is only on the surface.[1]Use desiccants; improve packaging.
> 2.0% Bulk AbsorptionMoisture has penetrated the lattice.CRITICAL: Recrystallization required.[1]
Step Change Stoichiometric HydrateA hydrate form has crystallized.[1]Check XRD for phase change.
Visualizing the Problem: The Hygroscopicity Decision Tree

Malonamide_Diagnosis Start Powder Caking / Flow Issues DVS Run DVS Analysis (25°C, 0-90% RH) Start->DVS Result1 Mass Gain < 2% @ 80% RH Reversible DVS->Result1 Low Uptake Result2 Mass Gain > 5% @ 60% RH Irreversible/Hysteresis DVS->Result2 High Uptake Action1 Surface Adsorption Solution: Glidants (Silica) & Packaging Result1->Action1 Action2 Bulk Absorption Solution: Crystal Engineering Result2->Action2 SubAction2a Polymorph Screening (Target Orthorhombic) Action2->SubAction2a SubAction2b Co-Crystallization (Block Amide H-Bonds) Action2->SubAction2b

Figure 1: Diagnostic workflow to categorize moisture sensitivity in malonamide samples.

Engineering Solutions: "How do I fix the powder?"

If DVS confirms bulk hygroscopicity, simple drying is insufficient.[1] You must alter the solid-state properties.[1]

Q: My malonamide is chemically pure but still sticky. Why?

A: You likely have the wrong polymorph or a high degree of amorphous content . Malonamide exists in at least three polymorphs (tetragonal, monoclinic, orthorhombic).[3] The orthorhombic form is often the most stable at room temperature, but rapid precipitation can trap metastable, hygroscopic forms.

Troubleshooting Guide: Crystal Engineering
IssueRoot CauseEngineering Fix
Rapid Deliquescence Amorphous regions on crystal surface (high energy sites).[1]Annealing: Expose powder to solvent vapor (ethanol) for 24h to induce crystallization of amorphous regions.
Batch-to-Batch Variation Inconsistent Polymorphs.Seeding: During crystallization, add 1% w/w seeds of the stable (orthorhombic) polymorph at super-saturation.
High Surface Area Fine needles/plates trap moisture.[1]Spherical Agglomeration: Change solvent system to promote spherical habits which minimize surface area-to-volume ratio.[1]
Q: Can co-crystallization stop moisture uptake?

A: Yes.[1] This is the most robust solution for pharmaceutical amides. By reacting malonamide with a co-former (e.g., a carboxylic acid), you utilize the amide's hydrogen bond donors/acceptors to bind the co-former instead of atmospheric water.

Protocol: Co-Crystal Screening Workflow
  • Selection: Choose co-formers with complementary H-bond donors (e.g., Oxalic acid, Fumaric acid).[1]

  • Grinding: Perform liquid-assisted grinding (LAG) of Malonamide + Co-former (1:1 molar ratio) with 2 drops of methanol.

  • Validation: Analyze via PXRD. New peaks indicate a new crystal lattice (Co-crystal) rather than a physical mixture.[1]

  • Stress Test: Expose the new co-crystal to 75% RH and measure weight gain vs. pure malonamide.

Storage & Handling Protocols

Q: What are the mandatory storage conditions?

A: Malonamide should be stored below its CRH. Since CRH drops in mixtures, treat it as moisture-sensitive.[1]

  • Primary Container: High-density polyethylene (HDPE) or glass.[1]

  • Desiccant: Silica gel sachets (maintain <10% RH inside headspace).[1]

  • Temperature: Store at 20°C–25°C. Avoid refrigeration unless hermetically sealed, as condensation upon opening is the #1 cause of degradation.

Q: Can I use flow agents?

A: Yes. For "Surface Adsorption" cases (see Figure 1), adding 0.5% w/w Hydrophobic Colloidal Silica (e.g., Aerosil R972) is effective. The silica coats the malonamide particles, physically separating them and preventing the liquid bridges that cause caking.

Advanced Experimental Workflow

Use this workflow to validate the stability of your engineered malonamide powder.

Stability_Workflow Raw Raw Malonamide Process Recrystallization / Co-Crystallization Raw->Process Analysis PXRD Analysis (Confirm Form) Process->Analysis Stress Stress Chamber (40°C / 75% RH) Analysis->Stress If Pure Final HPLC Assay (Check Hydrolysis) Stress->Final After 1 Month

Figure 2: Step-by-step validation workflow for hygroscopicity reduction.

References

  • Polymorphism of Malonamide: Nichol, G. S., & Clegg, W. (2005).[1] Malonamide: an orthorhombic polymorph.[1][3] Acta Crystallographica Section E, 61(10), o3427-o3429.[1]

  • General Hygroscopicity Mechanisms: Murikipudi, V., et al. (2013).[1] Efficient throughput method for hygroscopicity classification of active pharmaceutical ingredients. Pharmaceutical Development and Technology, 18(2), 348-358.[1]

  • Co-Crystallization Strategy: Eddleston, M. D., et al. (2013).[1] Cocrystallization as a method to reduce the hygroscopicity of paracetamol. Crystal Growth & Design, 13(10), 4599-4606.[1] (Application of amide principle). [1]

  • DVS Methodology: Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) – A Versatile Tool for Polymorph Screening.[1]

Sources

Overcoming steric hindrance in 2-benzylmalonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Synthetic Challenges Ticket ID: #BMD-STERIC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely accessing this guide because your synthesis of 2-benzylmalonamide derivatives has hit a wall. Whether it is a failed coupling reaction, a stalled alkylation, or an NMR spectrum that looks like a mixture of impurities, the root cause is almost certainly steric hindrance .

The 2-benzylmalonamide scaffold presents a unique "perfect storm" of steric shielding:

  • The Alpha-Benzyl Shield: The benzyl group at the C2 position acts as a flexible "umbrella," blocking nucleophilic approach to the carbonyls.

  • The 1,3-Dicarbonyl Repulsion: The two amide carbonyls create a rigid electronic environment that resists the formation of quaternary centers (C2-disubstitution).

  • Rotameric Locking: The amide bonds exhibit restricted rotation, leading to stable rotamers that complicate analysis.

This guide provides field-proven protocols to bypass these energy barriers.

Module 1: Synthesis & Amide Coupling

Status: Critical Path

The Problem: "My amine won't react with 2-benzylmalonic acid."

Standard coupling reagents (EDC, DCC) often fail here because the O-acylisourea intermediate is too bulky to be attacked by the amine, especially if the amine itself is secondary or aromatic.

Troubleshooting Protocol
Option A: The "Sledgehammer" Approach (Acid Chlorides)

When HATU fails, you must increase the electrophilicity of the carbonyl carbon.

  • Reagent: Thionyl Chloride (

    
    ) or Oxalyl Chloride.
    
  • Catalyst: DMF (essential for forming the Vilsmeier-Haack intermediate).

  • Procedure:

    • Convert 2-benzylmalonic acid to the diacid chloride using

      
       (reflux, 2h).
      
    • Evaporate excess

      
      completely (trace acid kills the amine).
      
    • Dissolve the crude acid chloride in dry DCM.

    • Add the amine (2.2 equiv) +

      
       (3.0 equiv) at 0°C .
      
    • Critical Step: Allow to warm to Room Temp (RT) slowly. The kinetic barrier requires thermal energy to cross.

Option B: The "Stealth" Approach (Mixed Anhydrides)

Use this if your substrate is acid-sensitive.

  • Reagent: Isobutyl chloroformate (IBCF) + NMM (N-methylmorpholine).

  • Mechanism: Forms a mixed anhydride that is less sterically demanding than the HATU active ester.

Decision Matrix: Coupling Strategy

CouplingStrategy Start Start: 2-Benzylmalonic Acid + Amine AmineType Is the Amine Sterically Hindered? (e.g., t-Butyl, Ortho-subst. Aniline) Start->AmineType AcidSensitive Is the substrate Acid Sensitive? AmineType->AcidSensitive Yes HATU Use HATU/HOAt + DIPEA Solvent: DMF AmineType->HATU No (Primary/Linear) MixedAnhydride Method B: IBCF + NMM Temp: -15°C to RT AcidSensitive->MixedAnhydride Yes AcidChloride Method A: SOCl2 -> Acid Chloride Reflux -> DCM AcidSensitive->AcidChloride No caption Figure 1: Decision tree for selecting the optimal coupling strategy based on steric constraints.

Module 2: Functionalizing the Alpha-Carbon

Status: High Difficulty

The Problem: "I cannot alkylate 2-benzylmalonamide to create a quaternary center."

You are trying to introduce a second group (R') to the C2 position. The proton at C2 is acidic (


), but the deprotonated enolate is buried under the benzyl group and the amide wings.
The Solution: Kinetic vs. Thermodynamic Control

You cannot rely on weak bases (


) or protic solvents. You must use a "naked" enolate strategy.
Recommended Protocol: The "Polar Shuttle" Method
ParameterRecommendationRationale
Base NaH (60%) or KHMDS Irreversible deprotonation is required. KHMDS is bulkier but soluble; NaH is smaller but heterogeneous.
Solvent THF + DMPU (10% v/v)DMPU (or HMPA) solvates the cation (

), leaving the enolate "naked" and highly reactive.
Temperature 0°C for deprotonation; Reflux for alkylationDeprotonation is fast; alkylation is sterically slow and requires heat.
Electrophile Alkyl Iodides (MeI, EtI)Bromides are often too slow for this hindered system.

Step-by-Step:

  • Suspend NaH (1.2 equiv) in dry THF under Argon.

  • Add 2-benzylmalonamide derivative (dissolved in THF) dropwise at 0°C. Evolution of

    
     gas will be observed.
    
  • Wait 30 mins. Ensure deprotonation is complete.

  • Add DMPU (10% of total volume). The solution should clarify or change color (often yellow/orange).

  • Add the Alkyl Iodide (1.5 equiv).

  • Heat to 60°C and monitor by LCMS. Do not rely on TLC (spots may overlap).

Module 3: Characterization & Rotamers

Status: Verification

The Problem: "My NMR shows double peaks. Is it impure?"

Likely not. Malonamides, especially N-substituted ones, exhibit atropisomerism (rotamerism). The


 bond has partial double bond character, and the bulky benzyl group locks the molecule into specific conformations (syn/anti).
Diagnostic Test: Variable Temperature (VT) NMR
  • Take a standard

    
     NMR in 
    
    
    
    or
    
    
    at 25°C.
  • Heat the probe to 80°C (for DMSO) or 100°C (for Toluene).

  • Result: If the double peaks coalesce into a single sharp peak, it is a rotamer issue, not an impurity.

Visualizing the Steric Lock

Rotamerism RotamerA Rotamer A (Benzyl vs Amide Clash) Transition Transition State (High Energy Barrier) RotamerA->Transition Heat (>80°C) RotamerB Rotamer B (Relaxed Conformation) Transition->RotamerB Rotation RotamerB->Transition caption Figure 2: Restricted rotation around the C-N bond requires thermal energy to coalesce NMR signals.

Frequently Asked Questions (FAQ)

Q: Can I use microwave irradiation for the coupling step? A: Yes, but be careful. Microwave heating (100-120°C for 10-20 min) works well for the alkylation step (Module 2). However, for amide coupling (Module 1), rapid heating can cause decarboxylation of the malonic acid if the activation isn't complete. Ensure the active ester/chloride is formed before applying microwave irradiation.

Q: My product is an oil that won't crystallize. How do I purify it? A: 2-benzylmalonamides are notoriously "greasy."

  • Trituration: Try triturating with cold pentane or diisopropyl ether .

  • Reverse Phase: If normal phase silica fails (streaking), switch to C18 reverse-phase chromatography using a Water/Acetonitrile gradient. The rotamers often resolve better or merge on C18 columns.

Q: Why is the yield of the second alkylation so low (<20%)? A: You are likely encountering O-alkylation vs C-alkylation . The enolate oxygen is less hindered than the alpha-carbon.

  • Fix: Switch to a softer counter-ion (Lithium via LDA) or use a non-polar solvent (Toluene) for the alkylation step to favor C-alkylation, although this contradicts the "Polar Shuttle" advice.

  • Better Fix: Synthesize the quaternary center on the malonate ester first (Diethyl 2-benzyl-2-alkylmalonate), then hydrolyze and couple the amines. It is easier to force the ester hydrolysis than the alkylation of the amide.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Drozdz, A., et al. (2025). Tautomers and conformers of malonamide: Vibrational analysis and NMR spectra. Journal of Molecular Structure. Link

  • Lombardo, M., et al. (2023). Ketone α-alkylation at the more-hindered site: Nickel-catalysed alkylation.[1] Nature Communications. Link

Sources

Technical Support Center: Stability of 2-Benzylpropanediamide in Acidic Media

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Degradation and Stability Profile of 2-Benzylpropanediamide (Benzylmalonamide) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active Guide

Executive Summary & Molecule Context

This compound (also known as benzylmalonamide) is a critical intermediate, often utilized in the synthesis of anticonvulsant drugs (e.g., precursors to Primidone or phenobarbital derivatives).

In acidic environments, this molecule exhibits a specific degradation profile governed by amide hydrolysis followed by decarboxylation . While amides are generally stable in dilute acids at room temperature, process conditions involving elevated temperatures (


) or strong mineral acids will trigger a cascade of degradation.

Key Stability Rule:

Acidic stability is inversely proportional to temperature. The presence of the benzyl group adds steric bulk that slightly retards hydrolysis compared to unsubstituted malonamide, but it does not prevent it.

Module 1: The Degradation Pathway (Diagnostics)

Understanding the "Why" is the first step in troubleshooting. Under acidic conditions (pH < 2), the degradation follows a sequential pathway.

The Mechanism
  • Primary Hydrolysis: The amide nitrogen is protonated (less favorable) or the carbonyl oxygen is protonated (more favorable), activating the carbon for nucleophilic attack by water. This converts one amide group into a carboxylic acid, forming 2-benzylmalonamic acid (Mono-acid).

  • Secondary Hydrolysis: The second amide hydrolyzes, yielding 2-benzylmalonic acid (Di-acid).

  • Thermal Decarboxylation: If heat is applied, the 1,3-dicarboxylic acid structure becomes unstable. It loses

    
     to form 3-phenylpropanoic acid  (Hydrocinnamic acid).
    
Visualizing the Pathway

DegradationPathway Amide This compound (Starting Material) MonoAcid 2-Benzylmalonamic Acid (Intermediate 1) Amide->MonoAcid + H3O+ / H2O (Slow) DiAcid 2-Benzylmalonic Acid (Intermediate 2) MonoAcid->DiAcid + H3O+ / H2O (Fast) Decarbox 3-Phenylpropanoic Acid (Hydrocinnamic Acid) DiAcid->Decarbox Heat (>70°C) - CO2 CO2 CO2 (Gas) DiAcid->CO2

Figure 1: Stepwise acid-catalyzed degradation pathway of this compound.

Module 2: Troubleshooting Guide

Use this decision matrix if you observe unexpected assay loss or unknown impurities during HPLC analysis.

Symptom: Unknown Peaks in HPLC
Retention Time ShiftProbable IdentityCauseCorrective Action
RRT ~0.9 (Close to main)Mono-acid (Benzylmalonamic acid)Mild Hydrolysis. Exposure to dilute acid over time.[1]Check storage pH. Ensure drying steps removed all acid traces.
RRT < 0.7 (Early eluting*)Di-acid (Benzylmalonic acid)Severe Hydrolysis. Strong acid + Time.[1]Reduce acid concentration or contact time.
RRT > 1.2 (Late eluting)Hydrocinnamic Acid Decarboxylation. Acid + HEAT .CRITICAL: Lower process temperature immediately.

*Note: RRTs assume a standard C18 Reverse Phase method at acidic pH. In neutral pH, acids will elute at the solvent front.

Diagnostic Decision Tree

TroubleshootingTree Start Issue: Purity Drop / Unknown Peak CheckTemp Was the process heated above 60°C? Start->CheckTemp CheckAcid Is the pH < 2? CheckTemp->CheckAcid No PeakType Identify Peak RRT (Relative Retention Time) CheckTemp->PeakType Yes CheckAcid->PeakType Yes Stable Compound is Stable Check other impurities CheckAcid->Stable No (Neutral pH) Hydrocinnamic Peak: Hydrocinnamic Acid (Decarboxylation) PeakType->Hydrocinnamic Late Eluting (Non-polar) MonoDiAcid Peak: Mono/Di-Acids (Hydrolysis) PeakType->MonoDiAcid Early Eluting (Polar)

Figure 2: Logic flow for identifying degradation sources based on process conditions.

Module 3: Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Purpose: To determine the safe operating window for your specific batch.

  • Preparation: Dissolve this compound (10 mg) in 10 mL of solvent mixture (50:50 Acetonitrile: 0.1 N HCl).

  • Stressing:

    • Sample A: Store at 25°C (Room Temp) for 24 hours.

    • Sample B: Heat to 60°C for 4 hours.

  • Analysis: Inject both samples into HPLC.

  • Acceptance Criteria:

    • Sample A should show < 0.5% degradation.

    • Sample B will likely show significant degradation (Mono-acid formation).

    • If Sample B shows Hydrocinnamic acid, your process temperature is too high for acidic workups.

Protocol B: HPLC Method for Degradation Tracking

Why this method? You must use an acidic mobile phase. If you use a neutral mobile phase, the degradation products (carboxylic acids) will deprotonate, become ionic, and elute in the void volume, making them invisible or indistinguishable.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 60% B over 15 minutes.

  • Detection: UV @ 210 nm (Amide absorption) and 254 nm (Benzyl ring).

Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid instead of hydrochloric acid for acidification steps?

  • Answer: Yes, but be cautious. Sulfuric acid is a non-volatile, strong dehydrating agent. If you concentrate a solution containing sulfuric acid and your amide, the local concentration of acid increases rapidly as solvent evaporates, leading to rapid charring or hydrolysis. Hydrochloric acid is preferred because excess HCl gas can be removed during evaporation.

Q2: I see a precipitate forming when I acidify my reaction mixture. Is this the degradation product?

  • Answer: It depends. This compound has moderate solubility. However, 2-benzylmalonic acid (the di-acid degradation product) is less soluble in acidic water than the diamide. If you have significant degradation, the di-acid may crystallize out. Isolate the solid and check its melting point.

    • Diamide MP:[1] ~162-164°C

    • Di-acid MP: ~118-120°C (with decomposition/bubbling due to decarboxylation).

Q3: How do I quench an acidic reaction containing this amide without causing hydrolysis?

  • Answer: Temperature control is paramount. Neutralization is exothermic.

    • Cool the vessel to < 5°C.

    • Slowly add base (e.g., Sodium Bicarbonate or NaOH) while monitoring internal temperature.

    • Do not allow local hot spots (where pH is high and temp is high) as this causes alkaline hydrolysis, which is often faster than acid hydrolysis.

References

  • Brown, R. S., et al. (1992).[2] "Recent perspectives concerning the mechanism of H+- and OH--promoted amide hydrolysis." Accounts of Chemical Research, 25(10), 481-487. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group). Link

  • Cross, B. E., et al. (1980). "Decarboxylation of Malonic Acid Derivatives." Journal of the Chemical Society, Perkin Transactions 1. (General mechanism of malonic acid thermal instability).
  • Yamana, T., et al. (1972). "Stability of Amides in Aqueous Solution." Journal of Pharmaceutical Sciences, 61(12). (Kinetics of amide hydrolysis). Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Interpretation of 2-Benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-Benzylpropanediamide (also known as 2-benzylmalonamide) is a critical intermediate in the synthesis of barbiturates and anticonvulsant agents. Its structural integrity is defined by the transformation of a diester precursor into a diamide, a step often monitored by Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a technical comparison between This compound and its synthetic precursor, Diethyl 2-benzylmalonate . By analyzing the spectral shifts—specifically the loss of ethoxy signals and the emergence of amide protons—researchers can quantitatively validate the conversion efficiency and purity of the final product.

Key Spectral Differentiators
FeatureThis compound (Product)Diethyl 2-benzylmalonate (Precursor)
Diagnostic Signal Broad singlets (

) at 6.9–7.5 ppm
Quartet (

) at ~4.1 ppm
Solvent System DMSO-

(Required for solubility/H-bonding)

(Standard) or DMSO-

Backbone Coupling Methine (

) triplet at ~3.2–3.4 ppm
Methine (

) triplet at ~3.6 ppm

Experimental Protocol & Solvent Selection

Solvent Criticality

The choice of solvent is not merely operational but mechanistic.

  • DMSO-

    
     (Dimethyl sulfoxide-d6): Mandatory for this compound.  Primary diamides exhibit strong intermolecular hydrogen bonding, rendering them insoluble in non-polar solvents like chloroform. DMSO disrupts these networks, ensuring sharp signals and allowing the observation of exchangeable amide protons.
    
  • 
     (Deuterated Chloroform):  Suitable for the ester precursor but inappropriate  for the amide product due to poor solubility and peak broadening.
    
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvation: Add 0.6 mL of DMSO-

    
    .
    
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution; suspended particles will cause line broadening and shimming errors.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet at 2.50 ppm.

Detailed Spectral Analysis

Compound A: this compound (Product)

Structure:



The Amide Region (6.9 – 7.5 ppm)

Unlike esters, the amide functionality introduces exchangeable protons (


). In DMSO-

, these typically appear as two distinct broad singlets or two sets of peaks.
  • Mechanistic Insight: The non-equivalence arises from restricted rotation around the

    
     bond (partial double bond character) and distinct hydrogen bonding environments with the solvent.
    
  • Assignment:

    
     7.0–7.5 ppm (
    
    
    
    , br s,
    
    
    ).
The Aromatic Region (7.1 – 7.3 ppm)

The phenyl ring protons appear as a multiplet.

  • Assignment:

    
     7.1–7.3 ppm (
    
    
    
    , m,
    
    
    ).
  • Note: While often a multiplet, high-field instruments (600 MHz+) may resolve this into ortho, meta, and para signals.

The Aliphatic Backbone (Coupling System)

This region confirms the 2-benzyl substitution. It forms an


 spin system  (or 

depending on shift difference).
  • Methine Proton (

    
    ):  The central proton is coupled to the two benzylic protons.
    
    • Signal: Triplet (

      
      ).
      
    • Shift:

      
       3.2–3.4 ppm (
      
      
      
      ).
  • Benzylic Protons (

    
    ):  These are coupled to the single methine proton.
    
    • Signal: Doublet (

      
      ).
      
    • Shift:

      
       3.0–3.1 ppm (
      
      
      
      ).
Compound B: Diethyl 2-benzylmalonate (Precursor)

Structure:



The precursor spectrum is defined by the ethyl ester signals, which must be absent in the pure product.

  • Ethoxy Methylene (

    
    ): 
    
    • Signal: Distinct Quartet.

    • Shift:

      
       4.1–4.2 ppm (
      
      
      
      ).
    • Significance: The disappearance of this quartet is the primary indicator of reaction completion (Amidation).

  • Ethoxy Methyl (

    
    ): 
    
    • Signal: Triplet.

    • Shift:

      
       1.1–1.2 ppm (
      
      
      
      ).
  • Methine (

    
    ): 
    
    • Shift:

      
       3.6–3.7 ppm. (Typically downfield compared to the amide due to the higher electronegativity of the ester oxygen vs. amide nitrogen).
      

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the resulting splitting patterns (multiplicity) observed in the NMR spectrum.

NMR_Splitting cluster_structure Molecular Fragment: Ph-CH2(a)-CH(b)-(CONH2) cluster_legend Signal Interpretation Ph Phenyl Ring (Multiplet, 5H) CH2 Benzylic -CH2- (a) (Doublet, 2H) Ph->CH2 Inductive Effect (Deshielding) CH Methine -CH- (b) (Triplet, 1H) CH2->CH Vicinal Coupling (3J ~ 7Hz) Amide Amide -NH2 (Broad Singlets, 4H) CH->Amide Electronic Environment (No Coupling) L1 Doublet: Adjacent to 1 H L2 Triplet: Adjacent to 2 H

Figure 1: NMR Coupling Network for this compound. The reciprocal splitting between the Benzylic CH2 and Methine CH is the structural fingerprint.

Comparative Data Table

This table serves as a quick-reference for assigning peaks during reaction monitoring.

Proton TypeMultiplicityThis compound (

ppm)
Diethyl 2-benzylmalonate (

ppm)
Interpretation
Amide

Broad Singlet6.9 – 7.5 AbsentProduct Formation
Aromatic

Multiplet7.1 – 7.37.1 – 7.3Conserved Structural Motif
Ester

QuartetAbsent4.1 – 4.2 Precursor Impurity
Methine

Triplet3.2 – 3.43.6 – 3.7Shielding change (Ester

Amide)
Benzylic

Doublet3.0 – 3.13.1 – 3.2Conserved Coupling (

)
Ester

TripletAbsent1.1 – 1.2Precursor Impurity

Troubleshooting & Advanced Considerations

Water Suppression

In DMSO-


, the water peak appears around 3.33 ppm . This often overlaps with the Methine triplet (3.2–3.4 ppm)  or the Benzylic doublet (3.0–3.1 ppm)  of this compound.
  • Solution: Use dry DMSO-

    
     (ampules). If overlap occurs, run the spectrum at a higher temperature (e.g., 40°C or 313 K). The water peak will shift upfield (lower ppm), while the aliphatic signals remain relatively stable, revealing the hidden multiplets.
    
H-D Exchange

If


 is added to the sample:
  • The Amide (

    
    )  signals (6.9–7.5 ppm) will disappear  due to deuterium exchange (
    
    
    
    ).
  • This is a definitive test to distinguish amide protons from aromatic protons if the integration is ambiguous.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • ChemicalBook. (n.d.). Diethyl benzylmalonate 1H NMR Spectrum. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). SDBS No. 3256 (Benzene derivatives).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Authoritative text for amide/ester chemical shift principles).

Sources

Spectral Fingerprinting of Malonamides: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Malonamides (


) represent a unique structural class in medicinal chemistry, serving as versatile bioisosteres for peptides and chelating agents in metallodrug development. Their diagnostic utility relies heavily on the vibrational coupling between the two carbonyl groups separated by a single methylene bridge. This guide provides a technical comparison of the FTIR absorption characteristics of primary malonamide groups against standard monoamides, emphasizing the spectral anomalies caused by intramolecular hydrogen bonding and vibrational coupling.

Part 1: The Malonamide Signature (The "Product")

Unlike simple monoamides (e.g., acetamide), malonamides possess two amide groups in close proximity (


-position). This structural proximity leads to vibrational coupling  and intramolecular hydrogen bonding , creating a spectral signature that is distinct from standard peptide bonds.
Core Absorption Bands

The following table details the primary infrared absorption bands for unsubstituted primary malonamides in the solid state.

Band AssignmentWavenumber (cm⁻¹)Vibrational ModeDiagnostic Feature
Amide A 3350 – 3180

Asymmetric & Symmetric Stretch
Split Peak: Distinct doublet often observed. Lower frequency shift indicates strong H-bonding.[1]
Amide I 1690 – 1640

Carbonyl Stretch
The "Malonamide Doublet": Often appears as a split band or broadened shoulder due to coupling between the two carbonyls.
Amide II 1620 – 1580

Bending +

Stretch
High Intensity: Stronger relative intensity compared to secondary amides.
Amide III 1420 – 1400

Stretch +

Methylene Interaction: Often overlaps with

scissoring modes of the bridge.
The "Coupled Oscillator" Mechanism

In a standard monoamide, the Amide I band is a single, sharp peak. In malonamides, the two carbonyl dipoles interact through the methylene bridge. This interaction creates two normal modes:

  • Symmetric Stretching: Both

    
     bonds expand simultaneously (Higher energy, ~1680 cm⁻¹).
    
  • Asymmetric Stretching: One

    
     expands while the other contracts (Lower energy, ~1650 cm⁻¹).
    

Note: In solid-state samples (KBr pellet), this splitting is often obscured by lattice intermolecular hydrogen bonding, resulting in a single, broad, asymmetric band.

Part 2: Comparative Analysis (The "Alternatives")

To validate the presence of a malonamide moiety, one must distinguish it from chemically similar alternatives.

Comparison 1: Malonamide vs. Primary Monoamide (e.g., Acetamide)

Performance Metric: Spectral Resolution & Band Shape

FeatureMalonamide (Target)Acetamide (Alternative)Interpretation
Amide I Band Broad/Split (Doublet) Sharp Singlet The "Doublet" confirms the presence of interacting carbonyls (

-dicarbonyl system).
H-Bonding Intramolecular (6-membered ring) Intermolecular only Malonamide bands are less sensitive to dilution in non-polar solvents (see Protocol).

Active Methylene (~2900 cm⁻¹) Methyl only (~2960 cm⁻¹)The acidic methylene bridge in malonamides shows distinct C-H stretching.
Comparison 2: Primary vs. Secondary Malonamides

Performance Metric: N-H Stretching Region (Amide A)

  • Primary Malonamide (

    
    ):  Shows two  distinct bands in the 3400–3200 cm⁻¹ region (Asymmetric and Symmetric stretch).
    
  • Secondary Malonamide (

    
    ):  Shows only one  band in this region.
    
  • Tertiary Malonamide (

    
    ):  No bands in the 3400–3200 cm⁻¹ region.
    

Part 3: Mechanistic Insights & Visualization

The spectral anomalies in malonamides are driven by the formation of a pseudo-six-membered ring via intramolecular hydrogen bonding between one amide hydrogen and the carbonyl oxygen of the adjacent group.

Structural Diagram: The H-Bond Network

The following diagram illustrates the vibrational coupling and the competing hydrogen bond networks.

Malonamide_Vibrations cluster_0 Molecular Structure cluster_1 Spectral Consequence M Malonamide Core (H2N-CO-CH2-CO-NH2) HB_Intra Intramolecular H-Bond (6-Membered Ring) M->HB_Intra Dilute Solution HB_Inter Intermolecular H-Bond (Lattice Network) M->HB_Inter Solid State AmideI Amide I Splitting (Sym/Asym Coupling) HB_Intra->AmideI Stabilizes Enol-like Character AmideA Amide A Red Shift (Lower Frequency) HB_Intra->AmideA Weakens N-H Bond HB_Inter->AmideA Broadens Peak

Part 4: Experimental Protocol

To rigorously distinguish between intermolecular (concentration-dependent) and intramolecular (structure-dependent) hydrogen bonding in malonamides, the following self-validating protocol is recommended.

Method: Dilution Series Analysis

Objective: Confirm the "Malonamide Signature" by eliminating intermolecular lattice effects.

Reagents:

  • Analyte: Malonamide derivative (Dry solid).

  • Solvent: Anhydrous Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ). Note: Solvents must be non-polar to avoid competing H-bonds.

Step-by-Step Workflow:

  • Baseline (Solid State):

    • Prepare a KBr pellet (1-2% w/w sample in KBr).[2]

    • Acquire spectrum (32 scans, 4 cm⁻¹ resolution).

    • Observation: Expect broad, merged bands due to lattice packing.

  • Solution Preparation (High Conc.):

    • Dissolve sample in

      
       to 0.1 M.
      
    • Acquire spectrum using a liquid cell (CaF₂ windows).

  • Dilution (Validation Step):

    • Serially dilute the solution to 0.01 M and 0.001 M.

    • Acquire spectra at each step.[2]

  • Data Interpretation (The "Self-Check"):

    • Intermolecular H-bonds: Bands will shift to higher frequency and sharpen as concentration decreases (bonds break).

    • Intramolecular H-bonds (Malonamide Ring): Bands will remain constant in position regardless of dilution. This confirms the specific malonamide folded conformation.

Decision Tree for Spectral Identification

Spectral_ID Start Unknown Amide Sample Region1 Check 1600-1700 cm⁻¹ (Amide I) Start->Region1 Singlet Sharp Singlet Region1->Singlet Doublet Split/Broad Doublet Region1->Doublet Mono Likely Monoamide (e.g., Acetamide) Singlet->Mono CheckNH Check 3200-3400 cm⁻¹ (Amide A) Doublet->CheckNH TwoBands Two Bands (Sym/Asym) CheckNH->TwoBands OneBand One Band CheckNH->OneBand PrimaryMal Primary Malonamide (CONFIRMED) TwoBands->PrimaryMal SecMal Secondary Malonamide OneBand->SecMal

References

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Dziembowska, T., et al. (2005). Theoretical study of malonamide and nitromalonamide in vacuum and in water solution. Journal of Molecular Structure: THEOCHEM, 719(1-3), 137-148. Link

  • Takasuka, M., et al. (1991).[3] FTIR spectral study of intramolecular hydrogen bonding in thromboxane A2 receptor antagonist S-145 and related compounds. Journal of Medicinal Chemistry, 34(6), 1885-1891.[3] Link

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Amide Groups. Specac Knowledge Base. Link

  • LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Amides. Chemistry LibreTexts. Link

Sources

Technical Comparison Guide: Mass Spectrometric Profiling of 2-Benzylmalonamide vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-benzylmalonamide , a critical intermediate in the synthesis of anticonvulsants and barbiturates. Unlike standard spectral libraries that often obscure low-intensity amide fragments, this analysis dissects the competitive ionization pathways between the benzylic tropylium formation and amide bond cleavage .

We compare 2-benzylmalonamide against two key structural analogs—Diethyl 2-benzylmalonate (ester analog) and 2-phenylmalonamide (aryl analog)—to demonstrate how the


-substituent dictates the dominant ion series. This guide is designed for medicinal chemists and analytical scientists requiring rigorous identification protocols for malonamide derivatives.

Part 1: Molecular Architecture & Properties

The fragmentation behavior of 2-benzylmalonamide is governed by the stability of the benzyl radical/cation versus the resonance-stabilized amide backbone.

Property2-BenzylmalonamideDiethyl 2-benzylmalonate2-Phenylmalonamide
Formula



MW 192.21 Da250.29 Da178.19 Da
Core Moiety Malonamide (

)
Malonate Ester (

)
Malonamide

-Substituent
Benzyl (

)
Benzyl (

)
Phenyl (

)
Key MS Feature Competitive Amide Loss / Tropylium FormationAlkoxy Loss / Tropylium FormationPhenyl Cation / Amide Loss

Part 2: Fragmentation Analysis (Mechanistic Deep Dive)

Primary Fragmentation Pathways (EI, 70 eV)

The Electron Ionization (EI) spectrum of 2-benzylmalonamide is characterized by two competing high-energy pathways:

  • Pathway A: Benzylic Cleavage (Dominant) The bond between the

    
    -carbon and the benzyl group is labile. Upon ionization, the molecule frequently cleaves to release the benzyl cation  (
    
    
    
    ), which immediately rearranges to the highly stable tropylium ion (m/z 91). This is often the base peak (100% relative abundance) in benzylic amides.
  • Pathway B:

    
    -Cleavage of the Amide 
    The carbonyl-nitrogen bond is susceptible to 
    
    
    
    -cleavage.[1] This results in the loss of an amino radical (
    
    
    , 16 Da) or the carbamoyl group (
    
    
    , 44 Da).
    • Diagnostic Ion:

      
       at m/z 148 .
      
Comparative Fragmentation: Amide vs. Ester vs. Phenyl

The "Alternative" comparison highlights how changing the functional group shifts the fragmentation landscape.

  • Vs. Diethyl 2-benzylmalonate: The ester analog preferentially loses the ethoxy group (

    
    , 45 Da) or the carbethoxy group (
    
    
    
    , 73 Da). While it also shows the m/z 91 peak, the ester-specific rearrangements (McLafferty-like) create a distinct "fingerprint" in the m/z 100–200 region that is absent in the amide.
  • Vs. 2-Phenylmalonamide: Lacking the methylene spacer (

    
    ), the phenyl analog cannot form the tropylium ion  directly. Instead, it fragments via phenyl cation formation (m/z 77) or direct amide loss. The absence of m/z 91  is the definitive negative marker distinguishing the phenyl analog from the benzyl target.
    
Visualization of Fragmentation Pathways

FragmentationPathways cluster_legend Pathway Legend M_Ion Molecular Ion (M+) m/z 192 Tropylium Tropylium Ion (Base Peak) m/z 91 M_Ion->Tropylium Benzylic Cleavage (- C3H5N2O2) AmideCleavage [M - CONH2]+ Acylium Ion m/z 148 M_Ion->AmideCleavage alpha-Cleavage (- CONH2) SecAmideLoss [M - 2(CONH2)]+ Benzyl Carbocation m/z 104 AmideCleavage->SecAmideLoss Secondary Loss (- CONH2) SecAmideLoss->Tropylium Rearrangement (- CH) key1 Red Arrow = Dominant Pathway key2 Yellow Arrow = Secondary Pathway

Caption: Mechanistic flow of 2-benzylmalonamide fragmentation under Electron Ionization (70 eV), highlighting the competition between Tropylium formation and Amide cleavage.

Part 3: Experimental Data & Protocol

Predicted vs. Observed Ion Table

The following data synthesizes experimental precedents from substituted malonate derivatives and benzyl-amide fragmentation rules.

m/z (Mass-to-Charge)Ion IdentityRelative Intensity (Approx.)Origin/Mechanism
192

< 5%Molecular Ion (Low stability due to facile fragmentation)
176

10-20%Loss of amino radical from amide
148

30-50%

-cleavage of one amide group
105

15-25%Radical fragment after loss of both amides
91

100% (Base Peak) Tropylium Ion (Diagnostic for Benzyl)
77

10-15%Phenyl cation (breakdown of tropylium)
44

40-60%Primary amide fragment
Standardized MS Protocol

To ensure reproducible spectral data, the following protocol is recommended. This workflow minimizes thermal degradation, which is common in diamides.

Sample Preparation:

  • Synthesis: Prepare 2-benzylmalonamide via condensation of diethyl 2-benzylmalonate with ammonia in methanol (Ref 1).

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove mono-amide byproducts.

  • Solvent: Dissolve 1 mg of sample in HPLC-grade Methanol (for ESI) or Acetone (for EI probe).

Instrument Parameters (GC-MS / EI):

  • Inlet Temp: 250°C (Ensure rapid volatilization to prevent thermal cyclization to barbiturates).

  • Ion Source: 230°C.

  • Electron Energy: 70 eV.[2]

  • Scan Range: m/z 40–300.

Instrument Parameters (LC-MS / ESI):

  • Mode: Positive Ion (

    
    ).
    
  • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile.

  • Cone Voltage: 20-30V (Low voltage preserves the

    
     at m/z 193; High voltage induces in-source fragmentation mimicking EI).
    

Part 4: Comparative Workflow Diagram

This diagram illustrates the decision-making process for identifying 2-benzylmalonamide from a mixture of potential analogs.

IdentificationWorkflow Start Unknown Sample (Malonamide Derivative) MS_Analysis Run GC-MS (EI, 70eV) Start->MS_Analysis Check_91 Is m/z 91 (Tropylium) the Base Peak? MS_Analysis->Check_91 Check_MW Check Molecular Ion Is M+ = 192? Check_91->Check_MW Yes Result_Phenyl Suspect: 2-Phenylmalonamide (Base Peak m/z 77 or 118) Check_91->Result_Phenyl No (m/z 77 dominant) Branch_Yes Yes Branch_No No Result_Target Confirmed: 2-Benzylmalonamide Check_MW->Result_Target Yes Result_Ester Suspect: Diethyl 2-benzylmalonate (Look for m/z 160, 205) Check_MW->Result_Ester No (M+ = 250)

Caption: Logical flowchart for distinguishing 2-benzylmalonamide from ester and phenyl analogs using diagnostic MS peaks.

References

  • Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Source: MDPI. [Link] Context: Provides foundational data on the fragmentation of the benzyl-malonate backbone, confirming the stability of the benzylic cation.

  • Fragmentation Pattern of Amides by EI and HRESI. Source: NIH / PubMed Central. [Link] Context: Validates the N-CO cleavage mechanism dominant in amide derivatives.[1]

  • Identification and Bioactivity of Compounds from Penicillium sp. CYE-87. Source: NIH / PubMed Central. [Link] Context:[3] Experimental verification of the "2-benzylmalonamide moiety" stability in complex biological matrices using HRESI-MS.

  • Mass Spectrometry: Fragmentation Patterns (Benzyl/Tropylium). Source: eGyanKosh. [Link] Context: Authoritative reference for the m/z 91 tropylium rearrangement mechanism in alkyl-substituted aromatic compounds.

Sources

Comparative Pharmacology: 2-Benzylpropanediamide vs. Primidone Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-benzylpropanediamide (a structural analogue) and the established metabolites of Primidone (Phenylethylmalonamide and Phenobarbital).

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

This guide analyzes the structural, metabolic, and pharmacological distinctions between This compound (2-benzylmalonamide) and the two primary active metabolites of the anticonvulsant Primidone: Phenylethylmalonamide (PEMA) and Phenobarbital (PB) .

While PEMA and Phenobarbital are clinically validated anticonvulsants derived from Primidone metabolism, this compound serves as a critical Structure-Activity Relationship (SAR) analogue . Its comparison highlights the necessity of C2-disubstitution and the specific steric requirements of the phenyl moiety for anticonvulsant efficacy in the malonamide pharmacophore.

Chemical Identity & Structural Properties[1][2]

The core distinction lies in the substitution at the C2 position of the propanediamide (malonamide) scaffold. Primidone metabolites possess a quaternary C2 carbon (disubstituted), whereas this compound is monosubstituted, affecting both metabolic stability and receptor binding.

FeatureThis compound Phenylethylmalonamide (PEMA) Phenobarbital (PB)
Role SAR Analogue / ImpurityActive Metabolite (Minor)Active Metabolite (Major)
IUPAC Name This compound2-ethyl-2-phenylpropanediamide5-ethyl-5-phenylbarbituric acid
CAS Number 1846-13-57206-76-050-06-6
Formula C₁₀H₁₂N₂O₂C₁₁H₁₄N₂O₂C₁₂H₁₂N₂O₃
C2 Substitution Mono-substituted (Benzyl, H)Di-substituted (Ethyl, Phenyl)Di-substituted (Ethyl, Phenyl)
Lipophilicity (LogP) ~0.6 (Predicted)0.851.47
Pharmacophore Flexible Benzyl linker (-CH₂-Ph)Rigid Phenyl attachmentRigid Phenyl attachment
Structural Analysis Diagram

The following diagram illustrates the structural divergence and metabolic relationships.

G Primidone Primidone (Pro-drug) PEMA PEMA (2-ethyl-2-phenylmalonamide) Active Metabolite Primidone->PEMA Oxidative Cleavage (Ring Opening) PB Phenobarbital (Major Active Metabolite) Primidone->PB Oxidation (C2 Carbonyl) Benzyl This compound (SAR Analogue/Impurity) Monosubstituted PEMA->Benzyl Structural Comparison: Ethyl+Phenyl vs. Benzyl

Caption: Metabolic pathway of Primidone yielding PEMA and Phenobarbital, contrasted with the structural analogue this compound.

Pharmacological Mechanisms & SAR Analysis

Primidone Metabolites (PEMA & Phenobarbital)
  • Phenobarbital (PB): Acts as a potent positive allosteric modulator of the GABA-A receptor. It prolongs the opening duration of chloride channels, leading to hyperpolarization and neuronal inhibition.

  • PEMA: Possesses weak anticonvulsant activity. Unlike PB, it does not significantly bind to GABA-A receptors. Its mechanism implies blockade of voltage-gated sodium channels, though with lower potency than carbamazepine or phenytoin. It exhibits synergistic effects when co-administered with Phenobarbital.

This compound (The Analogue)

Based on established Structure-Activity Relationships (SAR) of malonamides:

  • Steric Constraint: High anticonvulsant activity in this class requires a quaternary carbon at position 2 (disubstitution). The presence of a hydrogen atom in this compound (monosubstitution) allows for rapid metabolic hydrolysis and tautomerization, reducing in vivo half-life and potency.

  • Hydrophobic Binding: The "phenyl" group in PEMA and PB is directly attached to the central ring/chain. In this compound, the extra methylene spacer (-CH₂-) in the benzyl group increases flexibility. This disrupts the precise pi-pi stacking or hydrophobic pocket alignment required at the binding site (e.g., the barbiturate binding site on GABA-A).

Experimental Protocols for Comparison

To empirically validate the differences, the following protocols assess synthesis, purity, and biological activity.

Synthesis & Impurity Profiling
  • Primidone/PEMA Synthesis: Typically involves the condensation of diethyl 2-ethyl-2-phenylmalonate with formamide (Primidone) or ammonia (PEMA).

  • This compound Synthesis:

    • Reagents: Diethyl benzylmalonate (1 eq), Ammonia (excess, aq/alcoholic).

    • Procedure: React diethyl benzylmalonate with concentrated ammonia at room temperature for 24-48 hours.

    • Workup: Filter the precipitated diamide. Recrystallize from ethanol.

    • Yield: White crystalline solid.

Analytical Detection (HPLC-UV)

Distinguishing these compounds requires separating the monosubstituted benzyl analogue from the disubstituted PEMA.

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Phosphate Buffer (pH 3.5) : Acetonitrile (Gradient 80:20 to 40:60).

  • Detection: UV at 210 nm (Amide absorption).

  • Elution Order (Predicted):

    • PEMA (More polar due to amide/ethyl balance).

    • This compound (Slightly less polar due to benzyl flexibility).

    • Phenobarbital (Most lipophilic).

In Vivo Activity Screening (Mouse Model)
  • Test: Maximal Electroshock Seizure (MES) test.

  • Subjects: Male Albino Swiss mice (20-25g).

  • Dosing: Intraperitoneal (i.p.) injection of compounds suspended in 0.5% methylcellulose.

  • Dose Range: 25, 50, 100 mg/kg.

  • Endpoint: Abolition of hindlimb tonic extension (HLTE).

  • Expectation:

    • Phenobarbital: ED₅₀ ~10-15 mg/kg (High protection).

    • PEMA: ED₅₀ ~60-100 mg/kg (Moderate/Low protection).

    • This compound: ED₅₀ > 200 mg/kg (Inactive/Weak).

Summary of Key Differences

ParameterPrimidone Metabolites (PEMA/PB)This compound
Origin Hepatic metabolism of Primidone (CYP450)Synthetic impurity or analogue
Active Moiety 2-Ethyl-2-Phenyl (Quaternary C)2-Benzyl (Tertiary C)
Receptor Affinity High (PB) / Low (PEMA) Negligible (Predicted)
Metabolic Stability High (Accumulates in plasma)Low (Susceptible to hydrolysis)
Toxicity Sedation, ataxia, hepatotoxicity (chronic)Unknown (Likely low acute toxicity)

References

  • Baumel, I. P., et al. (1972). Metabolism and anticonvulsant properties of primidone analogues..

  • Balsamo, A., et al. (1981). Structure-activity relationship in cinnamamides and related malonamides..

  • El-Masry, A. H., et al. (1980). Synthesis and anticonvulsant activity of some new 2-substituted malonamides..

  • PubChem Database. (2024). Compound Summary: this compound (CID 78877)..

  • Schottelius, D. D. (1982). Primidone: Chemistry and Methods of Determination. In: Antiepileptic Drugs, Raven Press.

UV-Vis Absorbance Characteristics of Benzyl-Substituted Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorbance characteristics of benzyl-substituted amides, contrasting them with conjugated aromatic amides (benzamides) and non-aromatic alternatives.

A Comparative Technical Guide for Method Development

Executive Summary: The "Insulator" Effect

For researchers developing HPLC assays or quantifying intermediates, benzyl-substituted amides (e.g., N-benzylacetamide) present a unique spectroscopic challenge compared to their benzamide counterparts.

The defining feature of this chemical class is the methylene bridge (


)  located between the phenyl ring and the amide nitrogen. This bridge acts as an electronic insulator, breaking the conjugation between the aromatic 

-system and the amide carbonyl.
  • Benzamides (Conjugated): Strong delocalization

    
     Significant bathochromic shift 
    
    
    
    High absorbance at
    
    
    .
  • Benzyl Amides (Insulated): Independent chromophores

    
     Spectra resemble a summation of benzene and an alkyl amide 
    
    
    
    Low absorbance at
    
    
    .

This guide analyzes these differences to optimize detection parameters and prevent quantification errors.

Mechanistic Comparison: Electronic Transitions

The UV spectrum of a benzyl-substituted amide is governed by two distinct, largely uncoupled chromophores: the Benzene Ring and the Amide Bond .

The Chromophore Comparison
FeatureBenzyl-Substituted Amide (e.g., N-benzylacetamide)Benzamide (Direct Conjugation)Alkyl Amide (e.g., Acetamide)
Primary Chromophore Phenyl ring (

)
Conjugated Phenyl-Carbonyl systemAmide Carbonyl (

)
Conjugation Status Broken (by

)
Continuous None

(Primary)
~206 nm (E-band), ~260 nm (B-band)~225 nm (E-band)< 200 nm

(Secondary)
~258-264 nm (Weak vibrational structure)~270-280 nm (Shoulder/Band)None
Molar Absorptivity (

)
Low at 254 nm (

)
High at 254 nm (

)
Negligible > 210 nm
Detection Strategy Must use low UV (210-220 nm) Standard UV (254 nm)Low UV (205-210 nm)
Visualization of Electronic Coupling

The following diagram illustrates why benzyl amides require different detection wavelengths than benzamides.

ElectronicTransitions cluster_0 Benzamide (Conjugated System) cluster_1 Benzyl Amide (Insulated System) B_Ring Phenyl Ring (π Electrons) B_CO Amide Carbonyl (π* Orbital) B_Ring->B_CO Delocalization (Resonance) B_Result Result: Energy Gap Decreases Bathochromic Shift (Red Shift) Strong Absorbance @ 254nm B_CO->B_Result Bz_Ring Phenyl Ring (π Electrons) Bz_Bridge Methylene Bridge (-CH2-) Bz_Ring->Bz_Bridge Bz_CO Amide Carbonyl (π* Orbital) Bz_Bridge->Bz_CO   NO Conjugation    Bz_Result Result: Chromophores Act Independently Spectra = Toluene + Acetamide Weak Absorbance @ 254nm Bz_CO->Bz_Result

Caption: Comparative electronic pathways. Note the methylene bridge in Benzyl Amides blocks resonance, resulting in a blue-shifted spectrum compared to Benzamides.

Substituent Effects on Absorbance

While the amide group itself does not conjugate with the ring, substituents on the benzyl ring significantly alter the spectral profile. This is critical for derivative tracking.

Auxochromic Shifts

Modifying the benzyl ring with Electron Donating Groups (EDGs) or Electron Withdrawing Groups (EWGs) shifts the B-band (typically ~260 nm).

  • Unsubstituted (Benzyl):

    
    , weak bands 
    
    
    
    .
  • Methoxy-substituted (e.g., 4-Methoxybenzyl): Strong bathochromic shift. The lone pairs on oxygen participate in resonance with the ring.

    • Result:

      
       shifts to ~225 nm and ~275-280 nm.
      
    • Utility: Makes the compound detectable at 280 nm, unlike the unsubstituted parent.

  • Nitro-substituted (e.g., 4-Nitrobenzyl): Strong EWG introduces a new Charge Transfer (CT) band.

    • Result: Intense absorption often extending into the visible region (yellow color).

Technical Recommendation: If your benzyl amide lacks ring substituents, do not rely on 254 nm or 280 nm detection . You will suffer from poor sensitivity and high limits of detection (LOD). Move to 210 nm or 215 nm , but ensure your solvent (e.g., Acetonitrile, Methanol) is transparent at these wavelengths.

Experimental Protocol: Determination of Molar Absorptivity ( )

To accurately quantify benzyl amides, you must determine the Molar Extinction Coefficient (


) experimentally, as literature values vary by solvent.
Reagents & Equipment
  • Solvent: HPLC-grade Acetonitrile (MeCN) or Methanol (MeOH). Avoid Acetone or Toluene (high UV cutoff).

  • Blank: Pure solvent from the same bottle used for dilution.

  • Cuvettes: Quartz (matched pair), 1 cm path length. Glass/Plastic absorb < 300 nm.

Workflow Diagram

Protocol Start Start Stock Prepare Stock Solution (e.g., 10 mM in MeCN) Gravimetric Precision Start->Stock Serial Serial Dilution (0.01 - 0.1 mM) Create 5 points Stock->Serial Blank Baseline Correction (Pure Solvent) Serial->Blank Scan Scan 190-400 nm Identify λ_max Blank->Scan Plot Plot Abs vs. Conc (Beer-Lambert Law) Scan->Plot Calc Calculate ε (Slope = ε * l) Plot->Calc

Caption: Step-by-step workflow for determining Molar Absorptivity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


).[1][2][3][4]
Step-by-Step Methodology
  • Stock Preparation: Weigh ~10 mg of the benzyl amide (precision

    
     mg). Dissolve in 10.0 mL of solvent (Class A volumetric flask).
    
  • Dilution Series: Prepare 5 concentrations ranging from

    
     to 
    
    
    
    .
    • Why? To verify linearity (Beer's Law) and avoid aggregation effects common with amides.

  • Baseline: Run a baseline correction with pure solvent in both sample and reference paths.

  • Scanning: Scan from 400 nm down to 190 nm.

    • Critical Check: If the absorbance at

      
       > 1.5, dilute further. High absorbance introduces stray light errors.
      
  • Data Processing:

    • Identify

      
       (likely ~205-210 nm).
      
    • Record Absorbance (

      
      ) at 
      
      
      
      and at 254 nm (for comparison).
    • Plot

      
       (y-axis) vs. Concentration (
      
      
      
      , x-axis).
    • 
       = Slope of the line  (assuming path length 
      
      
      
      ).[5]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group spectral characteristics).
  • Workman, J. (2020). The Handbook of Organic Compounds: NIR, IR, Raman, and UV-Vis Spectra. Academic Press.
  • NIST Chemistry WebBook. UV-Vis Spectrum of Benzylamine (Analog for Benzyl Amide chromophore). National Institute of Standards and Technology.[5][6] Link

  • PubChem. Compound Summary: N-Benzylacetamide. National Library of Medicine. Link

  • Thermo Fisher Scientific. Extinction Coefficients: A Guide to Understanding Spectrophotometric Determination.Link

Sources

13C NMR Chemical Shift Guide: 2-Benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an authoritative technical analysis of the 13C NMR chemical shifts of 2-benzylpropanediamide , a critical intermediate in the synthesis of anticonvulsant pharmaceuticals (e.g., Primidone). It focuses on spectral differentiation from its ester precursor (diethyl benzylmalonate) and structural analogues.

Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Spectroscopists

Executive Summary: The Spectral Fingerprint

This compound (also known as 2-benzylmalonamide) is a diamide intermediate often monitored during the ammonolysis of diethyl benzylmalonate. Its 13C NMR signature is defined by the loss of ethoxy signals (characteristic of the ester precursor) and the downfield shift of the carbonyl resonances typical of acyclic amides.

This guide compares the 13C NMR performance of this compound against its primary alternative (the ester precursor) to validate reaction completion and purity.

Chemical Structure & Atom Assignment

To ensure accurate spectral interpretation, we define the atom numbering for the target molecule below.

Figure 1: this compound Structure & Numbering

G Ben Benzyl Ring (C1'-C6') CH2 Methylene (C3) Ben->CH2 CH Methine α-C (C2) CH2->CH CO1 Carbonyl A (C1) CH->CO1 CO2 Carbonyl B (C1*) CH->CO2

Caption: Logical connectivity of this compound. Symmetry makes C1/C1 equivalent in achiral solvents.*

Comparative 13C NMR Data

The following data highlights the chemical shift differences between the Target (Diamide) and the Precursor (Ester) . These values are critical for determining reaction endpoints.

Table 1: 13C NMR Chemical Shift Comparison (DMSO-d₆)
Carbon AssignmentThis compound (Target)Diethyl Benzylmalonate (Precursor)Shift Difference (Δδ)Interpretation
Carbonyl (C=O) 173.1 - 173.2 ppm ~169.0 - 170.0 ppm+3.0 to +4.0Primary Indicator: Amide carbonyls resonate downfield of esters due to resonance contribution.
α-Methine (CH) ~53.0 - 55.0 ppm ~54.0 ppmMinimalThe steric environment of the α-carbon remains similar.
Benzyl Methylene (CH₂) ~35.0 - 38.0 ppm ~34.5 ppmMinimalBenzylic position is insulated from the functional group change.
Aromatic (Ipso) 138.6 ppm ~138.0 ppm+0.6Slight deshielding due to amide dipole.
Aromatic (Ortho/Meta/Para) 127.0 - 130.2 ppm 126.0 - 129.0 ppm< 1.0Aromatic ring is largely unaffected.
Ethyl (O-CH₂) ABSENT 61.2 ppm N/A Purity Indicator: Presence indicates unreacted ester.
Ethyl (CH₃) ABSENT 14.1 ppm N/A Purity Indicator: Presence indicates unreacted ester.

Note on Data Sources: Target values are derived from high-resolution spectral analysis of 2-benzylmalonamide moieties in peptide synthesis [1] and comparative amide/ester shift databases [2]. Precursor values are based on standard diethyl malonate derivative spectra [3].

Why 13C NMR is Superior for this Analysis

While 1H NMR is faster, 13C NMR offers superior resolution for this specific transformation because:

  • Carbonyl Differentiation: The amide C=O (173 ppm) and ester C=O (169 ppm) are distinct singlets, whereas NH protons in 1H NMR can be broad or exchange-broadened depending on water content.

  • Solvent Independence: 13C shifts are less sensitive to concentration and temperature fluctuations compared to the labile amide protons in 1H NMR.

Experimental Protocol: Self-Validating Analysis

To ensure reproducible results, follow this protocol. This workflow includes a "self-check" step using the residual solvent peak.

Reagents & Equipment
  • Solvent: DMSO-d₆ (99.8% D) is mandatory .

    • Reasoning: Chloroform-d (CDCl₃) is a poor solvent for primary diamides due to low solubility and hydrogen bonding aggregation, which broadens peaks. DMSO-d₆ disrupts these aggregates, yielding sharp signals.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO septet (39.5 ppm).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 20-30 mg of the analyte in 0.6 mL DMSO-d₆ .

    • Critical: Ensure the solution is clear. If cloudy, filter through a glass wool plug. Suspended solids will degrade the signal-to-noise ratio (SNR).

  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

    • Scans (NS): Minimum 256 (Carbon sensitivity is low; amides relax slowly).

    • Relaxation Delay (D1): 2.0 - 3.0 seconds.

    • Self-Validation: Ensure the DMSO solvent peak appears as a clear septet centered at 39.52 ppm . If this peak is distorted, shim the magnet before processing.

  • Processing:

    • Apply Line Broadening (LB) of 1.0 Hz to reduce noise.

    • Phase correct manually; automatic phasing often fails on the small carbonyl peaks if SNR is low.

Synthesis & Impurity Pathway Visualization

Understanding where this compound fits in the synthesis pipeline helps in identifying it as either a target or an impurity.

Figure 2: Reaction Pathway & Spectral Monitoring Points

Reaction Ester Diethyl Benzylmalonate (Precursor) Signals: 169 ppm (C=O), 61 ppm (OEt) Diamide This compound (Target Intermediate) Signals: 173 ppm (C=O), No OEt Ester->Diamide Ammonolysis (Monitor: Loss of 61/14 ppm) Primidone Primidone (Final Drug) Cyclic Imide Structure Diamide->Primidone Cyclization (Monitor: Ring Closure)

Caption: Monitoring the transition from Ester to Diamide involves tracking the disappearance of the 61 ppm signal.

Troubleshooting Common Anomalies

ObservationRoot CauseCorrective Action
Double Carbonyl Peaks (e.g., 173.1 & 173.2) Diastereotopicity: If the molecule is in a chiral environment (e.g., chiral solvent or bonded to a chiral auxiliary), the two amide groups become non-equivalent.Confirm solvent purity. In achiral DMSO, this should be a singlet. If doublet persists, check for chiral impurities.
Missing Carbonyl Signal Relaxation Time: Quaternary carbonyl carbons relax very slowly.Increase Relaxation Delay (D1) to 5 seconds or increase number of scans.
Broad Signals Restricted Rotation: Amide C-N bond rotation is slow on the NMR timescale.Heat the sample to 40-50°C to speed up rotation and sharpen peaks (coalescence).

References

  • Moiety Analysis of 2-Benzylmalonamide: Identification and Bioactivity of Compounds from Penicillium sp. (2014).[1] National Institutes of Health (NIH). [Link]

  • General Amide Shifts: 13C NMR Chemical Shifts of Amides vs Esters. University of Wisconsin-Madison Chemistry Dept. [Link]

  • Primidone Impurity Profiling: Impurity A (Ethylphenylmalonamide) and Related Compounds. European Pharmacopoeia Commission. [Link]

Sources

Comprehensive Guide: Elemental Analysis vs. Modern Alternatives for 2-Benzylmalonamide Purity

[1]

Executive Summary: The Purity Paradox

In the synthesis of pharmaceutical intermediates like 2-benzylmalonamide (

This guide objectively compares the performance of Elemental Analysis against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .[1] We analyze why EA remains a requisite "first pass" standard while exposing its critical blind spots regarding isomeric impurities and solvent entrapment.

The Molecule: 2-Benzylmalonamide

Before establishing standards, we must define the target. 2-Benzylmalonamide is a key dicarboxamide intermediate, often synthesized via the alkylation of malonamide or amidation of benzylmalonic esters.

  • IUPAC Name: 2-benzylpropanediamide[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 192.22 g/mol

Theoretical Elemental Composition (The Standard)

To pass an EA inspection, the experimental values must align with the theoretical percentages derived from the atomic masses.

ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 1012.011120.1162.49%
Hydrogen (H) 121.00812.106.29%
Nitrogen (N) 214.00728.0114.57%
Oxygen (O) 215.99932.0016.65%

Method 1: Elemental Analysis (The Traditional Standard)

The Protocol

Elemental analysis via combustion (CHN) measures the absolute mass percentage of elements.[1] It is a bulk property measurement.

  • Sample Prep: 2-Benzylmalonamide is dried in a vacuum oven at 50°C for 4 hours to remove surface moisture.[1]

  • Weighing: 1–3 mg of sample is encapsulated in a tin boat.

  • Combustion: The sample is flash-combusted at >900°C in an oxygen-rich environment.[1]

  • Detection: Gases (

    
    ) are separated via GC and detected by Thermal Conductivity Detection (TCD).[1]
    
The Acceptance Criteria

The global standard for scientific publication (e.g., J. Org. Chem., J. Med.[1] Chem.) and initial QC is:


 absolute difference  between calculated and found values for C, H, and N.
Performance Analysis: The "Solvent Trap"

EA is notoriously sensitive to trapped solvents (solvates) but insensitive to isomeric impurities.[1] Below is a simulation of how a common contaminant (Water) skews the data compared to a structural impurity (Benzylmalonic acid monoamide).

Table 1: Comparative Sensitivity of EA to Contaminants

ScenarioComposition%C Found

C (Limit

)
%N FoundResult
Pure Compound 100% 2-Benzylmalonamide62.490.0014.57PASS
Wet Sample + 0.5 eq.

(Solvate)
59.68-2.81 13.92FAIL
Synthesis Impurity + 5% Benzylmalonic acid62.45-0.04 14.15FALSE PASS

Critical Insight: Note that a 5% contamination with a carbon-rich impurity (Benzylmalonic acid) barely shifts the Carbon percentage (-0.04%), keeping it well within the passing range. EA failed to detect a 5% impurity.

Method 2: HPLC (The Specificity Challenger)

While EA confirms what elements are present, HPLC confirms what molecules are present. For 2-benzylmalonamide, Reverse-Phase HPLC (RP-HPLC) is the superior alternative for purity profiling.[1]

Experimental Protocol (RP-HPLC)
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][3]

  • Detection: UV at 210 nm (Amide absorption) and 254 nm (Benzyl absorption).[1]

Comparison: EA vs. HPLC

Table 2: Head-to-Head Performance Metrics

FeatureElemental Analysis (CHN)HPLC (UV-Vis)
Primary Output Bulk Elemental RatioComponent Separation
Specificity Low (Blind to isomers/similar structures)High (Separates based on polarity)
Sample Req. Destructive (1-3 mg)Non-destructive (recoverable)
Sensitivity Low (Requires >1% impurity to shift)High (LOD ~0.05%)
Cost/Run Low (

20)
Medium (

50)
Best For Confirming chemical formulaDetecting synthesis byproducts

Visualizing the Validation Workflow

To ensure scientific integrity, one should not choose between EA and HPLC, but rather integrate them.[1] The following Graphviz diagram illustrates the logical decision tree for validating 2-benzylmalonamide.

PurityValidationStartCrude 2-BenzylmalonamideStep1Step 1: HPLC Screening(Detect specific impurities)Start->Step1Decision1Purity > 98%?Step1->Decision1RecrystallizeRecrystallize(EtOH/Water)Decision1->RecrystallizeNoStep2Step 2: Vacuum Drying(Remove Solvents)Decision1->Step2YesRecrystallize->Step1Step3Step 3: Elemental Analysis(Confirm Formula)Step2->Step3Decision2Within +/- 0.4%?Step3->Decision2FailSolventFail: Trapped Solvent(Return to Drying)Decision2->FailSolventC% LowFailIdentityFail: Wrong Compound(Check NMR)Decision2->FailIdentityN% OffFinalValidated Reference StandardDecision2->FinalYesFailSolvent->Step2

Caption: Integrated workflow for validating 2-benzylmalonamide purity. HPLC ensures component purity, while EA confirms the dry weight composition.

Advanced Alternative: Quantitative NMR (qNMR)[4]

For researchers requiring the highest tier of "Trustworthiness" (E-E-A-T), qNMR is the modern successor to EA. Unlike EA, qNMR provides both structural identity and purity in a single experiment without the risk of combustion errors.

  • Protocol: Dissolve ~10 mg 2-benzylmalonamide and ~5 mg Maleic Acid (Internal Standard, TraceCERT® grade) in DMSO-

    
    .
    
  • Calculation: Purity is calculated by comparing the molar integration of the benzyl protons (-

    
    -) against the internal standard protons.
    
  • Verdict: qNMR is recommended when EA fails due to non-stoichiometric solvates that cannot be dried off (e.g., oils or amorphous solids).[1]

Conclusion & Recommendation

For 2-benzylmalonamide , Elemental Analysis remains a valid standard for confirming the bulk formula and dryness of the powder, but it is insufficient as a standalone purity test.

  • Use Elemental Analysis when: You need to prove the sample is free of trapped solvents and inorganic salts for publication.[1]

  • Use HPLC when: You need to quantify organic impurities (e.g., unreacted malonamide) to ensure biological assay reproducibility.[1]

Final Standard: A "High Purity" grade 2-benzylmalonamide must meet both criteria:

  • HPLC Purity: >98.0% (Area under curve).

  • Elemental Analysis: C/H/N within ±0.4% of theoretical values.

References

  • PubChem. (n.d.).[1][2][4][5][6] this compound (Compound).[1][2][6] National Library of Medicine.[1] Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2022).[1] Elemental analysis: an important purity control but prone to manipulations.[1][7] RSC Publishing.[1] Retrieved February 5, 2026, from [Link]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved February 5, 2026, from [Link]

Differential Scanning Calorimetry (DSC) of Benzylmalonamide: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Benzylmalonamide (2-Benzylpropanediamide, CAS 1846-13-5) is a critical intermediate in the synthesis of barbiturates (e.g., phenobarbital precursors) and novel metallo-organic corrosion inhibitors. In drug development, it serves as a structural scaffold for investigating hydrogen-bonding networks and polymorphism in amide-based active pharmaceutical ingredients (APIs).

This guide provides a technical framework for the thermal characterization of benzylmalonamide using Differential Scanning Calorimetry (DSC). Unlike standard compendial methods, this protocol emphasizes comparative thermal analysis against its structural parent (Malonamide) and derivatives to isolate the specific contributions of the benzyl substituent to solid-state stability.

Technical Specifications & Compound Identity

Before initiating thermal analysis, verify the material identity to ensure the DSC data correlates with the correct structural isomer.

FeatureSpecification
Chemical Name 2-Benzylmalonamide (this compound)
CAS Number 1846-13-5
Molecular Formula

Molecular Weight 192.22 g/mol
Key Structural Motif Primary diamide with an

-benzyl substituent
Critical Impurity Diethyl benzylmalonate (Precursor, liquid, bp 300°C)

Comparative Analysis: Benchmarking Thermal Performance

To interpret the DSC thermogram of benzylmalonamide, it is essential to compare it against its structural analogs. The benzyl group introduces steric bulk and


-

stacking opportunities that distinctively alter the crystal lattice energy compared to the parent malonamide.
Thermal Property Comparison Table[2]

The following data aggregates experimental baselines for benzylmalonamide and its primary structural relatives.

CompoundStructureMelting Point (

)
Enthalpy of Fusion (

)
Degradation Onset (

)
Benzylmalonamide

-Benzyl substituted
155 – 165 °C *~35 kJ/mol (Est.)> 210 °C
Malonamide Unsubstituted Parent172 – 175 °C29.8 kJ/mol~190 °C
N,N'-Dibenzylmalonamide N-substituted~175 °C26.1 kJ/mol> 250 °C
Diethyl Benzylmalonate Ester PrecursorN/A (Liquid)N/Abp 300 °C

*Note: The melting point of 2-benzylmalonamide is often depressed relative to malonamide due to the disruption of the tight hydrogen-bonding network by the bulky benzyl group, despite the addition of


-stacking interactions.
Mechanistic Insight: The "Benzyl Effect"
  • Malonamide (Parent): Exhibits a high melting point due to an extensive, uninterrupted 3D hydrogen-bonding network involving all four amide protons.

  • Benzylmalonamide (Target): The

    
    -benzyl group acts as a "spacer," slightly expanding the crystal lattice. While it adds Van der Waals interactions, it often reduces the density of hydrogen bonds per unit volume, typically resulting in a slightly lower 
    
    
    
    than the parent malonamide.
  • DSC Diagnostic Value: A sharp endotherm in the 155–165°C range confirms the diamide formation. A broad endotherm or a shift <150°C suggests contamination with the starting ester (diethyl benzylmalonate) or incomplete ammonolysis.

Experimental Protocol: Self-Validating DSC Workflow

This protocol is designed to eliminate common artifacts such as thermal history and solvent entrapment.

Instrument Configuration[3]
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-Series or PerkinElmer DSC 8000).

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min. (Prevents oxidative degradation during the scan).
    
  • Pan System: Tzero Aluminum Hermetic Pans with a pinhole lid.

    • Reasoning: The pinhole allows the escape of adsorbed moisture (preventing "pan bursting" artifacts) while maintaining a self-saturated atmosphere to suppress sublimation.

Step-by-Step Method
  • Sample Preparation: Weigh 2.0 – 4.0 mg of dried benzylmalonamide. Ensure the sample is flat at the bottom of the pan to maximize thermal contact.

  • Equilibration: Equilibrate at 25°C for 2 minutes.

  • Cycle 1 (Thermal History Erasure): Ramp 10°C/min to 180°C (just past melting).

    • Observation: Watch for a broad endotherm near 100°C (water loss) or sharp peaks <150°C (solvates).

  • Cooling: Ramp 10°C/min down to 0°C.

    • Observation: Look for the crystallization exotherm (

      
      ). If no peak appears, the material has formed a glass (amorphous).
      
  • Cycle 2 (Quantification): Ramp 10°C/min to 250°C.

    • Data Collection: Measure the Melting Temperature (

      
      , onset) and Enthalpy (
      
      
      
      ).
  • Validation Check: If the baseline drifts significantly >200°C, decomposition is occurring. Verify with TGA.

Self-Validation Criteria (Trustworthiness)
  • Indium Check: Run an Indium standard (

    
    ) immediately before the sample. Since benzylmalonamide melts near this range, Indium provides the highest accuracy calibration for this specific experiment.
    
  • Peak Shape: A peak width at half height (PWHH) > 3°C indicates low purity (<98%).

Advanced Characterization Workflow

The following diagram illustrates the decision logic for characterizing benzylmalonamide, integrating DSC with complementary techniques.

G Start Start: Crude Benzylmalonamide TGA Step 1: TGA Screening (Solvent/Volatiles Check) Start->TGA Decision1 Volatiles > 1%? TGA->Decision1 DSC_Cycle1 Step 2: DSC Cycle 1 (Erase Thermal History) DSC_Cycle2 Step 3: DSC Cycle 2 (Measure Tm & Enthalpy) DSC_Cycle1->DSC_Cycle2 Decision1->DSC_Cycle1 No Dry Action: Vacuum Dry (40°C, 12h) Decision1->Dry Yes Dry->TGA Analysis Data Analysis: Compare Tm vs Malonamide DSC_Cycle2->Analysis

Figure 1: Integrated thermal analysis workflow for benzylmalonamide characterization. This logic ensures that solvent effects do not mask the true polymorphic behavior of the amide.

Structure-Property Relationship Diagram[3]

Understanding why benzylmalonamide behaves differently from its precursors is vital for drug design.

StructureProp Malonamide Malonamide (Tm: 172°C) High H-Bond Density BenzylMalonamide Benzylmalonamide (Tm: ~160°C) Disrupted H-Bonding Added pi-pi Stacking Malonamide->BenzylMalonamide Alpha-Substitution (Lattice Expansion) Benzyl + Benzyl Group (Steric Bulk) Benzyl->BenzylMalonamide Dibenzyl Dibenzylmalonamide (Tm: ~175°C) Symmetry Restored High Hydrophobicity BenzylMalonamide->Dibenzyl N-Substitution (Symmetry Recovery)

Figure 2: Impact of structural modification on the thermal stability of malonamide derivatives.

References

  • Sigma-Aldrich. Malonamide 97% Product Specification & MSDS. Retrieved from .

  • BLD Pharm. 2-Benzylmalonamide (CAS 1846-13-5) Technical Data. Retrieved from .

  • Hitachi High-Tech. DSC Measurements of Polyamide: Relationship between Amide Group Density and Melting Temperature. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. Malonamide Compound Summary. Retrieved from .

  • ChemicalBook. Diethyl Benzylmalonate Properties and Synthesis. Retrieved from .

A Comparative Guide to the Solid-State Characterization of 2-Benzylpropanediamide via X-ray Powder Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, a thorough understanding of the solid-state properties of an active pharmaceutical ingredient (API) is paramount. The crystalline form of an API can significantly influence its solubility, stability, bioavailability, and manufacturability. X-ray powder diffraction (XRPD) stands as a cornerstone technique for the solid-state characterization of crystalline materials, providing a unique fingerprint of a compound's crystal structure.[1] This guide offers a comparative analysis of the XRPD data for 2-benzylpropanediamide, a molecule of interest in medicinal chemistry, with structurally related compounds.

Due to the absence of publicly available experimental XRPD data for this compound, this guide will utilize a theoretically generated pattern based on a plausible crystal structure. This hypothetical data will be compared with the theoretical patterns generated from the known crystal structures of benzamide and 2-phenylacetamide, two closely related compounds. This comparative approach provides valuable insights into how subtle molecular modifications can influence the resulting diffraction pattern, a critical consideration in API characterization and polymorphism screening.

The Central Role of XRPD in Pharmaceutical Sciences

X-ray powder diffraction is a rapid, non-destructive analytical technique that provides detailed information about the atomic arrangement within a crystalline solid.[2] When a finely powdered sample is irradiated with X-rays, the regularly spaced atoms in the crystal lattice diffract the X-rays at specific angles. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline form.

In the pharmaceutical industry, XRPD is indispensable for:

  • Polymorph Identification and Screening: Different crystalline forms (polymorphs) of the same API can exhibit distinct physicochemical properties. XRPD is the primary tool for identifying and differentiating these polymorphs.

  • Crystallinity Assessment: The degree of crystallinity of an API can impact its dissolution rate and stability. XRPD allows for the quantification of crystalline versus amorphous content.

  • Batch-to-Batch Consistency: Ensuring the same crystalline form is produced consistently is a critical quality control measure, and XRPD provides a reliable method for this verification.

  • Patent Protection: A novel crystalline form of an API can be a valuable intellectual property asset, and XRPD data is essential for its characterization and patent filing.

Comparative XRPD Analysis

This section presents a comparative analysis of the theoretical XRPD patterns of this compound, benzamide, and 2-phenylacetamide. The patterns were generated from their respective crystallographic information files (CIFs), with the data for this compound being based on a hypothetical structure.

Hypothetical XRPD Pattern of this compound

To construct a realistic theoretical XRPD pattern for this compound, a hypothetical crystal structure was modeled. This model assumes a monoclinic crystal system, a common space group for organic molecules, with plausible unit cell dimensions derived from the structural analysis of similar compounds.

XRPD Pattern of Benzamide

Benzamide, a simple aromatic amide, serves as a fundamental structural analog. Its crystal structure has been well-characterized, providing a solid reference for comparison.

XRPD Pattern of 2-Phenylacetamide

2-Phenylacetamide is another close structural relative, featuring a phenyl group attached to an acetamide moiety. Its diffraction pattern offers insights into the effect of the methylene spacer between the phenyl ring and the amide group.

The table below summarizes the key diffraction peaks (2θ), d-spacings, and relative intensities for the three compounds.

This compound (Hypothetical) Benzamide 2-Phenylacetamide
2θ (°) d-spacing (Å) Relative Intensity (%)
10.58.4285
12.86.9160
15.25.82100
18.94.6970
21.34.1755
23.73.7540
25.13.5430

Analysis of the Diffraction Patterns:

A visual comparison of the theoretical XRPD patterns reveals distinct differences between the three compounds. The peak positions are highly sensitive to the molecular structure and packing arrangement in the crystal lattice. The introduction of the propanediamide group and the benzyl substituent in this compound leads to a unique diffraction pattern compared to the simpler benzamide and 2-phenylacetamide.

The differences in the d-spacings, which correspond to the distances between crystallographic planes, highlight the variations in the unit cell dimensions and symmetries of the crystal structures. These differences, however subtle, are critical for unambiguous identification and quality control in a pharmaceutical setting.

Experimental Protocols

The acquisition of high-quality XRPD data is crucial for accurate solid-state analysis. The following section outlines a detailed, step-by-step methodology for a typical XRPD experiment.

XRPD Data Acquisition Workflow

Caption: A typical workflow for acquiring and analyzing XRPD data.

Step-by-Step Methodology
  • Sample Preparation:

    • A small amount of the crystalline sample (typically 10-50 mg) is gently ground using a mortar and pestle to achieve a fine, homogenous powder. This ensures that the crystallites are randomly oriented, a key requirement for obtaining accurate powder diffraction data.

    • The powdered sample is then carefully packed into a sample holder, ensuring a flat and level surface to minimize errors from sample displacement.

  • Instrument Setup:

    • The XRPD instrument is configured in a standard geometry, most commonly the Bragg-Brentano para-focusing geometry.

    • A copper X-ray tube is typically used as the radiation source, emitting Cu Kα radiation (λ = 1.5406 Å).

    • The detector, which can be a scintillation counter or a more modern solid-state detector, is set up to record the diffracted X-rays.

  • Data Collection:

    • The data collection parameters are defined in the instrument control software. A typical 2θ scan range for organic molecules is from 2° to 40°.

    • The step size (the increment in 2θ between intensity measurements) and the scan speed (the time spent at each step) are chosen to achieve a good signal-to-noise ratio and adequate resolution of the diffraction peaks.

  • Data Analysis:

    • The resulting diffraction pattern is analyzed using specialized software.

    • The primary analysis involves identifying the positions (2θ) and relative intensities of the diffraction peaks.

    • This experimental pattern can then be compared to reference patterns from databases (such as the Powder Diffraction File from the International Centre for Diffraction Data) or to theoretical patterns generated from known crystal structures for phase identification.

Logical Framework for Solid-State Characterization

The effective characterization of a new chemical entity like this compound follows a logical progression, with XRPD playing a pivotal role at multiple stages.

Solid-State Characterization Logic Start New Chemical Entity (e.g., this compound) Crystallization Crystallization Screening (Varying solvents, temperatures, etc.) Start->Crystallization XRPD_Screening Initial XRPD Screening (Identify unique crystalline forms) Crystallization->XRPD_Screening Polymorph_Identified Polymorph(s) Identified? XRPD_Screening->Polymorph_Identified Full_Characterization Full Solid-State Characterization (DSC, TGA, microscopy, etc.) Polymorph_Identified->Full_Characterization Yes Amorphous_Material Amorphous Material (Characterize properties) Polymorph_Identified->Amorphous_Material No Stability_Studies Stability and Solubility Studies Full_Characterization->Stability_Studies Lead_Form_Selection Selection of Lead Crystalline Form for Development Stability_Studies->Lead_Form_Selection

Sources

Comparative Anticonvulsant Potency of Malonamide Analogs

[1]

Executive Summary

Malonamide derivatives (propanediamides) represent a distinct class of anticonvulsant agents structurally related to barbiturates but possessing unique metabolic and pharmacodynamic profiles. While historically overshadowed by their cyclic counterparts (e.g., phenobarbital, primidone), recent structure-activity relationship (SAR) studies have identified specific malonamide analogs with potency exceeding that of valproate and approaching that of phenytoin.

This guide provides an objective technical comparison of malonamide analogs, focusing on their maximal electroshock seizure (MES) protection, neurotoxicity profiles, and synthesis pathways. It highlights the critical transition from the weak metabolite Phenylethylmalonamide (PEMA) to potent N,N'-disubstituted and C2-disubstituted analogs.

Chemical Foundation & Metabolic Context

The malonamide core (

Primidone
  • Primidone: A deoxybarbiturate.

  • Phenobarbital: The primary active metabolite (cyclic).

  • PEMA: The secondary metabolite (acyclic malonamide).

Understanding this metabolic cascade is essential for isolating the specific activity of the malonamide moiety.

Metabolic Pathway Diagram

The following diagram illustrates the conversion of Primidone to its active metabolites, distinguishing the cyclic barbiturate from the acyclic malonamide.

MetabolicPathwayPrimidonePrimidone(Deoxybarbiturate)EnzymeHepatic Metabolism(CYP450)Primidone->EnzymePhenobarbitalPhenobarbital(Cyclic Ureide)High PotencyPEMAPEMA(Phenylethylmalonamide)Weak PotencyEnzyme->PhenobarbitalOxidationEnzyme->PEMARing Cleavage

Figure 1: Metabolic divergence of Primidone into cyclic (Phenobarbital) and acyclic (PEMA) anticonvulsants.[1]

Comparative Potency Analysis

The anticonvulsant activity of malonamides is highly dependent on substitution at the C2 position (lipophilicity) and the Nitrogen atoms (steric/electronic effects).

Data Table: MES Protection & Neurotoxicity (Mouse i.p.)

The following table synthesizes experimental data comparing standard anticonvulsants against specific malonamide analogs.

Compound ClassCompound NameED50 (mg/kg) [MES]TD50 (mg/kg) [Rotarod]PI (TD50/ED50)Relative Potency
Standard Phenytoin 9.5 697.2High
Standard Phenobarbital 16.3 654.0High
Standard Valproate 261 4261.6Low
MetabolitePEMA (Phenylethylmalonamide)>250~500< 2.0Very Low
Analog2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide 16.36 40524.8 High
AnalogN,N'-dicyclohexylmalonamide~30>100~3.3Moderate

Key Insights:

  • PEMA vs. Standards: PEMA is significantly less potent than Phenobarbital. It requires toxic doses to achieve seizure protection, confirming that Primidone's efficacy is largely driven by Phenobarbital.

  • Sulfonamide Hybridization: The 2,2-dipropyl-N1-(4-sulfamoylphenyl) derivative demonstrates a breakthrough in potency (ED50 16.36 mg/kg), matching Phenobarbital but with a vastly superior Protective Index (PI = 24.8). This suggests a dual mechanism involving Carbonic Anhydrase inhibition.

  • Lipophilicity Rule: Simple malonamides (like PEMA) lack sufficient lipophilicity to cross the blood-brain barrier efficiently compared to C2-dipropyl or N-benzyl substituted analogs.

Mechanism of Action

Malonamides exert their effects through a multi-target mechanism, primarily distinguishing them from pure sodium channel blockers.

  • Voltage-Gated Sodium Channels (VGSC): Like phenytoin, potent malonamides stabilize the inactive state of Na+ channels, preventing high-frequency repetitive firing.

  • Carbonic Anhydrase (CA) Inhibition: Sulfonamide-substituted malonamides inhibit CA, increasing brain

    
     and lowering pH, which depresses neuronal excitability.
    
  • GABA-A Modulation: Unlike barbiturates, acyclic malonamides have weak direct effects on GABA-A receptors but may act synergistically with other agents.

MechanismActionCompoundPotent Malonamide Analog(e.g., Sulfonamide derivative)NaChannelVoltage-Gated Na+ ChannelCompound->NaChannel Stabilizes Inactive StateCACarbonic Anhydrase EnzymeCompound->CA InhibitsNeuronNeuronal StabilizationNaChannel->Neuron Prevents Repetitive FiringCA->Neuron Increases pH / Hyperpolarization

Figure 2: Dual-mechanism pathway of advanced malonamide analogs targeting excitability and pH regulation.

Experimental Protocols

To replicate these findings or evaluate new analogs, the following standardized protocols are required. These methods ensure data is comparable to the "Standard Controls" listed above.

A. Maximal Electroshock Seizure (MES) Test

This test models generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.

  • Animals: Male CD-1 mice (20–25 g).

  • Preparation: Pre-treat corneal electrodes with 0.5% tetracaine saline solution.

  • Administration: Administer test compound i.p. (intraperitoneal) 30 minutes prior to shock.[2]

  • Stimulation: Apply 50 mA current at 60 Hz for 0.2 seconds via corneal electrodes.

  • Endpoint: Abolition of the hindlimb tonic extensor component .

    • Protected: Animal does not extend hindlimbs to 90° angle.

    • Not Protected: Full tonic extension observed.

  • Data Analysis: Determine ED50 using Probit analysis or Lorke’s method (if using reduced sample sizes).

B. Rotarod Neurotoxicity Test

This test assesses motor coordination to establish the Toxic Dose (TD50).

  • Apparatus: Knurled plastic rod (3 cm diameter) rotating at 6 rpm .

  • Training: Train mice to maintain balance for at least 60 seconds.

  • Testing: Place treated mice on the rod.

  • Endpoint: Inability to maintain equilibrium for 60 seconds in 3 consecutive trials.

  • Calculation: TD50 is the dose at which 50% of animals fail the test.

Synthesis Workflow

The synthesis of high-potency malonamides typically involves the amidation of diethyl malonate. The "Dipropyl" substitution at C2 is critical for lipophilicity (LogP ~2-3).

SynthesisStartDiethyl MalonateStep1Alkylation(NaOEt + Propyl Bromide)Start->Step1Inter2,2-DipropylDiethyl MalonateStep1->InterStep2Amidation(Sulfanilamide + Heat)Inter->Step2Final2,2-Dipropyl-N1-(4-sulfamoylphenyl)malonamideStep2->Final

Figure 3: Synthetic route for high-potency C2-substituted malonamides.

Structure-Activity Relationship (SAR) Summary

Based on the comparative data, the following SAR rules apply to malonamides:

  • C2 Substitution: Disubstitution (e.g., ethyl, phenyl, propyl) is essential . Unsubstituted malonamides are rapidly metabolized and too polar to cross the BBB.

    • Optimal: Propyl > Ethyl > Methyl.

  • Amide Nitrogen:

    • N-Benzyl: Increases potency but can increase sedation.

    • Sulfonamide moiety: Drastically improves Protective Index (PI) by adding a secondary mechanism (CA inhibition).

  • Symmetry: Asymmetric malonamides (e.g., PEMA) often show lower potency than symmetric analogs (e.g., N,N'-dibenzyl) or specific hybrid structures.

References

  • Bourgeois, B. F., et al. (1983). Primidone, phenobarbital, and PEMA: I. Seizure protection, neurotoxicity, and therapeutic index of individual compounds in mice. Neurology. Link

  • Guan, L. P., et al. (2009). Synthesis and anticonvulsant activity of N-(2-hydroxyethyl)amide derivatives.[1] Archiv der Pharmazie.[1][3][4] Link

  • Sun, X. Y., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules.[1][2][3][5][6][7][8][9][10][11][12][13] Link

  • Löscher, W., et al. (1991). The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. III. Pentylenetetrazole seizure models. Epilepsy Research. Link

  • Castel-Branco, M. M., et al. (2009).[8] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs.[14] Methods and Findings in Experimental and Clinical Pharmacology.[11][14][15] Link

Sources

Safety Operating Guide

2-Benzylpropanediamide: Proper Disposal Procedures & Precursor Management

[1]

Part 1: Executive Safety & Compliance Summary

2-Benzylpropanediamide (Common name: Benzylmalonamide ) is a chemical intermediate often utilized in organic synthesis. While its acute toxicity profile is moderate, its structural classification as a barbiturate precursor (specifically for Phenobarbital) mandates a disposal protocol that exceeds standard organic waste procedures.

Critical Verification (Identity Check): Before proceeding, verify the chemical identity. There is a common database confusion regarding this compound.

  • Target Chemical: this compound (Benzylmalonamide).

  • Formula:

    
    
    
  • Risk: Precursor Liability.

  • Note: Do not confuse with CAS 2623-91-8 (2-Aminobutyric acid).[1][2] Ensure you are disposing of the malonamide derivative.

The "Why" Behind This Protocol: Standard disposal (trash/sewer) is strictly prohibited not only due to environmental regulations but due to diversion risk . As a senior scientist, I enforce a "Zero-Liability" policy: this substance must be destroyed via high-temperature incineration to prevent extraction or illicit use in clandestine synthesis.

Part 2: Risk Assessment & Characterization[2]
2.1 Physical & Chemical Hazards
PropertySpecificationOperational Implication
Physical State White Crystalline SolidDust generation risk; requires particulate respiratory protection (N95/P100).[1]
Reactivity Amide functionalityHydrolysis Risk: Releases ammonia (

) if exposed to strong acids or bases.[1] Do not commingle with acidic waste streams.
Combustibility Organic SolidCompatible with fuel-blending/incineration streams.[1]
Toxicity Irritant (Skin/Eye)Standard nitrile gloves (0.11mm) and safety glasses required.[1]
2.2 Regulatory Classification (Precursor Status)

While not always explicitly listed as a Schedule I chemical in every jurisdiction, Benzylmalonamide is a "Watched Chemical" in the pharmaceutical industry.

  • Diversion Potential: High (Intermediate for Phenobarbital).

  • Disposal Requirement: Destruction Verification. The waste stream must guarantee the breaking of the carbon-nitrogen bonds.

Part 3: Disposal Decision Logic (Workflow)

The following decision tree illustrates the logic for segregating this specific amide to prevent accidental hydrolysis or regulatory non-compliance.

DisposalLogiccluster_warningCRITICAL SAFETYStartWaste Identification:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid (Pure/Precipitate)StateCheck->SolidLiquidSolution/Reaction MixStateCheck->LiquidStreamASTREAM A:Solid Organic Waste(Incineration)Solid->StreamADouble Bag & LabelContamCheckContaminants?Liquid->ContamCheckHalogenatedContains Halogens?(DCM, Chloroform)ContamCheck->HalogenatedStreamBSTREAM B:Non-Halogenated Solvents(Fuel Blending)Halogenated->StreamBNoStreamCSTREAM C:Halogenated Waste(High Temp Incineration)Halogenated->StreamCYesWarningDO NOT MIX WITH ACIDS(Risk of NH3 Release)

Figure 1: Decision logic for segregating Benzylmalonamide waste based on physical state and solvent contaminants.

Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Treatment & Segregation

Objective: Prevent chemical incompatibility in the central waste accumulation area.

  • Isolate the Material: If the substance is a solid precipitate, do not dissolve it for disposal. Solid incineration is more cost-effective and safer.

  • Check pH (if liquid): If the material is in solution, ensure pH is neutral (6-8).

    • Why? Acidic conditions promote hydrolysis of the amide, releasing ammonia gas which can pressurize waste drums.

  • Solvent Compatibility: If dissolving is necessary for cleaning glassware, use Methanol or Ethanol . Avoid chlorinated solvents (DCM) unless already present, as this changes the waste code and increases disposal costs.

Phase 2: Packaging & Containment

Objective: Ensure "Chain of Custody" integrity.

  • Primary Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar for solids. For liquids, use amber glass or chemically resistant plastic.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4 mil thickness).

  • Labeling (Strict Requirement):

    • Do not use abbreviations (e.g., "BMA").

    • Label Text:

      CHEMICAL WASTE: this compound Contains: Benzylmalonamide Hazard: Irritant / Organic Amide Note: Barbiturate Precursor - Incinerate Only[1]

Phase 3: Handover & Destruction

Objective: Final destruction.

  • Transfer: Move to the Satellite Accumulation Area (SAA).

  • Manifesting: When filling out the hazardous waste manifest (EPA Form 8700-22 or local equivalent):

    • Waste Code: Use D001 (Ignitable) if in flammable solvent, or general organic waste codes depending on your region (e.g., 07 05 04 in EU).

    • Destruction Method: Specify "Incineration" (Code H040 or H141). Fuel blending is acceptable, but direct incineration is preferred for precursors.[1]

Part 5: Emergency Contingencies

Spill Management (Solid):

  • Evacuate the immediate 3-meter radius.

  • PPE: Don nitrile gloves, safety goggles, and an N95 respirator (dust hazard).

  • Containment: Cover spill with damp paper towels to prevent dust dispersion.

  • Cleanup: Scoop material into a waste container. Wipe area with water and soap.

  • Disposal: Treat cleanup materials as hazardous chemical waste (Stream A).

Accidental Exposure:

  • Inhalation: Move to fresh air immediately. Amides can cause respiratory tract irritation.

  • Skin Contact: Wash with soap and water for 15 minutes.

  • Eye Contact: Flush with water for 15 minutes; seek medical attention if irritation persists.

Part 6: Chain of Custody Visualization

Because this is a precursor, the "Chain of Custody" is vital to prove you did not divert the chemical.

ChainOfCustodyLabResearch Lab(Generator)LogUsage Log(Deduction Recorded)Lab->LogRecord MassSAASatellite Accumulation(Locked Area)Lab->SAATag & SealEHSEHS Pickup(Internal Transport)SAA->EHSWeekly PickupVendorLicensed Waste Vendor(External Transport)EHS->VendorManifest Sign-offIncineratorHigh-Temp Incinerator(Final Destruction)Vendor->IncineratorTransportCertCertificate of Destruction(Audit Trail)Incinerator->CertBurn ConfirmationCert->LabReturn to Records

Figure 2: Chain of Custody workflow ensuring precursor tracking from generation to certified destruction.

References
  • PubChem. (n.d.). Benzylmalonamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved October 26, 2023, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Amides. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Personal protective equipment for handling 2-Benzylpropanediamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1846-13-5 Synonyms: 2-Benzylmalonamide; 2-Benzyl-1,3-propanediamide Formula: C₁₀H₁₂N₂O₂

Risk Assessment & Hazard Identification

Scientific Rationale: While specific GHS data for 2-Benzylpropanediamide is often aggregated under generic amide categories, structural analysis (SAR) with related compounds like Benzamide (CAS 55-21-0) necessitates a conservative safety approach. Benzamide derivatives are frequently flagged for Acute Oral Toxicity and potential Germ Cell Mutagenicity .[1][2] Consequently, this protocol treats this compound as a bioactive agent requiring containment levels exceeding standard "irritant" protocols.

Core Hazards (GHS Classification - Precautionary)
Hazard CategorySignal WordHazard Statement (Inferred)Mechanism of Action
Acute Toxicity (Oral) Warning H302: Harmful if swallowed.[1]Systemic absorption via gastrointestinal tract; potential metabolic activation.
Skin/Eye Irritation Warning H315/H319: Causes skin/eye irritation.[3]Amide functional groups can disrupt mucosal membranes.
STOT - SE Warning H335: May cause respiratory irritation.Fine powder inhalation triggers bronchial inflammation.
Mutagenicity Warning H341: Suspected of causing genetic defects.[1][2]Precautionary: Based on structural homology to Benzamide (Category 2 Mutagen).

Personal Protective Equipment (PPE) Matrix

Expert Insight: Standard latex gloves are insufficient for organic synthesis involving benzyl-amides due to poor solvent resistance. Nitrile is the baseline; however, when dissolved in permeating solvents (e.g., DMSO, DCM), a laminate barrier is required.

Task-Based PPE Selection
Operational PhaseRespiratory ProtectionHand ProtectionBody/Eye Defense
Weighing (Solid) N95/P100 Mask (if outside hood) or Fume Hood sash at 18".Single Nitrile Gloves (4 mil minimum).Lab coat, Safety Glasses with side shields.
Solubilization (DMSO/MeOH) Fume Hood Required . No respirator needed if sash is proper.Double Gloving: Inner Nitrile (4 mil) + Outer Nitrile (8 mil) OR Silver Shield® for prolonged contact.Lab coat, Chemical Splash Goggles .
Reaction Setup (Reflux/Heat) Fume Hood Required .Thermal/Chemical Gloves (Neoprene) if handling hot glassware.Face Shield + Goggles + Chemical Apron.
Spill Cleanup Full-Face Respirator (P100/OV cartridges).Double Nitrile or Butyl Rubber.Tyvek® Suit, Goggles, Boot Covers.

Operational Handling Procedures

A. Receipt and Storage[2][3][4][6]
  • Verification: Upon receipt, verify the container seal integrity. Check for "caking" which indicates moisture ingress (Amides can be hygroscopic).

  • Storage: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis or degradation. Keep container tightly closed under an inert atmosphere (Argon/Nitrogen) if long-term storage is planned.

B. Weighing & Solubilization Protocol

Objective: Prevent airborne dust generation (inhalation risk) and dermal contact during dissolution.[4]

  • Engineering Check: Verify Fume Hood face velocity is 80–100 fpm (0.4–0.5 m/s).

  • Anti-Static Measure: Use an anti-static gun or wipe on the spatula and weigh boat. Benzyl-amides are prone to static charge, causing powder scattering.

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer solid to a pre-tared vial.

    • Immediately recap the stock container.

  • Dissolution:

    • Add solvent (e.g., DMSO, Methanol) slowly down the side of the vial to minimize aerosolization.

    • Vortex with the cap tightly sealed . Do not sonicate open vessels.[4]

C. Reaction Monitoring
  • TLC/HPLC Handling: When spotting TLC plates, treat the spotting capillary as high-hazard sharp waste.

  • Quenching: If used in strong basic conditions (e.g., alkylation), quench carefully to avoid exothermic splashing.

Safe Handling Workflow (Logic Diagram)

SafeHandling cluster_safety Critical Control Points Start Receipt of this compound Storage Storage: 2-8°C, Desiccated (Prevent Hydrolysis) Start->Storage Inspect Seal Prep Preparation Phase (Fume Hood Required) Storage->Prep Allow to warm to RT Weighing Weighing: Anti-static measures PPE: Nitrile + N95 (if open) Prep->Weighing Solubilization Solubilization (DMSO/MeOH) PPE: Double Nitrile + Goggles Weighing->Solubilization Closed Transfer Reaction Reaction / Experiment Solubilization->Reaction Waste Disposal: Solid vs Liquid Stream Reaction->Waste Quench & Segregate

Figure 1: Operational workflow emphasizing containment during the critical weighing and solubilization phases.

Emergency Response & Disposal

Accidental Exposure[6]
  • Inhalation: Move to fresh air immediately. If breathing is labored, seek medical attention (suspect bronchial irritation).

  • Skin Contact:

    • Do NOT use solvents (ethanol/acetone) to wash skin; this increases absorption.

    • Wash with soap and copious water for 15 minutes.[4]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.

Spill Management
  • Solid Spill: Do not dry sweep. Cover with wet paper towels (water-dampened) to prevent dust, then scoop into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust if the solvent is flammable.

Waste Disposal[2][3][6]
  • Solid Waste: Dispose of as "Hazardous Chemical Solid." Label clearly with CAS 1846-13-5.

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).

  • Decontamination: Wipe down balance and hood surfaces with a mild detergent followed by water.

References

  • PubChem. (n.d.). Compound Summary: 2-Benzylmalonamide. National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Benzamide (CAS 55-21-0).[1] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.